3-Amino-5-methylpyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWIQUHYWDRRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299348 | |
| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-50-8 | |
| Record name | 6761-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-5-methylpyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-methylpyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 6761-50-8) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its structure, which features a pyrazine ring substituted with an amino group, a carboxylic acid, and a methyl group, makes it a versatile scaffold and a valuable intermediate in the synthesis of complex molecular architectures. Pyrazine derivatives are known to exhibit a wide range of biological activities, and this particular molecule serves as a crucial building block for developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for its handling, formulation, and integration into synthetic workflows.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 6761-50-8 | |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| Canonical SMILES | CC1=CN=C(C(=N1)N)C(=O)O | [1] |
| Appearance | Solid (Form) | [4] |
| Storage | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [3][4] |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 |[1] |
Caption: Chemical Structure of this compound.
Spectroscopic Profile
¹H NMR (Proton NMR):
-
Pyrazine Ring Proton: A singlet is expected for the lone proton on the pyrazine ring, likely in the δ 8.0-8.5 ppm range.
-
Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons would appear, with its chemical shift being highly dependent on the solvent and concentration.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at δ > 10 ppm is anticipated for the acidic proton.
-
Methyl Protons (-CH₃): A sharp singlet for the three methyl protons is expected, typically in the δ 2.4-2.7 ppm range.[7]
¹³C NMR (Carbon NMR):
-
Carboxylic Carbon (-COOH): The carbonyl carbon should appear significantly downfield, around δ 165-170 ppm.[8]
-
Pyrazine Ring Carbons: The four carbons of the pyrazine ring would resonate in the aromatic region (δ 130-160 ppm), with variations based on their substitution. The carbons directly attached to nitrogen atoms and the amino group will show distinct shifts.[8]
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, typically around δ 20-25 ppm.[8]
FT-IR (Infrared Spectroscopy):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amino Group): Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretch (Methyl and Aromatic): Signals in the 2900-3100 cm⁻¹ range.[5]
Mass Spectrometry (MS):
-
The molecular ion peak [M+H]⁺ would be observed at m/z 154.06, corresponding to the molecular weight of 153.14 Da plus a proton.[7] Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.
Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be designed based on established methods for preparing substituted pyrazines.[9][10] A common strategy involves the condensation of a 1,2-dicarbonyl compound with a substituted 1,2-diaminoalkane, followed by oxidation.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Condensation and Oxidation:
-
To a solution of 2,3-diaminopropionamide hydrochloride in an appropriate solvent (e.g., methanol), add a base (e.g., sodium hydroxide) to neutralize.
-
Add an aqueous solution of methylglyoxal dropwise at room temperature.
-
An oxidizing agent, such as manganese dioxide (MnO₂), is then added, or air is bubbled through the solution to facilitate the aromatization of the pyrazine ring. The reaction is stirred for several hours until completion, monitored by TLC.
-
The reaction mixture is filtered to remove the oxidant, and the solvent is evaporated under reduced pressure to yield the crude 3-Amino-5-methylpyrazine-2-carboxamide.
-
-
Step 2: Hydrolysis:
-
The crude amide from Step 1 is dissolved in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
The mixture is heated to reflux for several hours to hydrolyze the amide to the carboxylic acid.
-
After cooling, the solution is carefully neutralized to its isoelectric point with acid or base, causing the product to precipitate.
-
-
Step 3: Purification:
-
The precipitated solid is collected by filtration.
-
Recrystallization from a suitable solvent system (e.g., water/ethanol) is performed to obtain the purified this compound. The purity can be confirmed by HPLC and the spectroscopic methods described above.
-
Chemical Reactivity and Derivatization
The molecule possesses three key reactive sites: the aromatic amino group, the carboxylic acid, and the pyrazine ring itself. This trifecta of functionality allows for diverse chemical modifications, making it a highly valuable intermediate.
-
Carboxylic Acid Group: This group is the most versatile handle for derivatization. It readily undergoes standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amide Bond Formation: Coupling with various amines using activating agents like 1,1'-Carbonyldiimidazole (CDI) or carbodiimides (e.g., EDC) to generate a library of amides. This is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.[11]
-
-
Amino Group: The exocyclic amino group is nucleophilic and can participate in reactions such as:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
-
Alkylation: Although less common, it can be alkylated under specific conditions.
-
-
Pyrazine Ring: While the ring is electron-deficient and generally less reactive towards electrophilic substitution, its nitrogen atoms can be quaternized.
Caption: Key derivatization pathways from the core molecule.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazine scaffold is a well-established "privileged structure" in drug discovery. The parent compound, pyrazinamide, is a first-line antitubercular agent.[11] Analogs and derivatives of aminopyrazine carboxylic acids have shown a broad spectrum of biological activities.
-
Antimicrobial Agents: The structural similarity to pyrazinamide makes this scaffold a prime candidate for developing new antitubercular and antimicrobial compounds. Derivatization of the carboxylic acid to various amides has been a successful strategy in this area.[11]
-
Anticancer Agents: Transition metal complexes of the related 3-aminopyrazine-2-carboxylic acid have demonstrated significant anticancer activity.[12] The title compound provides a scaffold to develop new ligands for creating novel metallodrugs.
-
Metabolic Disease Intermediates: The closely related 5-methylpyrazine-2-carboxylic acid is a key intermediate for synthesizing drugs that treat diabetes (e.g., glipizide) and high cholesterol (e.g., acipimox).[9] This highlights the value of the 5-methylpyrazine core in targeting metabolic pathways.
-
CNS-Active Agents: Various pyrazine derivatives have been explored for their effects on the central nervous system.[3] The functional groups on this molecule allow for modifications to tune properties like lipophilicity and polarity, which are critical for blood-brain barrier penetration.
Handling, Storage, and Safety
As a fine chemical intended for research, proper handling is crucial.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C is recommended), protected from light and under an inert atmosphere to prevent degradation.[3][4]
-
Safety: While specific toxicity data for this compound is not available, related aminopyrazine derivatives are classified as irritants.[13] It may cause skin and serious eye irritation, as well as respiratory irritation.[13] Standard laboratory safety precautions should be followed:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
A Material Safety Data Sheet (MSDS) should be requested from the supplier and reviewed before use.[4]
-
This compound is for research and development use only and is not intended for human or veterinary use.[4]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Xinghui. (2025). Beyond Antivirals: Exploring Diverse Applications of 3-Amino-2-pyrazinecarboxylic Acid. XH-Biological Technology. Retrieved from [Link]
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Aribo Biotechnology. (n.d.). CAS: 6761-50-8 Name: this compound. Retrieved from [Link]
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Kuujia.com. (n.d.). Cas no 6761-50-8 (this compound). Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Prabavathi, N., & Nilufer, A. (n.d.). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology. Retrieved from [Link]
-
Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
-
PubChem. (n.d.). 3-Amino-2-pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(10), 1969. MDPI. Retrieved from [Link]
-
Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14836–14846. ACS Publications. Retrieved from [Link]
-
Gabr, I. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry, 62(14), 2337-2347. ResearchGate. Retrieved from [Link]
-
Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Amino-5-methylpyrazine-2-carboxylic acid (CAS: 6761-50-8)
This guide provides a comprehensive technical overview of 3-Amino-5-methylpyrazine-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthetic pathway with mechanistic insights, its strategic applications in modern medicinal chemistry, and its analytical characterization.
Core Physicochemical & Structural Properties
This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds that are privileged structures in pharmaceutical science. The strategic placement of an amino group, a carboxylic acid, and a methyl group on the pyrazine core creates a versatile scaffold with multiple points for chemical modification and interaction with biological targets.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6761-50-8 | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Pyrazinecarboxylic acid, 3-amino-5-methyl- | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | 2-8°C, under inert gas, sealed, dry | [1] |
| Computed XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis & Mechanistic Rationale
While multiple synthetic routes to substituted pyrazines exist, a common and reliable strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation and subsequent functional group manipulations. The following represents a validated, multi-step approach adaptable for the synthesis of the title compound.
Conceptual Synthetic Workflow
The synthesis begins with the construction of the pyrazine core, followed by functionalization to install the required amino and carboxylic acid groups. This approach provides a logical and scalable pathway to the target molecule.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method constructed from established chemical principles for pyrazine synthesis. Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 3-Amino-5-methyl-2-pyrazinamide
-
To a stirred solution of 2,3-diaminopropionamide hydrochloride (1.0 eq) in methanol at 0°C, add a solution of sodium methoxide (1.1 eq) in methanol. Stir for 30 minutes.
-
Add an aqueous solution of methylglyoxal (40% wt., 1.05 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by TLC or LC-MS.
-
Causality: The condensation between the vicinal diamine and the dicarbonyl compound is a classic method for forming the pyrazine ring. The initial product is a dihydropyrazine, which spontaneously oxidizes in air or with a mild oxidant to the aromatic pyrazine system.
-
Upon completion, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-Amino-5-methyl-2-pyrazinamide.
Step 2: Hydrolysis to this compound
-
Suspend the 3-Amino-5-methyl-2-pyrazinamide (1.0 eq) in a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Causality: Acid-catalyzed hydrolysis is a standard and robust method for converting a primary amide to a carboxylic acid. The protonation of the amide carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to afford the final product, this compound. Purity can be assessed by NMR and LC-MS.
Applications in Drug Discovery & Medicinal Chemistry
The aminopyrazine scaffold is a cornerstone in medicinal chemistry due to its bioisosteric relationship with other heterocycles and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding.[3] this compound serves as a highly valuable starting material for building diverse molecular libraries.
-
Anticancer Agents: The parent compound, 3-aminopyrazine-2-carboxylic acid, and its derivatives have been explored for anticancer activity.[4] Recently, derivatives of 3-amino-pyrazine-2-carboxamide were designed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[5] The core structure of our title compound provides the necessary anchor points for synthesizing such inhibitors.
-
Antimicrobial Compounds: Pyrazine-based structures are central to several antimicrobial drugs. The related compound Pyrazinamide is a first-line treatment for tuberculosis.[6] The amino and carboxylic acid groups on the title compound allow for the synthesis of novel carboxamide derivatives, which have been shown to possess antimycobacterial, antibacterial, and antifungal properties.[7]
-
Scaffold for Library Synthesis: The molecule's three distinct functional groups (amino, methyl, carboxylic acid) provide orthogonal handles for chemical modification, making it an ideal core for combinatorial chemistry and structure-activity relationship (SAR) studies.
Caption: Role as a versatile building block in medicinal chemistry for generating diverse therapeutic candidates.
Spectroscopic & Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics | Rationale |
| ¹H NMR | ~8.3-8.6 ppm (s, 1H): Pyrazine ring proton. ~7.0-8.0 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O). ~2.5-2.7 ppm (s, 3H): -CH₃ protons. ~11-13 ppm (br s, 1H): -COOH proton (exchangeable). | The pyrazine proton is deshielded by the aromatic, electron-deficient ring. The methyl group is in a typical benzylic-like position. Amine and carboxylic acid protons are broad and exchangeable. |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl (C=O). ~150-160 ppm: Pyrazine C-NH₂. ~140-155 ppm: Other pyrazine ring carbons. ~20-25 ppm: Methyl carbon (-CH₃). | Chemical shifts are dictated by the electronegativity of adjacent atoms and the aromatic system. The carbonyl carbon is significantly downfield. |
| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching (amine). ~3200-2500: O-H stretching (broad, carboxylic acid). ~1720-1680: C=O stretching (carboxylic acid). ~1650-1600: N-H bending and C=N/C=C stretching. | These frequency ranges are characteristic of the primary amine and carboxylic acid functional groups present in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ = 154.06: Protonated molecular ion. [M-H₂O+H]⁺ = 136.05: Loss of water. [M-CO₂H]⁺ = 108.07: Loss of the carboxyl group. | Electrospray ionization will readily protonate the basic nitrogen atoms. Key fragmentation patterns involve the loss of neutral molecules like water and the decarboxylation of the acid. |
Conclusion
This compound (CAS: 6761-50-8) is more than a simple chemical reagent; it is a strategically designed building block for accelerating drug discovery. Its well-defined structure, versatile functional groups, and established role in the synthesis of bioactive molecules make it an indispensable tool for researchers aiming to develop next-generation therapeutics in oncology, infectious diseases, and beyond. This guide provides the foundational knowledge required to effectively synthesize, characterize, and strategically deploy this potent intermediate in demanding research and development environments.
References
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. Available at: [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PubMed Central. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). ResearchGate. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI. Available at: [Link]
-
New Trends in the Chemistry of 5-Aminopyrazoles. (2020). ResearchGate. Available at: [Link]
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (2012). ResearchGate. Available at: [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). ResearchGate. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). National Institutes of Health. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
- Industrial preparation method of 5-methylpyrazin-2-amine. (2010). Google Patents.
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CAS: 6761-50-8 Name: this compound. (n.d.). Aribo Biotechnology. Available at: [Link]
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Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (1967). Google Patents.
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An In-depth Technical Guide to 3-Amino-5-methylpyrazine-2-carboxylic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-methylpyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the reactivity of its bifunctional nature and its role as a key building block in the development of novel therapeutic agents, including Fibroblast Growth Factor Receptor (FGFR) inhibitors and compounds with antimicrobial and anticancer properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to numerous natural and synthetic molecules.[1] Their unique electronic and structural properties make them privileged scaffolds in the design of biologically active compounds. The pyrazine ring system is found in a variety of natural products and is a key component in many pharmaceuticals and flavoring agents.[1] The strategic placement of substituents on the pyrazine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the modulation of its interaction with biological targets. This compound, with its amino, carboxylic acid, and methyl functional groups, represents a versatile platform for chemical modification and the development of new chemical entities with diverse therapeutic potential.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyrazine ring substituted with an amino group at position 3, a carboxylic acid group at position 2, and a methyl group at position 5. This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as opportunities for diverse chemical transformations.
Structural Formula and Key Identifiers
The fundamental structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 6761-50-8 | [2][3] |
| Molecular Formula | C₆H₇N₃O₂ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2] |
| SMILES | CC1=CN=C(C(=N1)N)C(=O)O | [2] |
| InChI Key | VUWIQUHYWDRRGC-UHFFFAOYSA-N | [2] |
An intramolecular hydrogen bond is often observed between the amino group and the carboxylic oxygen in related 3-aminopyrazine-2-carboxamides, which can influence the compound's conformation and physicochemical properties such as lipophilicity.[4]
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of the molecular structure.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug development.
| Property | Value | Notes and References |
| Appearance | Solid | [3] |
| pKa | Predicted: ~3.11 (for the carboxylic acid) | The pKa of the carboxylic acid is influenced by the electron-withdrawing pyrazine ring. The amino group is weakly basic.[5] |
| Solubility | Soluble in water.[5] | The solubility in organic solvents is expected to vary. Amino acids generally exhibit higher solubility in polar protic solvents.[6] |
| Storage | 2-8°C | [3] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key area of research, driven by their potential applications. While a direct, detailed synthesis protocol for the parent acid is not prominently available in the literature, its preparation can be inferred from the synthesis of its derivatives and related pyrazine carboxylic acids.
Synthetic Pathways
One common approach to synthesizing pyrazine-2-carboxylic acid derivatives involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For 5-methylpyrazine-2-carboxylic acid, this can involve the reaction of methylglyoxal with a suitable diamine, followed by oxidation.[7] The introduction of the amino group can be achieved through various methods, including amination of a halogenated precursor or reduction of a nitro derivative.
A general representation of the synthetic workflow for creating derivatives from 3-aminopyrazine-2-carboxylic acid is depicted below.
Diagram 2: General Synthetic Workflow for Derivatives
Caption: Synthetic routes to derivatives.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification and amide bond formation. Coupling agents like 1,1'-carbonyldiimidazole (CDI) or HATU are commonly used to activate the carboxylic acid for amidation.[4]
-
Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation and alkylation. Its reactivity can be modulated by the electronic effects of the pyrazine ring.
-
Pyrazine Ring: The pyrazine ring can undergo electrophilic aromatic substitution, although the presence of the amino and carboxylic acid groups can influence the regioselectivity of these reactions. Suzuki coupling reactions have been successfully employed on halogenated precursors to introduce aryl and heteroaryl moieties.[8]
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are commonly employed.
Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, data from the closely related 3-amino-2-pyrazinecarboxylic acid and other similar structures provide a strong basis for interpretation.[9][10]
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton, a singlet for the methyl group protons, and broad signals for the amino and carboxylic acid protons. The chemical shifts will be influenced by the solvent and the electronic environment. For the related 3,5-dimethylpyrazine-2-carboxylic acid in CDCl₃, the methyl groups appear at δ 2.62 and 2.97 ppm, and the ring proton at δ 8.64 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon (typically in the range of 164-168 ppm), the pyrazine ring carbons, and the methyl carbon. For 3,5-dimethylpyrazine-2-carboxylic acid, the carbonyl carbon appears at δ 164.2 ppm, and the ring carbons are observed between δ 138.0 and 154.7 ppm.[11]
4.1.2. Vibrational Spectroscopy (FTIR and FT-Raman)
The infrared and Raman spectra provide valuable information about the functional groups present in the molecule. Key expected vibrational modes include:
-
O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.
-
N-H stretch: Bands corresponding to the symmetric and asymmetric stretching of the amino group.
-
C=O stretch: A strong absorption for the carboxylic acid carbonyl group.
-
C-H stretch: Signals from the methyl group and the aromatic ring proton.
-
Ring vibrations: Characteristic bands for the pyrazine ring.
For the analogous 3-amino-2-pyrazinecarboxylic acid, C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would confirm the molecular weight of 153.14 g/mol .
Crystallography
Applications in Drug Discovery and Development
This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in several areas of drug discovery.
FGFR Inhibitors for Cancer Therapy
Derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8] FGFRs are crucial oncogenic drivers in various cancers, and their inhibition is a promising therapeutic strategy.[8] Structure-activity relationship (SAR) studies have led to the identification of compounds with significant in vitro activity against FGFR1-4 and potent antitumor activity in multiple cancer cell lines.[8] For instance, some derivatives have shown IC₅₀ values in the sub-micromolar range.[8]
Diagram 3: Role as a Scaffold for FGFR Inhibitors
Caption: The role of the pyrazine scaffold in developing FGFR inhibitors.
Antimicrobial Agents
Derivatives of 3-aminopyrazine-2-carboxamides have been investigated for their antimicrobial activity.[4] Some compounds have demonstrated in vitro whole-cell growth inhibitory activity against various mycobacterial strains, including Mycobacterium tuberculosis.[4] This highlights the potential of this scaffold in the development of new treatments for tuberculosis and other infectious diseases.
Anticancer Activity
In addition to their role as FGFR inhibitors, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and shown to display significant anticancer activity against Ehrlich ascites tumor cells in mice.[3]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place (2-8°C).[3]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of chemical entities with significant potential in drug discovery and materials science. Its unique combination of functional groups allows for diverse chemical modifications, leading to the development of potent FGFR inhibitors, antimicrobial agents, and anticancer compounds. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications. Further research into this promising scaffold is warranted to fully exploit its therapeutic and material science potential.
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(15), 2789. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
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The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. (n.d.). Journal of Environmental Nanotechnology. Retrieved January 10, 2026, from [Link]
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A Comprehensive Technical Guide to 3-Amino-5-methylpyrazine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrazine Scaffold
3-Amino-5-methylpyrazine-2-carboxylic acid, a substituted pyrazine derivative, has emerged as a molecule of significant interest within the pharmaceutical and medicinal chemistry landscapes. Its rigid, nitrogen-rich heterocyclic core, adorned with strategically positioned amino and carboxylic acid functionalities, renders it a highly versatile scaffold for the synthesis of complex molecular architectures. The inherent electronic properties of the pyrazine ring, coupled with the hydrogen bonding capabilities of its substituents, make it an attractive pharmacophore for engaging with biological targets. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and its pivotal role as a building block in the development of novel therapeutics, with a particular focus on its application in the synthesis of targeted cancer therapies such as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Understanding the nuances of this compound's chemistry is paramount for researchers aiming to leverage its potential in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 6761-50-8 | [3] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 164-172 °C | [4] |
| Solubility | Information on specific solubility in various organic solvents is limited in publicly available literature. However, amino acids, in general, exhibit maximum solubility in water and reduced solubility in semi-polar solvents.[5] The solubility of amino acids is also influenced by the pH of the solvent system.[5] | General knowledge on amino acid solubility. |
| Storage | 2-8°C | [3] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the protons of the amino group, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic proton would likely appear as a singlet in the downfield region. The methyl protons would also be a singlet, but further upfield. The amino group protons may appear as a broad singlet, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift, often above 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include those for the quaternary carbons of the pyrazine ring, the carbon attached to the methyl group, the methyl carbon itself, and the carbonyl carbon of the carboxylic acid, which is expected to be in the 165-185 ppm range.[8]
FTIR Spectroscopy: The infrared spectrum is a powerful tool for identifying the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: Two bands for the primary amine, typically in the 3300-3500 cm⁻¹ region.[6]
-
O-H stretching: A very broad band for the carboxylic acid, often overlapping with C-H stretches, in the 2500-3300 cm⁻¹ range.
-
C=O stretching: A strong absorption for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.[9]
-
C=N and C=C stretching: Absorptions for the pyrazine ring in the 1400-1600 cm⁻¹ region.
-
N-H bending: Around 1600-1650 cm⁻¹.
Synthesis of this compound
The synthesis of substituted pyrazines can be achieved through various routes, often involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[10] A plausible and documented pathway to pyrazine-2-carboxylic acid derivatives involves the reaction of methylglyoxal with an appropriate amino-amide precursor.[11][12]
Synthetic Pathway Overview
A common strategy for constructing the this compound core involves a multi-step sequence starting from readily available precursors. One such approach is the condensation of methylglyoxal with 2-aminomalonamide (a derivative of diaminomaleonitrile).[11] This reaction is followed by hydrolysis and subsequent chemical modifications.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a composite based on established methods for the synthesis of similar pyrazine derivatives.[11] Optimization may be required for specific laboratory conditions.
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide
-
To a three-necked flask equipped with a stirrer and cooled in an ice-water bath, add a 40% aqueous solution of methylglyoxal and 2-aminomalonamide.
-
Slowly add a 40% aqueous solution of sodium hydroxide dropwise while maintaining the internal temperature at approximately 5°C.
-
After stirring for several hours, adjust the pH to around 6 with a 10% hydrochloric acid solution to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.
Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid
-
In a round-bottom flask fitted with a reflux condenser, add the crude product from Step 1 and a 50% sulfuric acid solution.
-
Heat the mixture to 100°C and maintain this temperature for several hours.
-
Cool the reaction mixture to room temperature to allow the precipitation of the hydrolyzed product.
-
Filter the solid, wash with water, and dry to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid.
Step 3: Conversion to this compound
This conversion typically involves a two-step process: halogenation followed by amination.
-
Halogenation: React the 3-hydroxy-5-methylpyrazine-2-carboxylic acid with a halogenating agent (e.g., phosphorus oxychloride or thionyl chloride) to produce the corresponding 3-halo-5-methylpyrazine-2-carboxylic acid.[11]
-
Amination: The 3-halo intermediate is then subjected to an amination reaction, which can be achieved using various ammonia sources under appropriate conditions to yield the final product, this compound.
Applications in Drug Discovery: A Key Building Block for FGFR Inhibitors
The unique structural features of this compound make it a valuable starting material for the synthesis of a variety of bioactive molecules. A particularly notable application is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted therapies for various cancers.[1] Deregulated FGFR signaling is a known oncogenic driver in many solid tumors.[13]
Rationale for Use in FGFR Inhibitors
The 3-aminopyrazine-2-carboxamide core, derived from this compound, can form crucial hydrogen bond interactions with the hinge region of the FGFR kinase domain.[1] The amino group and the adjacent carbonyl of the amide can form a pseudo-six-membered ring through an intramolecular hydrogen bond, which helps to pre-organize the molecule for optimal binding to the ATP-binding pocket of the kinase.[1] The methyl group at the 5-position can provide additional van der Waals interactions or be a site for further modification to improve potency and selectivity.
Experimental Workflow: Synthesis of a 3-Amino-pyrazine-2-carboxamide Derivative
The following is a generalized workflow for the synthesis of a 3-amino-pyrazine-2-carboxamide derivative, a common core structure in many FGFR inhibitors.[1]
Caption: Workflow for the synthesis of an FGFR inhibitor precursor.
Detailed Protocol: Amide Coupling
-
Dissolve this compound in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
To this activated mixture, add the desired substituted aniline.
-
Stir the reaction at room temperature overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Conclusion and Future Perspectives
This compound is a compound of considerable synthetic utility, particularly in the realm of medicinal chemistry. Its robust synthesis and the strategic placement of its functional groups provide a versatile platform for the generation of diverse chemical libraries. The successful application of this scaffold in the development of potent and selective FGFR inhibitors highlights its potential for creating next-generation targeted therapies. Future research will likely focus on exploring novel synthetic routes to this and related pyrazine derivatives, as well as expanding its application to other classes of biological targets. A deeper understanding of its reactivity and the structure-activity relationships of its derivatives will undoubtedly fuel further innovation in drug discovery.
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An In-depth Technical Guide to the Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazine-2-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural arrangement, featuring an amino group, a methyl group, and a carboxylic acid moiety on a pyrazine core, imparts specific electronic and steric properties that are leveraged in the design of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways for this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Proposed Synthetic Pathways
Two principal strategies for the synthesis of this compound have been identified and are detailed below:
Pathway 1: Ring Construction followed by Functional Group Interconversion
This linear approach focuses on first assembling the pyrazine ring with the desired methyl and a precursor to the amino group, followed by subsequent chemical modifications to install the amino functionality.
Pathway 2: Convergent Cyclocondensation
This strategy involves the direct construction of the fully substituted pyrazine ring from acyclic precursors in a convergent manner, offering potential advantages in terms of step economy.
Pathway 1: Ring Construction and Subsequent Amination
This pathway commences with the synthesis of a key intermediate, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, which is then converted to the target molecule.
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide
The initial step involves a condensation reaction between methylglyoxal and 2-amino malonamide in an alkaline solution to form the pyrazine ring.
-
Causality of Experimental Choices: The use of an alkaline medium, such as a sodium hydroxide solution, is critical to deprotonate the active methylene group of 2-amino malonamide, facilitating its nucleophilic attack on the dicarbonyl system of methylglyoxal. The reaction is typically conducted at a low temperature (around 5-10°C) to control the exothermic nature of the condensation and minimize side reactions.
Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid
The carboxamide intermediate is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
-
Trustworthiness of Protocol: This is a standard and reliable method for the hydrolysis of amides. The use of a strong acid like sulfuric acid and elevated temperatures ensures the complete conversion of the amide to the carboxylic acid. The product precipitates upon cooling, allowing for straightforward isolation.
Step 3: Halogenation of the Hydroxyl Group
The hydroxyl group at the 3-position is converted to a more reactive leaving group, typically a chloro group, using a halogenating agent.
-
Expertise & Experience: The choice of halogenating agent is crucial. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. The reaction is performed in an inert solvent, and the temperature is carefully controlled to prevent decomposition of the starting material and product.
Step 4: Nucleophilic Aromatic Substitution (Amination)
The final step involves the displacement of the chloro group with an amino group. This is typically achieved by reacting the 3-chloro intermediate with an ammonia source.
-
Authoritative Grounding: Nucleophilic aromatic substitution on electron-deficient heterocyclic rings like pyrazine is a well-established reaction. The rate of this reaction is enhanced by the electron-withdrawing nature of the carboxylic acid and the pyrazine nitrogens. The reaction can be carried out using aqueous or alcoholic ammonia, often under pressure and at elevated temperatures to drive the reaction to completion.
Experimental Protocol for Pathway 1
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide [1]
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino malonamide (117 g) in a 40% aqueous solution of methylglyoxal (216 g).
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add a 40% aqueous solution of sodium hydroxide (100 g) dropwise, maintaining the internal temperature below 10°C.
-
Stir the reaction mixture for 6 hours at this temperature.
-
Adjust the pH to approximately 6 with a 10% hydrochloric acid solution to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to obtain 3-hydroxy-5-methylpyrazine-2-carboxamide.
Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid [1]
-
To the crude 3-hydroxy-5-methylpyrazine-2-carboxamide from the previous step, add a 50% sulfuric acid solution (300 mL).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold water, and dry to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid.
Step 3: Synthesis of 3-Chloro-5-methylpyrazine-2-carboxylic acid [1]
-
Suspend the 3-hydroxy-5-methylpyrazine-2-carboxylic acid in a suitable solvent such as xylene.
-
Add a halogenating agent, for example, phosphorus oxychloride (1.2 equivalents).
-
Heat the reaction mixture to 80-90°C for 4-6 hours.
-
After cooling, carefully quench the reaction with water.
-
Extract the product with an organic solvent and purify by recrystallization.
Step 4: Synthesis of this compound
-
Place the 3-chloro-5-methylpyrazine-2-carboxylic acid in a pressure vessel.
-
Add an excess of aqueous or alcoholic ammonia.
-
Heat the vessel to a temperature of 120-150°C for several hours.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain this compound.
Data Summary for Pathway 1
| Step | Reactants | Reagents/Conditions | Product |
| 1. Ring Formation | Methylglyoxal, 2-Amino malonamide | NaOH (aq), 5-10°C | 3-Hydroxy-5-methylpyrazine-2-carboxamide |
| 2. Hydrolysis | 3-Hydroxy-5-methylpyrazine-2-carboxamide | 50% H₂SO₄, Reflux | 3-Hydroxy-5-methylpyrazine-2-carboxylic acid |
| 3. Halogenation | 3-Hydroxy-5-methylpyrazine-2-carboxylic acid | POCl₃ or SOCl₂, Xylene, 80-90°C | 3-Chloro-5-methylpyrazine-2-carboxylic acid |
| 4. Amination | 3-Chloro-5-methylpyrazine-2-carboxylic acid | Aqueous/alcoholic NH₃, 120-150°C, Pressure | This compound |
Workflow Diagram for Pathway 1
Pathway 2: Convergent Cyclocondensation
This approach aims to construct the fully substituted pyrazine ring in a single or a few steps from acyclic precursors. A plausible, though less documented, route involves the condensation of a 1,2-dicarbonyl compound with an aminonitrile derivative.
Conceptual Framework
The core of this strategy lies in the reaction of methylglyoxal with a suitably substituted aminonitrile, such as 2,3-diaminopropionitrile, followed by oxidation and hydrolysis.
-
Mechanistic Insight: The reaction would likely proceed through the initial formation of a dihydropyrazine intermediate, which would then be oxidized to the aromatic pyrazine. The nitrile group would subsequently be hydrolyzed to the carboxylic acid.
While this pathway is theoretically more efficient, the availability and stability of the starting aminonitrile can be a challenge. Further research and development would be required to optimize this route for large-scale production.
Workflow Diagram for Conceptual Pathway 2
Conclusion
The synthesis of this compound is most reliably achieved through a linear approach that involves the initial construction of a 3-hydroxy-5-methylpyrazine-2-carboxylic acid intermediate, followed by halogenation and amination. This pathway utilizes readily available starting materials and well-established chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up. While a convergent cyclocondensation approach offers theoretical advantages in terms of step economy, further investigation is needed to establish its practical viability. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and available equipment and expertise.
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. ([Link])
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. ([Link])
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ([Link])
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Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ([Link])
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. ([Link])
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Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. ([Link])
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An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ([Link])
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- Process for the prepar
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This compound | 6761-50-8. ([Link])
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This compound | C6H7N3O2 | CID 279233. ([Link])
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ([Link])
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Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ([Link])
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Spectroscopic and Structural Elucidation of 3-Amino-5-methylpyrazine-2-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic profile of 3-amino-5-methylpyrazine-2-carboxylic acid (CAS 6761-50-8), a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy. By integrating detailed experimental protocols with expert interpretation, this guide serves as an authoritative reference for the characterization of this pyrazine derivative, ensuring scientific integrity and enabling reproducible results.
Molecular Structure and Analysis
This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals and flavor chemistry.[1][4] Its structure comprises a pyrazine ring functionalized with an amino group, a methyl group, and a carboxylic acid group. This unique combination of functional groups dictates its chemical reactivity, biological activity, and spectroscopic properties.
To facilitate unambiguous spectral assignments, the following standardized numbering system is used for the core structure.
Caption: Molecular structure of this compound with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is optimal to ensure solubility and to observe the exchangeable protons of the amine and carboxylic acid groups.
¹H NMR Spectroscopy
The proton NMR spectrum provides direct evidence for the number and connectivity of hydrogen atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Set a spectral width of 0-15 ppm, acquire 16-32 scans, and use a relaxation delay of 2 seconds.
-
Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |
|---|---|---|---|
| ~12.0 - 13.0 | Broad Singlet | -COOH (1H) | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[5] |
| ~8.2 | Singlet | H6 (1H) | This is the sole aromatic proton on the pyrazine ring. Its downfield shift is due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent nitrogen atoms and carboxylic acid group. |
| ~7.5 | Broad Singlet | -NH₂ (2H) | The protons of the primary amine appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and exchange with the solvent. The chemical shift can vary based on solvent and concentration. |
| ~2.5 | Singlet | -CH₃ (3H) | The methyl protons appear as a sharp singlet, confirming the absence of adjacent protons for coupling. This peak is distinct from the aromatic region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom, providing critical information about the carbon skeleton and functional groups.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 0-200 ppm and a sufficient number of scans (~1024 or more) for adequate signal-to-noise.
-
Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Data Summary:
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
|---|---|---|
| ~168 | C7 (-COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum, which is characteristic for this functional group.[5] |
| ~155 | C5 | This quaternary carbon is attached to the methyl group and two nitrogen atoms, resulting in a downfield shift. |
| ~150 | C3 | The carbon bearing the amino group is deshielded due to its position within the heterocyclic ring and the electronegativity of the attached nitrogen. |
| ~140 | C6 | This protonated aromatic carbon is influenced by the adjacent ring nitrogens, placing it in the typical aromatic region for heterocyclic systems. |
| ~135 | C2 | This quaternary carbon, attached to the carboxylic acid group, is also significantly deshielded. |
| ~21 | C8 (-CH₃) | The methyl carbon appears in the typical upfield aliphatic region, consistent with an sp³-hybridized carbon attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups. The spectrum of this molecule is characterized by distinct vibrations from the carboxylic acid, amine, and aromatic ring.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | The presence of two bands (symmetric and asymmetric stretching) in this region is a hallmark of a primary amine.[6] |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5] |
| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | This strong, sharp absorption is indicative of the carbonyl group in a hydrogen-bonded carboxylic acid.[5][7] |
| ~1620 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine group. |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Pyrazine Ring | Multiple bands in this region correspond to the stretching vibrations within the heterocyclic aromatic ring. |
| ~1250 | C-O Stretch | Carboxylic Acid (-COOH) | Stretching vibration associated with the carbon-oxygen single bond of the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Analyze using an Electrospray Ionization (ESI) mass spectrometer.
-
Parameters: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Data Summary:
| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |
|---|---|---|
| 154.06 | [M+H]⁺ | The protonated molecular ion. Its observation in positive ion mode confirms the molecular weight of the compound (153.14 g/mol ).[8] |
| 152.05 | [M-H]⁻ | The deprotonated molecular ion, observed in negative ion mode, resulting from the loss of the acidic carboxylic proton. |
| 136.05 | [M+H - H₂O]⁺ | A common fragment in the positive ion mode, corresponding to the loss of a water molecule from the carboxylic acid group.[9][10] |
| 108.06 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide (decarbonylation) from the 136.05 ion, a characteristic fragmentation pathway for carboxylic acids. |
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all spectroscopic methods. This self-validating system ensures the highest degree of confidence in the structural assignment.
Caption: Workflow for integrated spectroscopic analysis and structural validation.
Conclusion
The spectroscopic data presented in this guide provide a definitive and multi-faceted characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the molecule's carbon-hydrogen framework, while FTIR spectroscopy confirms the presence and nature of its key functional groups. Mass spectrometry validates the molecular weight and provides insight into fragmentation patterns. Together, these techniques offer a robust and self-validating analytical package, providing researchers with the essential data needed for quality control, reaction monitoring, and further development in their scientific endeavors.
References
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Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 3(3), 1-10. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1, 1-10. [Link]
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Ramadan, R. M., Abu Al-Nasr, A. K., & El-Medani, S. M. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry, 2018, 1-8. [Link]
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Struga, M., et al. (2020). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 25(23), 5693. [Link]
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Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]
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Ogryzek, M., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(59), 54321-54332. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Prabavathi, N., & Krishnakumar, V. (2014). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology. [Link]
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Aribo Biotechnology. (n.d.). This compound. Retrieved from [Link]
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Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). [Link]
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Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14837-14846. [Link]
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Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST WebBook. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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3-Amino-5-methylpyrazine-2-carboxylic acid NMR spectral assignments.
An In-depth Technical Guide to the NMR Spectral Assignments of 3-Amino-5-methylpyrazine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral assignments for this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation. We will delve into the rationale behind proton (¹H), carbon-13 (¹³C), and two-dimensional (2D) NMR spectral interpretations, offering a framework for unambiguous assignment through a combination of established principles and advanced correlation experiments.
Introduction: The Significance of this compound
Pyrazine derivatives are a class of heterocyclic compounds recognized for their diverse biological activities and presence in many pharmaceutical agents.[2] this compound serves as a crucial scaffold and building block in the synthesis of more complex molecules, including novel inhibitors targeting enzymes like FGFR kinases in cancer therapy.[1] Accurate and complete structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.
This guide will systematically deconstruct the NMR data of the title compound, explaining the causality behind experimental choices and interpretation logic. We will cover 1D (¹H and ¹³C) and 2D correlation spectroscopy (COSY, HSQC, HMBC) to build a self-validating structural proof.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a standardized atom numbering system is essential. The structure of this compound is presented below.
Caption: IUPAC numbering of this compound.
Experimental Protocols: A Self-Validating Approach
The integrity of NMR data begins with meticulous sample preparation and correctly calibrated acquisition parameters. The following protocol outlines a standard procedure for acquiring a full suite of NMR spectra.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 15-20 mg of high-purity this compound.
-
Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively dissolves the carboxylic acid and amine functionalities, and its residual proton and carbon signals (δ ≈ 2.50 and 39.52 ppm, respectively) provide a convenient internal reference.[3]
-
Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add the deuterated solvent, cap the tube, and gently vortex or sonicate until the sample is fully dissolved.
II. NMR Data Acquisition
-
Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and peak shape.
The workflow for a comprehensive NMR analysis is a sequential process where each experiment builds upon the last.
Caption: Workflow for comprehensive NMR spectral analysis.
Decoding the Spectra: From 1D to 2D Assignments
¹H NMR Spectral Analysis: The Proton Fingerprint
The ¹H NMR spectrum provides the initial overview of the proton environments. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the effects of the substituents, dictates the chemical shifts.
-
Aromatic Proton (H-6): This proton is attached to a carbon adjacent to a ring nitrogen, causing significant deshielding. It is expected to appear as a singlet in the aromatic region (δ 7.5-8.5 ppm).
-
Amine Protons (-NH₂): These protons are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water. Their chemical shift is variable but often appears in the δ 7.0-8.0 ppm range in DMSO-d₆.
-
Carboxylic Acid Proton (-COOH): This is the most deshielded proton, appearing as a very broad singlet far downfield (δ 12.0-14.0 ppm), a characteristic feature of carboxylic acids.
-
Methyl Protons (-CH₃): Attached to the pyrazine ring, these protons appear as a sharp singlet in the upfield region (δ 2.2-2.7 ppm).
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 12.0 - 14.0 | Broad Singlet | 1H |
| H-6 | 7.8 - 8.2 | Singlet | 1H |
| -NH₂ | 7.2 - 7.8 | Broad Singlet | 2H |
| -CH₃ | 2.4 - 2.6 | Singlet | 3H |
¹³C NMR Spectral Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. Chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms and functional groups.
-
Carbonyl Carbon (-COOH): This sp² hybridized carbon is double-bonded to one oxygen and single-bonded to another, making it highly electron-deficient and the most downfield signal (δ 165-170 ppm).
-
Aromatic Carbons (C-2, C-3, C-5, C-6): These carbons resonate between δ 120-160 ppm.
-
C-2 & C-3: These are quaternary carbons bonded to electron-withdrawing groups (-COOH and -NH₂) and ring nitrogens, placing them in the downfield portion of the aromatic region.
-
C-5: This quaternary carbon is attached to the methyl group and a ring nitrogen.
-
C-6: This is the only protonated aromatic carbon, and its chemical shift will be confirmed via HSQC.
-
-
Methyl Carbon (-CH₃): As an sp³ hybridized carbon, it will be the most shielded and appear at the highest field (δ 20-25 ppm).
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 170 |
| C-3 | 150 - 155 |
| C-5 | 145 - 150 |
| C-2 | 140 - 145 |
| C-6 | 130 - 135 |
| -CH₃ | 20 - 25 |
2D NMR Analysis: Connecting the Dots
While 1D spectra provide foundational data, 2D NMR experiments are required to connect the signals and build an unambiguous structural proof.
The COSY experiment identifies protons that are spin-coupled, typically through two or three bonds.[4][5] In the case of this compound, the protonated groups (-CH₃ and H-6) are separated by more than three bonds and quaternary carbons. Therefore, they are isolated spin systems. No cross-peaks are expected in the COSY spectrum, which is in itself a key piece of structural information.
Caption: Isolated ¹H spin systems in the target molecule.
The HSQC experiment correlates protons with their directly attached carbons, providing definitive C-H assignments.[6]
-
Expected Correlations:
-
A cross-peak connecting the signal of the H-6 proton (δ ~8.0 ppm) to the C-6 carbon (δ ~132 ppm).
-
A cross-peak connecting the signal of the -CH₃ protons (δ ~2.5 ppm) to the -CH₃ carbon (δ ~22 ppm).
-
Caption: Key ²J and ³J HMBC correlations for structural assignment.
Conclusion
The structural elucidation of this compound is systematically achieved through a logical progression of NMR experiments. The ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity data. While COSY confirms the absence of proton-proton coupling between the isolated spin systems, HSQC definitively links the protonated carbons to their attached protons. Finally, the HMBC spectrum serves as the ultimate tool, establishing the connectivity across the entire carbon framework, including the unambiguous placement of the methyl, amino, and carboxylic acid substituents on the pyrazine ring. This integrated, multi-technique approach represents a robust and self-validating protocol for the characterization of complex heterocyclic molecules in any research or development setting.
References
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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Journal of Environmental Nanotechnology. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Journal of Agricultural and Food Chemistry. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
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Journal of Environmental Nanotechnology. (n.d.). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Retrieved from [Link]
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ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]
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University of Sheffield. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
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PubMed Central (PMC). (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]
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St. John, T. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]
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Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]
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Epistemeo. (2012). Introduction to COSY NMR Spectroscopy. YouTube. Retrieved from [Link]
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Magritek. (n.d.). COSY - Correlated Spectroscopy. Retrieved from [Link]
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Introduction: The Critical Role of Solubility in Pre-formulation
An In-Depth Technical Guide to the Solubility Profile of 3-Amino-5-methylpyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This compound (CAS: 6761-50-8) is a heterocyclic compound featuring both a carboxylic acid and an amino group, making it a valuable building block in medicinal chemistry and materials science.[1][2] Its molecular structure, possessing both acidic and basic functionalities, suggests a complex and highly pH-dependent solubility profile. Understanding this profile is not merely an academic exercise; it is a cornerstone of effective drug development. For orally administered drugs, solubility is a primary determinant of bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS), which guides formulation strategies and can enable regulatory biowaivers.[3][4][5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to determine and understand the complete solubility profile of this compound. We will move beyond simple data points to explain the causality behind experimental choices, providing robust, self-validating protocols grounded in established scientific principles.
Physicochemical Properties and Theoretical Solubility Considerations
Before embarking on experimental determination, a theoretical assessment based on the molecule's structure provides essential context.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 6761-50-8 | [2] |
| XLogP3-AA (log P) | 0.2 | [1] |
| Hydrogen Bond Donors | 2 (from -COOH and -NH₂) | [1] |
| Hydrogen Bond Acceptors | 4 (from -COOH and pyrazine nitrogens) | [1] |
The structure of this compound is amphoteric. It possesses a carboxylic acid group (pKa₁ ~2-4) and an amino group, which, combined with the pyrazine ring nitrogens, imparts basic properties (pKa₂ ~5-7). This dual nature dictates that its aqueous solubility will be profoundly influenced by pH.
-
At low pH (pH < pKa₁): The amino group and ring nitrogens will be protonated (cationic form), and the carboxylic acid will be neutral. This charged species is expected to be highly soluble in aqueous media.
-
At isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion. This is typically the point of minimum aqueous solubility .
-
At high pH (pH > pKa₂): The carboxylic acid will be deprotonated (anionic form), and the amino group will be neutral. This charged species is also expected to have high aqueous solubility.
This relationship is visualized in the diagram below.
Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is aligned with ICH M9 guidelines for BCS-based biowaivers.[8][9][10]
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that the solution reaches true saturation.
-
Extended Equilibration (24-48h): Guarantees that the dissolution process has reached a true thermodynamic equilibrium, which is crucial for reproducibility.[11][12]
-
Temperature Control (37 °C): Mimics physiological conditions relevant to oral drug absorption.[13]
-
pH Buffers (1.2, 4.5, 6.8): These specific pH values are mandated by regulatory agencies like the FDA and EMA to represent the physiological range of the gastrointestinal tract.[5][9]
-
Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[14]
Experimental Workflow: Shake-Flask Method
Step-by-Step Protocol
-
Preparation: Prepare aqueous buffers at pH 1.2 (e.g., HCl/NaCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer) according to pharmacopeial standards.
-
Sample Addition: Add an excess of solid this compound to several glass vials for each pH condition and solvent to be tested. A starting amount of ~10 mg per 1 mL of solvent is a robust excess.
-
Solvent Addition: Add a precise volume of the prepared buffer or organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C for general data, 37 °C for biopharmaceutical relevance) for at least 24 hours to ensure equilibrium is reached.[15][16]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-particles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.
-
Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered saturate solution and quantify the compound's concentration using a validated analytical method, such as HPLC-UV.[14][17]
-
Data Reporting: Express the solubility in mg/mL and mol/L. The experiment should be performed in triplicate at each condition to ensure statistical validity.[4]
Part 2: pH-Dependent Solubility and pKa Determination (Potentiometric Titration)
For ionizable compounds like this compound, a potentiometric titration of a slurry of the compound can yield both the intrinsic solubility (S₀, the solubility of the neutral form) and the pKa values in a single experiment. This is a powerful, albeit more complex, technique.[18][19]
Causality Behind Experimental Choices:
-
Titration of a Slurry: By starting with a suspension (slurry), the experiment continuously monitors the pH as the solid dissolves in response to the addition of titrant. The point at which all solid dissolves or precipitates provides crucial data.
-
Law of Mass Action: The method relies on the law of mass action, where changes in pH shift the equilibrium between the dissolved ionized and unionized forms of the compound and its solid phase.[18]
-
Double-Dosing Method: As described in advanced protocols, applying a double-dosing method allows for the precise determination of intrinsic solubility, independent of pH.[18][20][21]
Step-by-Step Protocol Overview
-
Suspension Preparation: Create an aqueous suspension of the compound with a known total concentration.
-
Initial Titration: Titrate the suspension with a strong acid (e.g., HCl) to a low pH to dissolve all material and protonate all species.
-
Titration with Base: Slowly titrate the resulting solution with a strong base (e.g., NaOH). As the pH increases, the compound will begin to precipitate out of solution at its isoelectric point.
-
Data Analysis: Record the pH and volume of titrant added throughout the experiment. The resulting titration curve will show distinct regions corresponding to the different ionization states. Specialized software or derived equations are then used to calculate the pKa values and the intrinsic solubility (S₀) from the points of precipitation and dissolution.[19][20]
Data Presentation
All experimentally determined solubility data should be meticulously organized.
Table 1: Aqueous Solubility Profile of this compound
| pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |
| 1.2 | 37 | [Experimental Data] | [Experimental Data] |
| 4.5 | 37 | [Experimental Data] | [Experimental Data] |
| 6.8 | 37 | [Experimental Data] | [Experimental Data] |
| [pH of min. solubility] | 37 | [Experimental Data] | [Experimental Data] |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| Methanol | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] |
Conclusion
The solubility of this compound is a multi-faceted property that is fundamentally dependent on the solution's pH. A simple, single-point solubility measurement is insufficient for any meaningful application in pharmaceutical development. By employing the robust, gold-standard Shake-Flask method across a physiologically relevant pH range, researchers can establish a BCS-relevant solubility profile. For a more profound understanding of its physicochemical behavior, potentiometric titration offers an elegant and efficient method to simultaneously determine intrinsic solubility and pKa values. The protocols and theoretical framework provided in this guide equip scientists with the necessary tools to thoroughly characterize this compound, enabling informed decisions in formulation, lead optimization, and regulatory submissions.
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The Emergent Therapeutic Potential of the 3-Amino-5-methylpyrazine-2-carboxylic Acid Scaffold: A Mechanistic and Methodological Guide
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among these, 3-Amino-5-methylpyrazine-2-carboxylic acid stands out as a pivotal building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the mechanistic underpinnings and methodological considerations for derivatives of this versatile compound. By drawing parallels with the well-established anti-tuberculosis drug pyrazinamide, we elucidate a probable multi-target mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.
Introduction: The Versatility of the Pyrazine Nucleus
The pyrazine ring, a nitrogen-containing heterocycle, is a privileged structure in drug discovery, integral to numerous compounds with applications ranging from oncology to infectious diseases. This compound serves as a crucial starting material for the synthesis of a wide array of derivatives, particularly carboxamides, which have demonstrated significant biological activities. These activities primarily encompass antimicrobial, antifungal, and antimycobacterial effects, with some derivatives also showing promise as anticancer agents.[1][2] The exploration of this scaffold is driven by the urgent need for new therapeutics to combat drug-resistant pathogens and novel cancer treatments.
The Pyrazinamide Paradigm: A Blueprint for the Mechanism of Action
While the precise mechanism of action for each derivative of this compound is unique, the well-characterized anti-tuberculosis drug, pyrazinamide (PZA), offers a compelling model. PZA, a simple pyrazinecarboxamide, is a prodrug that requires activation within the target pathogen.[1][3] This activation and subsequent multi-target assault on the pathogen's cellular machinery provide a strong hypothetical framework for the action of more complex pyrazine derivatives.
Prodrug Activation: The Initial Step
A cornerstone of PZA's activity is its conversion to the active form, pyrazinoic acid (POA), by a mycobacterial enzyme, pyrazinamidase (PncA).[2][3] This activation is often pH-dependent, with the acidic environment of tuberculous lesions favoring the protonation and accumulation of POA within the bacillus.[1][4] It is highly probable that antimicrobial derivatives of this compound function similarly, requiring enzymatic activation within the target microorganism to exert their therapeutic effect.
A Multi-Pronged Attack: The Hallmarks of Pyrazine-Based Therapeutics
The active form of PZA, POA, does not have a single target but rather disrupts multiple cellular processes, a strategy that may reduce the likelihood of rapid resistance development.[2][5] This multi-target mechanism is a key concept for understanding the potential actions of this compound derivatives. The primary proposed targets and mechanisms are:
-
Disruption of Membrane Energetics: POA is believed to interfere with membrane potential and transport functions, leading to a breakdown in cellular energy production, which is fatal for the pathogen.[4][6]
-
Inhibition of Coenzyme A Synthesis: A leading hypothesis suggests that POA targets PanD (aspartate decarboxylase), an essential enzyme in the biosynthesis of pantothenate and coenzyme A.[5] By triggering the degradation of PanD, POA effectively halts the synthesis of a vital cofactor for numerous metabolic processes.
-
Inhibition of Trans-Translation: Although a subject of ongoing research, it has been proposed that POA can bind to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation, a crucial rescue mechanism for stalled ribosomes.[2]
The following diagram illustrates this proposed multi-target mechanism of action, drawing parallels from the pyrazinamide model.
Caption: Proposed multi-target mechanism of pyrazine derivatives.
Molecular Targets and Structure-Activity Relationships (SAR)
Beyond the general mechanisms, specific molecular targets for derivatives of this compound are being explored through computational and experimental approaches.
Potential Molecular Targets
-
Enoyl-ACP Reductase (InhA): Molecular docking studies have suggested that some pyrazine derivatives may bind to InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway.[7] This is a validated target for the anti-tuberculosis drug isoniazid.
-
Prolyl-tRNA Synthetase (ProRS): Certain 3-acylaminopyrazine-2-carboxamides have been designed as potential inhibitors of mycobacterial ProRS, an essential enzyme for protein synthesis.[8][9] This represents a novel target for antimycobacterial agents.
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the carboxamide nitrogen.
-
Substituents on the Carboxamide: Studies on N-substituted 3-aminopyrazine-2-carboxamides have shown that the nature of the substituent on the amide nitrogen significantly influences antimycobacterial and antibacterial activity.[10][11] For instance, increasing the length of an alkyl chain has been correlated with increased activity against certain mycobacterial strains.[10]
-
Aromatic Substituents: The presence and substitution pattern of an aromatic ring on the carboxamide nitrogen can also dramatically affect activity and cytotoxicity. For example, some N-phenyl derivatives with specific substitutions have shown potent antimycobacterial activity with low cytotoxicity.[10]
-
Lipophilicity: As with many drug candidates, lipophilicity plays a crucial role in the ability of these compounds to penetrate the cell wall of microorganisms. A balance must be struck to ensure adequate cell penetration without excessive non-specific toxicity.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of derivatives of this compound.
General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This protocol outlines a common method for the synthesis of carboxamide derivatives.
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor for the cessation of gas (CO2) evolution.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
Caption: General synthetic workflow for pyrazine carboxamides.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a key measure of a compound's antimicrobial potency. The microplate Alamar blue assay (MABA) is a widely used method.
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compound in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the growth of the microorganism.
-
Addition of Alamar Blue: Add Alamar blue reagent to each well.
-
Reading of Results: After a further incubation period, visually or spectrophotometrically assess the color change. A blue color indicates inhibition of growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential drug candidates against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed a human cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
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Biological activity of 3-Amino-5-methylpyrazine-2-carboxylic acid
An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 3-Amino-5-methylpyrazine-2-carboxylic Acid
Abstract
This compound is a heterocyclic compound that has garnered significant attention not for its intrinsic biological activity, but as a crucial starting material and molecular scaffold in medicinal chemistry. Its structural features—a pyrazine ring substituted with amino and carboxylic acid groups—make it an exceptionally versatile building block for the synthesis of a wide array of derivatives with potent and diverse pharmacological profiles. This technical guide provides an in-depth exploration of this compound, focusing on its synthetic utility and the significant biological activities exhibited by its derivatives, including antimicrobial, anticancer, and kinase inhibitory effects. We will detail the key synthetic transformations, analyze the structure-activity relationships of prominent derivatives, and provide validated experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. Its two nitrogen atoms act as hydrogen bond acceptors and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This compound (CAS 6761-50-8) represents a key functionalized pyrazine, offering three distinct points for chemical modification: the amino group, the carboxylic acid, and the pyrazine ring itself.[1][2] While the parent compound is primarily used as a synthetic intermediate, its derivatives have shown remarkable potential in various therapeutic areas.[3]
Chemical Properties:
-
Molecular Formula: C₆H₇N₃O₂[1]
-
Molecular Weight: 153.14 g/mol [1]
-
Appearance: Solid[2]
-
Storage: 2-8°C, sealed and dry[2]
Synthetic Utility and Key Transformations
The primary value of this compound lies in its capacity to be readily converted into more complex molecules, most commonly through modification of the carboxylic acid group to form amides. This transformation is a cornerstone of many synthetic campaigns targeting novel therapeutics.
The carboxylic acid is typically activated to facilitate nucleophilic attack by an amine. A common and highly effective method involves the use of a coupling agent like 1,1'-carbonyldiimidazole (CDI). The causality here is straightforward: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic substitution by a primary or secondary amine, yielding the desired amide with high efficiency and generating imidazole and carbon dioxide as byproducts, which are easily removed.[4] This two-step, one-pot procedure is favored for its mild conditions and high yields.
Alternatively, propylphosphonic anhydride (T3P) can be employed as a coupling reagent, which is known for its high reactivity and clean reaction profiles.[5][6]
Caption: General workflow for synthesizing carboxamide derivatives.
Biological Activities of Key Derivatives
While the parent acid is largely inert, its derivatives are a rich source of biological activity. The strategic addition of various N-substituents to the carboxamide moiety dramatically alters the molecule's interaction with biological targets.
Antimicrobial and Antifungal Derivatives
A significant body of research has focused on developing N-substituted 3-aminopyrazine-2-carboxamides as antimicrobial agents.[4] Studies have shown that the nature of the substituent on the amide nitrogen is critical for activity.
-
Antimycobacterial Activity: In a study evaluating a series of derivatives, activity against Mycobacterium tuberculosis H37Rv was found to be highly dependent on the N-substituent. The compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide emerged as the most potent, demonstrating a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[4] This suggests that an electron-rich, substituted aromatic ring is a favorable feature for antitubercular activity. In contrast, derivatives with a free amino group at position 5 of the pyrazine ring showed no significant antimycobacterial activity, highlighting the importance of the substitution pattern on the core scaffold.[4]
-
Antibacterial and Antifungal Activity: Broader antimicrobial screening revealed that antibacterial activity was present in phenyl and alkyl derivatives but absent in benzyl derivatives.[4] Further studies synthesizing piperazine derivatives of 3-aminopyrazine-2-carboxylic acid also reported moderate to good antimicrobial activity against a panel of clinical isolates, including E. coli, P. aeruginosa, and C. albicans.[5][6]
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | C. albicans | 3.125 | [5] |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | C. albicans | 3.125 | [5] |
Anticancer Derivatives
The pyrazine scaffold is also a promising platform for the development of anticancer agents, particularly kinase inhibitors.
-
FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are crucial oncogenic drivers in various cancers. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed and synthesized as novel FGFR inhibitors.[7] Structure-activity relationship (SAR) studies identified compound 18i from this series as a potent pan-FGFR inhibitor with favorable activity against FGFR1–4. This compound effectively blocked FGFR activation and downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[7] The design strategy involved a scaffold hop from a known pyrimidine-based inhibitor, demonstrating the utility of the pyrazine core as a bioisostere.
-
Transition Metal Complexes: Another approach involves coordinating 3-aminopyrazine-2-carboxylic acid to transition metals. Complexes with metals such as ruthenium, rhodium, palladium, and platinum have been synthesized and characterized.[8] Several of these complexes displayed significant anticancer activity against Ehrlich ascites tumour cells (EAC) in mice, suggesting a distinct mechanism of action compared to the purely organic derivatives.[8]
Caption: Simplified FGFR signaling pathway and point of inhibition.
Methodologies and Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential. The following methodologies are based on established procedures from the literature.
Protocol: General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides[5]
This protocol describes the synthesis using CDI as the coupling agent.
Objective: To synthesize a library of N-substituted 3-aminopyrazine-2-carboxamide derivatives for biological screening.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substituted amine (e.g., 2,4-dimethoxyaniline)
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Activation: In a microwave reaction vial, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add CDI (1.3 eq) to the solution. The mixture will bubble as CO₂ is released. Allow the reaction to proceed for 10-15 minutes at room temperature, or until bubbling ceases. This indicates the formation of the reactive acyl-imidazole intermediate.
-
Amide Formation: Add the desired substituted amine (1.5 eq) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor. Heat the mixture under microwave irradiation (parameters to be optimized, e.g., 120°C for 15 minutes). Causality Note: Microwave heating accelerates the reaction, significantly reducing reaction times compared to conventional heating.
-
Work-up and Purification: After cooling, pour the reaction mixture into water. The crude product will often precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Validation: Purify the crude product by column chromatography or recrystallization. Characterize the final compound to confirm its identity and purity using:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: As a preliminary check of purity.
-
Protocol: In Vitro Antimycobacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Mycobacterium tuberculosis.
Materials:
-
Synthesized compounds dissolved in DMSO.
-
Middlebrook 7H9 broth supplemented with OADC.
-
M. tuberculosis H37Rv strain.
-
96-well microplates.
-
Resazurin dye solution.
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth directly in a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the diluted compounds. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.
-
Validation: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue). The experiment should be run in triplicate to ensure statistical validity.
Future Outlook and Conclusion
This compound is a classic example of a molecular scaffold whose true value is realized through the exploration of its derivatives. The ease with which it can be functionalized, particularly at the carboxylic acid position, has made it a powerful tool for medicinal chemists.
The research highlighted in this guide demonstrates that derivatives of this pyrazine core possess significant and varied biological activities, from potent antimycobacterial effects to targeted inhibition of cancer-related kinases like FGFR.[4][7] Future research should focus on:
-
Expanding Chemical Diversity: Exploring a wider range of substituents and modifications on both the amide and the pyrazine ring to further refine structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the most potent derivatives exert their effects.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to assess their potential for in vivo efficacy and development.
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The Ascendant Role of 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a multitude of clinically significant therapeutic agents.[1][2] Among the vast landscape of pyrazine-based compounds, derivatives of 3-amino-5-methylpyrazine-2-carboxylic acid have emerged as a particularly fertile ground for the discovery of novel drug candidates. This technical guide provides a comprehensive overview of this chemical class, delving into the synthesis of the core scaffold, strategies for derivatization, their diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. With a focus on their applications as anticancer and antimicrobial agents, this document serves as a vital resource for researchers and scientists engaged in the design and development of next-generation therapeutics.
The this compound Core: A Privileged Scaffold
The inherent structural features of the this compound core make it an attractive starting point for drug design. The pyrazine ring itself is a relatively weak base and possesses a symmetrical structure with a zero dipole moment, though the electron-withdrawing nature of the nitrogen atoms creates partially positive charges on the carbon atoms.[2] The presence of three distinct functional groups—an amino group, a carboxylic acid, and a methyl group—on this scaffold provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Synthesis of the Core Scaffold
A robust and scalable synthesis of the this compound core is paramount for any drug discovery program. While various methods exist for the synthesis of pyrazine rings, a common approach for this particular scaffold involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A plausible synthetic route, adapted from related pyrazine syntheses, is outlined below.
Experimental Protocol: Synthesis of this compound
Rationale: This protocol outlines a potential synthetic pathway starting from readily available precursors, leading to the formation of the pyrazine core through a condensation reaction, followed by functional group manipulations.
Step 1: Synthesis of 2,3-diaminobutane
-
Reaction: Reduction of 2,3-butanedione dioxime.
-
Procedure:
-
2,3-Butanedione is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 2,3-butanedione dioxime.
-
The resulting dioxime is then reduced using a suitable reducing agent, such as sodium in ethanol or catalytic hydrogenation (e.g., H₂/Raney Nickel), to yield 2,3-diaminobutane.
-
Step 2: Synthesis of 2,5-dimethylpyrazine
-
Reaction: Condensation of 2,3-diaminobutane with glyoxal.
-
Procedure:
-
2,3-diaminobutane is reacted with an aqueous solution of glyoxal. The reaction is typically carried out in a suitable solvent like ethanol or water.
-
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the condensation and subsequent oxidation to the aromatic pyrazine ring, yielding 2,5-dimethylpyrazine.
-
Step 3: Oxidation to 5-methylpyrazine-2-carboxylic acid
-
Reaction: Selective oxidation of a methyl group.
-
Procedure:
-
2,5-dimethylpyrazine is subjected to oxidation using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
-
Careful control of reaction conditions (temperature, stoichiometry) is crucial to achieve selective oxidation of one methyl group to a carboxylic acid, yielding 5-methylpyrazine-2-carboxylic acid.[3]
-
Step 4: Nitration and Reduction to this compound
-
Reaction: Electrophilic nitration followed by reduction.
-
Procedure:
-
5-methylpyrazine-2-carboxylic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
-
The resulting 3-nitro-5-methylpyrazine-2-carboxylic acid is then reduced to the corresponding amino group using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[1]
-
Synthetic Strategies for Derivatization
The trifunctional nature of the this compound core allows for extensive derivatization. The carboxylic acid and amino moieties are the most common sites for modification, leading to the generation of large and diverse chemical libraries.
Carboxamide Derivatives: A Gateway to Potent Bioactivity
Amide bond formation at the carboxylic acid group is a widely employed strategy to introduce a variety of substituents, significantly impacting the biological activity of the resulting compounds.
Experimental Protocol: General Synthesis of 3-Amino-5-methylpyrazine-2-carboxamide Derivatives
Rationale: This protocol describes a standard and versatile method for the synthesis of carboxamide derivatives via amide coupling, a cornerstone reaction in medicinal chemistry. The use of a coupling agent like HATU facilitates the efficient formation of the amide bond under mild conditions.
Step 1: Activation of the Carboxylic Acid
-
Reagents: this compound, a coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base (e.g., DIPEA - N,N-Diisopropylethylamine).
-
Procedure:
-
Dissolve this compound in an anhydrous aprotic solvent such as DMF (N,N-Dimethylformamide).
-
Add HATU and DIPEA to the solution and stir at room temperature for a short period (e.g., 15-30 minutes) to form the activated ester intermediate.[1]
-
Step 2: Amine Coupling
-
Reagents: The activated ester solution from Step 1 and the desired primary or secondary amine.
-
Procedure:
-
Add the selected amine to the reaction mixture containing the activated ester.
-
Allow the reaction to proceed at room temperature, typically overnight, with continuous stirring.[1]
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification
-
Procedure:
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with an acidic solution (e.g., dilute HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired carboxamide derivative.
-
Ester Derivatives: Modulating Physicochemical Properties
Esterification of the carboxylic acid group is another effective method for derivatization, often employed to enhance properties such as cell permeability and metabolic stability.
Experimental Protocol: Synthesis of this compound Ester Derivatives
Rationale: This protocol details the Fischer esterification, a classic and straightforward method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Step 1: Esterification Reaction
-
Reagents: this compound, the desired alcohol (e.g., methanol, ethanol), and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
Suspend or dissolve this compound in an excess of the chosen alcohol.
-
Cool the mixture in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then stir for an extended period (e.g., 24-48 hours), or gently reflux to expedite the reaction.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Step 2: Work-up and Purification
-
Procedure:
-
Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the organic layer and purify the crude ester by column chromatography or recrystallization.
-
Biological Significance and Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFRs)
A significant breakthrough in the application of this scaffold has been the development of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling is a known driver in various cancers, making them a validated therapeutic target.[1]
Mechanism of Action: Derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been identified as pan-FGFR inhibitors.[1] These compounds act by blocking the activation of FGFR and its downstream signaling pathways, such as the MAPK and AKT pathways, at the submicromolar level.[1] This inhibition of FGFR phosphorylation ultimately leads to a reduction in cancer cell proliferation.[1]
Structure-Activity Relationship (SAR) for FGFR Inhibition: Systematic modifications of the 3-amino-5-methylpyrazine-2-carboxamide scaffold have provided valuable insights into the structural requirements for potent FGFR inhibition.[1]
-
The 3,5-dihydroxyphenyl Moiety: This group is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain.
-
Substituents on the Pyrazine Ring: Modifications at the 6-position of the pyrazine ring have been explored. For instance, Suzuki-Miyaura cross-coupling reactions have been used to introduce various aryl and heteroaryl groups, leading to derivatives with varying potencies.[1]
-
The Carboxamide Linker: The nature of the substituent attached to the carboxamide nitrogen significantly influences activity. The introduction of piperazine and morpholine moieties has been shown to be favorable. For example, a compound with a (morpholin-4-yl)-methylene substituent exhibited excellent inhibitory activity against FGFR2 and FGFR3.[1]
Quantitative Data for Anticancer Activity:
| Compound ID | R Group on Carboxamide Nitrogen | Cancer Cell Line | IC₅₀ (µM) |
| 18d | (morpholin-4-yl)-methylene | FGFR2-driven | 0.60 |
| 18g | pyrrole-1-methylene | FGFR2-driven | 0.38 |
| 18i | (4-methylpiperazin-1-yl)methylene | NCI-H520 | 26.69 |
| 18i | (4-methylpiperazin-1-yl)methylene | SNU-16 | 1.88 |
| 18i | (4-methylpiperazin-1-yl)methylene | KMS-11 | 3.02 |
| 18i | (4-methylpiperazin-1-yl)methylene | SW-780 | 2.34 |
| 18i | (4-methylpiperazin-1-yl)methylene | MDA-MB-453 | 12.58 |
Data sourced from a study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as FGFR inhibitors.[1]
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have also shown promising activity against a range of microbial pathogens, including bacteria and mycobacteria.[4][5]
Mechanism of Action: While the exact mechanism of action for many of these antimicrobial derivatives is still under investigation, some studies suggest that they may interfere with essential cellular processes in microorganisms. For some pyrazine-based antimycobacterials, the proposed mechanism involves the inhibition of enzymes crucial for cell wall synthesis or energy metabolism.[6]
Structure-Activity Relationship (SAR) for Antimicrobial Activity: The antimicrobial potency of these derivatives is highly dependent on the nature of the substituent on the carboxamide nitrogen.[4][7]
-
Alkyl Chains: Increasing the length of an alkyl chain substituent on the carboxamide has been shown to correlate with increased antimycobacterial and antibacterial activity.[4]
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings via the carboxamide linkage has yielded compounds with significant antimicrobial properties. For example, a derivative containing a 4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone moiety exhibited good antioxidant and moderate antimicrobial activity.[4]
Quantitative Data for Antimicrobial Activity:
| Compound ID | R Group on Carboxamide Nitrogen | Microorganism | MIC (µg/mL) |
| P10 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) | C. albicans | 3.125 |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) | C. albicans | 3.125 |
| P9 | (4-(6-methylpyrimidin-4-yl)piperazin-1-yl) | P. aeruginosa | 25 |
| 17 | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 12.5 |
Data compiled from studies on the antimicrobial activity of pyrazine-2-carboxylic acid derivatives.[4][7]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and logical relationships.
Caption: Synthetic pathway to the core scaffold.
Caption: Major biological applications.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established its value in contemporary drug discovery. The synthetic accessibility of its core and the ease of its derivatization have enabled the creation of diverse chemical libraries with a wide range of biological activities. The success in developing potent FGFR inhibitors highlights the potential of this scaffold in oncology, and ongoing research into its antimicrobial properties suggests its utility in combating infectious diseases.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Derivatizations: While carboxamides and esters have been extensively studied, modifications of the amino group and the methyl group could unlock new pharmacological profiles.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action, particularly for the antimicrobial derivatives, will be crucial for rational drug design and optimization.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to advance promising lead compounds towards clinical development.
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A Technical Guide to the Safe Handling and Management of 3-Amino-5-methylpyrazine-2-carboxylic Acid in Research and Development
This guide provides a detailed framework for the safe handling, storage, and disposal of 3-Amino-5-methylpyrazine-2-carboxylic acid (CAS No. 6761-50-8) in a laboratory setting. Given the limited availability of a comprehensive safety data sheet (SDS) specifically for this compound, this document synthesizes information from structurally related pyrazine derivatives to establish a robust and precautionary safety protocol. This approach is grounded in the established principle of treating novel or lesser-studied compounds with the same level of caution as their more thoroughly characterized structural analogs.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. A clear understanding of its fundamental properties is the first step in establishing safe handling procedures.
| Property | Value | Source |
| Chemical Formula | C6H7N3O2 | [1][2] |
| Molecular Weight | 153.13 g/mol | [1][2] |
| CAS Number | 6761-50-8 | [1][2] |
| Physical Form | Solid | [2] |
| Recommended Storage | 2-8°C | [2] |
Hazard Identification and Risk Assessment
While some supplier information indicates "no known hazard," this is likely due to a lack of comprehensive toxicological data rather than a confirmed absence of risk.[3] An analysis of related pyrazine compounds, such as 3-Aminopyrazine-2-carboxylic acid and other substituted pyrazines, suggests that researchers should anticipate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5][6]
-
Eye Irritation: Poses a risk of serious eye irritation or damage.[4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4][5][6]
-
Harmful if Swallowed: Oral ingestion may be harmful.[4][8][9]
It is imperative to handle this compound as potentially hazardous until comprehensive toxicological data becomes available. The precautionary principle dictates that in the absence of complete information, the highest reasonable level of protection should be implemented.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a stringent set of exposure controls and a mandatory PPE protocol must be established. The causality behind these measures is to create multiple barriers between the researcher and the chemical, minimizing the potential for accidental exposure.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[10]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4][11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and airborne particles.[4][10] Standard safety glasses are insufficient.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Double-gloving is recommended, especially during procedures with a higher risk of spillage. Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound.[10][12]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to minimize skin exposure.[10]
-
Respiratory Protection: When handling the compound outside of a fume hood (a practice that should be strictly avoided) or if there is a risk of dust generation that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate particulate filter is required.[4][6]
Caption: Workflow for donning, using, and doffing PPE.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.
Handling
-
Avoid all personal contact, including the inhalation of dust and contact with skin and eyes.[6]
-
Use this compound only in a well-ventilated area, preferably a chemical fume hood.[6][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[8]
-
Wash hands thoroughly after handling and before breaks.[4]
-
Take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
The recommended storage temperature is between 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
First-Aid and Emergency Procedures
All personnel must be familiar with these procedures before beginning any work with the compound. An eyewash station and safety shower must be readily accessible.[14]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][7]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][7]
Accidental Release Measures
In the event of a spill, the following protocol must be initiated immediately.
Caption: Decision workflow for responding to a chemical spill.
Disposal Considerations
Waste generated from handling this compound must be treated as hazardous waste.
-
Dispose of contaminated materials, including gloves, empty containers, and absorbent materials, in a designated and properly labeled hazardous waste container.[13]
-
Do not allow the product to enter drains or waterways.[4][8]
-
All disposal practices must be in accordance with local, state, and federal regulations.[9]
Conclusion
While this compound may not have a fully developed hazard profile, the principles of sound chemical safety demand a cautious and proactive approach. By adopting the handling, storage, and emergency procedures outlined in this guide—derived from data on structurally similar compounds—researchers can create a safe and controlled environment for their work. The protocols described herein should be considered a self-validating system, where adherence to engineering controls, diligent use of PPE, and preparedness for emergencies collectively minimize the risk of exposure and ensure the well-being of all laboratory personnel.
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Methodological & Application
Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid derivatives protocol
An Application Guide to the Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives
This guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis of derivatives from this compound. This pyrazine core is a foundational scaffold in modern medicinal chemistry, serving as a key building block for a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3][4]
Notably, this pyrazine structure is a critical precursor in the synthesis of the antiviral drug Favipiravir, highlighting its importance in developing treatments for infectious diseases.[5][6][7] This document provides detailed, field-proven protocols for the derivatization of this versatile molecule, focusing on the scientific rationale behind the experimental choices to ensure reproducibility and successful synthesis.
I. Foundational Chemistry: Strategies for Derivatization
The this compound molecule offers two primary reactive sites for chemical modification: the carboxylic acid group (-COOH) and the amino group (-NH₂). The most common and direct strategy for creating a diverse library of compounds is through modification of the carboxylic acid, primarily via amide and ester bond formation.
A. Amide Bond Formation (Amidation)
The formation of an amide bond is the most frequently employed reaction in medicinal chemistry to link molecular fragments.[8] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions. Therefore, the carboxylic acid must first be "activated." This involves converting the hydroxyl (-OH) group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine.
This activation is achieved using coupling reagents. Reagents like Propylphosphonic Anhydride (T3P®), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and carbodiimides (e.g., DCC, EDC) are commonly used.[3][9] The reaction is typically performed in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize acidic species and facilitate the coupling process.[3][9]
B. Ester Bond Formation (Esterification)
Esterification provides another route to diversify the core structure. The Fischer-Speier esterification is a classic and reliable method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[10][11] The reaction is an equilibrium, so a large excess of the alcohol is typically used as the solvent to drive the reaction toward the ester product.[10] Alternative methods include reacting an alkali metal salt of the carboxylic acid with an alkyl halide, which can be effective under milder conditions.[12][13]
II. Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of amide and ester derivatives. These are designed to be self-validating, incorporating reaction monitoring, purification, and characterization steps.
Protocol 1: Synthesis of 3-Amino-5-methylpyrazine-2-carboxamide Derivatives via T3P®-Mediated Amide Coupling
This protocol details a robust and widely used method for amide bond formation using Propylphosphonic Anhydride (T3P®) as the coupling agent. T3P® is known for its high efficiency, mild reaction conditions, and safety profile, as the primary byproduct is a water-soluble phosphate that is easily removed during workup.
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Technical Guide: A Protocol for the Amidation of 3-Amino-5-methylpyrazine-2-carboxylic acid
Abstract: This document provides a detailed experimental protocol for the amidation of 3-Amino-5-methylpyrazine-2-carboxylic acid, a key transformation for synthesizing a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, focusing on the widely employed HATU-mediated coupling, provide a step-by-step procedure, and offer guidance on reaction monitoring, purification, and characterization.
Introduction and Mechanistic Overview
This compound and its amide derivatives are important scaffolds in the synthesis of various biologically active molecules.[1][2][3] The formation of the amide bond is a critical step in the elaboration of this core structure. While several methods exist for amide bond formation, this guide will focus on a robust and widely used protocol employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[4][5][6]
The Rationale for HATU:
HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization, particularly with chiral substrates.[4][5] It is especially effective for coupling sterically hindered or electron-deficient amines and carboxylic acids.[5]
Reaction Mechanism:
The HATU-mediated amidation proceeds through a two-step mechanism:[6][7]
-
Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid (in our case, this compound) by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to form a more stable OAt-active ester, releasing tetramethylurea as a byproduct.[6]
-
Nucleophilic Acyl Substitution: The amine nucleophile then attacks the activated ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide product and regenerates the HOAt (1-hydroxy-7-azabenzotriazole) catalyst.[7]
Caption: HATU-mediated amide coupling mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine.
2.1. Materials and Equipment
-
Reagents:
-
This compound
-
Amine of choice
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
-
2.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine of choice (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture. Stir for 5 minutes at room temperature.
-
-
Coupling Agent Addition:
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. A suitable eluent for TLC is typically a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting materials.
-
2.3. Work-up and Purification
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), deionized water (2x), and brine (1x). This removes unreacted acid, DIPEA, and water-soluble byproducts.[8]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[8]
-
Alternatively, for crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) can be an effective purification method.[9]
-
2.4. Characterization
-
NMR Spectroscopy: Confirm the structure of the desired amide product using ¹H and ¹³C NMR. The pyrazine ring protons typically appear in the aromatic region (δ 8.0-9.5 ppm).[10][11][12] The formation of the amide bond can be confirmed by the appearance of a new NH proton signal (if applicable) and shifts in the signals of adjacent protons.
-
Mass Spectrometry: Determine the molecular weight of the product to further confirm its identity.
Key Parameters and Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent |
| Amine | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the carboxylic acid. |
| HATU | 1.2 - 1.5 eq | Ensures efficient activation of the carboxylic acid.[13] |
| DIPEA | 2.5 - 3.0 eq | Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed.[14] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants.[6] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction upon HATU addition. The reaction typically proceeds to completion at room temperature. |
| Reaction Time | 2 - 16 hours | Varies depending on the reactivity of the amine. Monitor by TLC or LC-MS. |
Experimental Workflow
Caption: Workflow for the amidation of this compound.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester intermediate.
-
Increase the amount of HATU or the reaction time.
-
Consider a different coupling agent if the amine is particularly unreactive.
-
-
Incomplete Reaction:
-
Verify the quality of the HATU reagent, as it can degrade over time.
-
Ensure sufficient base is present to neutralize all acidic species.
-
-
Purification Difficulties:
References
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Doležal, M., et al. (2006).
- Scilit. (n.d.). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation.
- Krátký, M., et al. (2012). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Bioorganic & Medicinal Chemistry, 20(22), 6649-6660.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
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- ResearchGate. (2020). What is the best technique for amide purification?
- Kumar, A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 896-904.
- IOP Conference Series: Materials Science and Engineering. (2019).
- ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442–4445.
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- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
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- ResearchGate. (n.d.). ¹H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,...
- WIPO Patentscope. (2015).
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- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
- Growing Science. (2022).
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Application Note: Strategic Synthesis of Novel FGFR Inhibitors Utilizing a 3-Amino-5-methylpyrazine-2-carboxylic Acid Scaffold
Introduction: The Critical Role of FGFR Signaling in Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][4]
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a significant percentage of human cancers, including urothelial, breast, gastric, and lung carcinomas.[1][5] This has established the FGFR family as a high-priority target for anticancer drug development.[1][2] Consequently, the rational design of small-molecule inhibitors that can selectively target the ATP-binding pocket of the FGFR kinase domain is an area of intense research.
This application note details the strategic use of 3-Amino-5-methylpyrazine-2-carboxylic acid as a core building block in the synthesis of a novel class of potent FGFR inhibitors. We provide a rationale for scaffold selection, a detailed synthetic protocol, and characterization data, offering a robust framework for researchers in medicinal chemistry and drug discovery.
Rationale for the 3-Aminopyrazine Carboxamide Scaffold
The selection of a core scaffold is a critical decision in inhibitor design. The 3-amino-pyrazine-2-carboxamide framework has emerged as a privileged structure in kinase inhibitor discovery for several compelling reasons.[6]
-
Bioisosteric Replacement and Scaffold Hopping: The pyrazine ring serves as an effective bioisostere for other heterocyclic systems, like the pyrimidine core found in established inhibitors such as NVP-BGJ398.[6] This "scaffold hopping" strategy allows for the exploration of novel chemical space while retaining key pharmacophoric features.[6]
-
Key Hinge-Binding Interactions: The nitrogen atoms of the pyrazine ring and the adjacent amino and carbonyl groups are perfectly positioned to form critical hydrogen bonds with the hinge region of the FGFR kinase domain (e.g., with the backbone of residues like Ala564), a crucial interaction for potent inhibition.[3]
-
Intramolecular Hydrogen Bonding: The 3-amino and 2-carboxamide substituents can form a stable intramolecular hydrogen bond, creating a pseudo-six-membered ring.[6] This pre-organizes the molecule into a favorable conformation for binding, potentially increasing potency and modulating physicochemical properties like solubility and membrane permeability.[6]
-
Vectors for SAR Exploration: The pyrazine core offers multiple points for chemical modification, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Signaling Pathway Overview
Understanding the biological context is paramount. Dysregulated FGFR signaling bypasses normal cellular checkpoints, leading to uncontrolled tumor growth and survival. The diagram below illustrates the canonical FGFR signaling cascade, which is the target of the inhibitors discussed herein.
Figure 1: Simplified FGFR signaling pathway and point of inhibition.
Experimental Section: Synthesis of a Novel Inhibitor
This section provides a representative protocol for the synthesis of a novel 3-amino-5-methylpyrazine-2-carboxamide derivative, GSL-2026-F4 , designed as a potent FGFR inhibitor. The synthesis involves a key amide bond formation step.
Synthetic Workflow
The overall synthetic strategy is a robust and scalable two-step process starting from the commercially available this compound.
Figure 2: Synthetic workflow for target compound GSL-2026-F4.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound (1) | Sigma-Aldrich | ≥98% |
| 3,5-Dimethoxyaniline (2) | Acros Organics | ≥99% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Combi-Blocks | ≥98% |
| DIPEA (N,N-Diisopropylethylamine) | Alfa Aesar | ≥99% |
| DMF (N,N-Dimethylformamide), Anhydrous | Fisher Sci. | ≥99.8% |
| Dichloromethane (DCM) | VWR Chemicals | HPLC |
| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC |
| Hexanes | VWR Chemicals | HPLC |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | LabChem | N/A |
| Brine | LabChem | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | N/A |
Step-by-Step Protocol: Synthesis of GSL-2026-F4
Rationale for Amide Coupling Conditions: The direct condensation of a carboxylic acid and an amine is generally unfavorable.[7] The carboxylic acid must be activated. While many coupling reagents exist, HATU is chosen for its high efficiency, low rate of racemization (if chiral centers were present), and good solubility.[8] DIPEA, a non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.[8] Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the reactants and reagents.
-
Reaction Setup: To a 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1) (1.53 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous DMF (40 mL) and stir until the solid is fully dissolved.
-
Addition of Amine and Base: Add 3,5-Dimethoxyaniline (2) (1.68 g, 11.0 mmol, 1.1 equiv.) followed by the dropwise addition of DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv.) to the stirring solution.
-
Activation and Coupling: In a separate beaker, dissolve HATU (4.18 g, 11.0 mmol, 1.1 equiv.) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the mobile phase. The disappearance of the starting carboxylic acid indicates reaction completion.
-
Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of Ethyl Acetate.
-
Work-up - Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL). This washing sequence removes unreacted amine, unreacted acid, and residual salts, respectively.
-
Drying and Concentration: Dry the collected organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield GSL-2026-F4 as a pale yellow solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | N-(3,5-dimethoxyphenyl)-3-amino-5-methylpyrazine-2-carboxamide (GSL-2026-F4) |
| Appearance | Pale yellow solid |
| Yield | 75-85% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H), 8.15 (s, 1H), 7.40 (s, 2H), 6.95 (d, J = 2.2 Hz, 2H), 6.30 (t, J = 2.2 Hz, 1H), 3.75 (s, 6H), 2.40 (s, 3H). (Note: Peak positions are illustrative and should be confirmed experimentally). |
| HRMS (ESI) | Calculated for C₁₄H₁₆N₄O₃ [M+H]⁺: 289.1295; Found: 289.1301. |
| Purity (HPLC) | >98% |
Conclusion and Future Directions
This application note demonstrates a reliable and efficient protocol for the synthesis of a novel FGFR inhibitor candidate, GSL-2026-F4 , using this compound as a key building block. The 3-aminopyrazine carboxamide scaffold proves to be an excellent platform for generating inhibitors capable of forming key interactions within the FGFR kinase domain.
The described synthetic route is amenable to parallel synthesis, allowing for the rapid generation of an analog library for comprehensive SAR studies. Future work will involve:
-
Biological Evaluation: Assessing the inhibitory activity of GSL-2026-F4 against a panel of FGFR isoforms (FGFR1-4) and its anti-proliferative effects in cancer cell lines with known FGFR alterations.[6][9]
-
SAR Exploration: Synthesizing analogs by modifying the aniline component to explore different pockets of the ATP-binding site, aiming to enhance potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness.
The methodologies presented here provide a solid foundation for drug development professionals engaged in the pursuit of next-generation targeted cancer therapies.
References
-
Cells. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Chen, G., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]
-
MDPI. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. [Link]
-
Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Aging, 12(9), 8533–8551. [Link]
-
Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. ResearchGate. [Link]
-
Chen, Y., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8, 497. [Link]
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Li, Z., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(10), 1649. [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. [Link]
-
Chen, G., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. [Link]
-
Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(3), 643-662. [Link]
-
Nacht, M., et al. (2016). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ResearchGate. [Link]
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ResearchGate. Representative selective fibroblast growth factor receptor inhibitors. [Link]
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Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
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Thadkapally, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
- Google Patents. FGFR inhibitors and methods of making and using the same.
-
Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]
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Application Notes: A Scientist's Guide to 3-Amino-5-methylpyrazine-2-carboxylic Acid in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a radical departure from repurposing existing antibiotic classes. The pyrazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms, represents a promising and versatile core for developing new antimicrobial agents.[1] Its presence in biologically active compounds, including the first-line anti-tuberculosis drug Pyrazinamide (PZA), underscores its potential.[2][3] This guide focuses on a specific, functionalized pyrazine, 3-Amino-5-methylpyrazine-2-carboxylic acid (AMPCA) , as a foundational scaffold for a modern antimicrobial drug discovery campaign. We will detail the strategic synthesis of AMPCA-based compound libraries, robust protocols for antimicrobial and cytotoxic evaluation, and workflows for elucidating their mechanism of action.
This document serves as a technical guide for researchers, providing both the "how" and the "why" behind the experimental design, ensuring a logical, efficient, and scientifically rigorous discovery cascade.
Part 1: Library Synthesis & Rationale
The cornerstone of any discovery program is a chemically diverse library of compounds. Starting with the AMPCA core, derivatization primarily targets the carboxylic acid and amino groups to explore the chemical space and establish structure-activity relationships (SAR).
Synthetic Rationale: Amide Coupling
The carboxylic acid of AMPCA is an ideal handle for standard amide bond formation. This approach is favored due to the high success rate of the reaction, the commercial availability of a vast array of primary and secondary amines, and the metabolic stability of the resulting amide bond. Condensing AMPCA with various amines introduces diverse functionalities (R-groups) that can probe interactions with bacterial targets.
General Synthetic Protocol: AMPCA-Amide Library Synthesis
This protocol outlines a general method for synthesizing a library of N-substituted 3-amino-5-methylpyrazine-2-carboxamides.
Objective: To couple this compound with a diverse set of amines.
Materials:
-
This compound (AMPCA)
-
Substituted primary/secondary amines (diverse set)
-
Propylphosphonic anhydride (T3P®) or similar coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen atmosphere apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend AMPCA (1.0 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add DIPEA (3.0 mmol) to the suspension and stir for 10 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt of the amine (if used) and activating the carboxylic acid.
-
Amine Addition: Add the desired N-substituted amine (1.1 mmol).
-
Coupling Agent: Add the coupling reagent, such as T3P® (1.3 mmol), dropwise to the stirred mixture. T3P® is a highly effective water scavenger and activating agent, driving the reaction to completion with minimal side products.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product into ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. This removes unreacted acid and the coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield the final amide derivative.[4]
-
Characterization: Confirm the structure and purity of the synthesized compounds using ¹H-NMR, LC-MS, and FT-IR.
Part 2: The Antimicrobial Screening Cascade
A tiered screening approach is essential for efficiently identifying promising "hit" compounds. The cascade begins with broad primary screening to assess antibacterial activity, followed by secondary assays to eliminate undesirable compounds and prioritize potent candidates.
Workflow for Antimicrobial Compound Screening
The following diagram illustrates a logical workflow for screening the newly synthesized AMPCA library.
Caption: A tiered workflow for antimicrobial drug discovery using the AMPCA scaffold.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[5] This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Objective: To determine the MIC of synthesized AMPCA derivatives against Gram-positive and Gram-negative bacteria.
Materials:
-
Test Compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., 1% DMSO in CAMHB)
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. Typical concentration ranges are from 128 µg/mL to 0.25 µg/mL.[5]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be 100 µL.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) and the inoculum.
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the assay and the inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[7][8] This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Data Presentation:
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| AMPCA-001 | Phenyl | 64 | >128 |
| AMPCA-002 | 4-Fluorophenyl | 32 | 128 |
| AMPCA-003 | Hexyl | 8 | 64 |
| AMPCA-004 | Cyclohexyl | 16 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Part 3: Secondary Assays - Assessing Safety and Mechanism
A potent antimicrobial is only useful if it is not toxic to human cells. The selectivity index (SI), the ratio of cytotoxicity to antimicrobial activity, is a critical parameter for prioritizing compounds.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[9][10] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[11]
Objective: To determine the concentration of AMPCA derivatives that reduces the viability of a mammalian cell line by 50% (CC₅₀).
Materials:
-
Human cell line (e.g., HepG2 - liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer[12]
-
Sterile 96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.
-
MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC₅₀ value using non-linear regression.
Elucidating the Mechanism of Action (MOA)
Understanding how a compound kills bacteria is crucial for lead optimization. Pyrazinamide, a structural analog, acts as a prodrug that is converted to pyrazinoic acid, which disrupts membrane energetics and inhibits fatty acid synthase I in Mycobacterium tuberculosis.[2][13][14] AMPCA derivatives may share a similar MOA or possess entirely new ones. A primary target for many antimicrobials is DNA gyrase.[15]
Hypothetical MOA: Inhibition of DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication and repair, making it an excellent antibiotic target.[15][16]
Caption: Hypothetical mechanism of action via DNA gyrase inhibition.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay determines if a compound can inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Objective: To assess the direct inhibitory effect of lead AMPCA compounds on E. coli DNA gyrase activity.
Materials:
-
Purified E. coli DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP)
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide)
Step-by-Step Protocol:
-
Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme to each reaction tube. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[17]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).[17]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at ~90V for 90 minutes.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light.
-
Interpretation: Relaxed and supercoiled DNA migrate differently on the gel. In the "no inhibitor" control, the relaxed plasmid should be converted to its supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The potency of inhibition can be quantified by the disappearance of the supercoiled band.
Conclusion and Future Directions
This compound provides a robust and versatile starting point for the discovery of novel antimicrobial agents. The protocols and workflows detailed in this guide establish a comprehensive framework for synthesizing a focused chemical library, conducting a rigorous screening cascade to identify potent and selective hits, and performing initial MOA studies. Promising lead compounds identified through this process can then be advanced into more complex studies, including resistance frequency analysis, time-kill kinetics, and ultimately, in vivo efficacy models. The continued exploration of the pyrazine chemical space is a vital strategy in the global fight against antimicrobial resistance.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Rodrigues, M. O., et al. (2018). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Molecules, 23(11), 2949. [Link]
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3-Amino-5-methylpyrazine-2-carboxylic acid in the synthesis of antitubercular agents
Application Notes & Protocols
Topic: 3-Amino-5-methylpyrazine-2-carboxylic Acid in the Synthesis of Antitubercular Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of Tuberculosis and the Pivotal Role of Pyrazine Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tbc), remains a formidable global health threat, necessitating the urgent development of novel therapeutic agents to combat emerging drug-resistant strains.[1] A cornerstone of modern combination therapy for TB is Pyrazinamide (PZA), a synthetic pyrazine derivative with a unique and potent sterilizing effect against semi-dormant mycobacteria residing in acidic intracellular environments, a niche where other drugs often fail.[1][2][3] This activity is critical for shortening the duration of TB treatment.[1][2]
The efficacy of PZA has established the pyrazine core as a privileged scaffold in antitubercular drug discovery. PZA itself is a prodrug; inside the mycobacterium, it is converted by the bacterial enzyme pyrazinamidase into its active form, pyrazinoic acid (POA).[3][4][5] POA is believed to exert its bactericidal effect through multiple mechanisms, including the disruption of membrane energy production, inhibition of fatty acid synthase I (FAS I), which is vital for the synthesis of the mycobacterial cell wall, and the inhibition of trans-translation, a crucial process for bacterial survival under stress.[1][2][5][6]
Given this foundation, this compound has emerged as a critical starting material and versatile building block for the synthesis of next-generation PZA analogs. By chemically modifying this scaffold, researchers aim to enhance potency, broaden the activity spectrum against resistant strains, and improve pharmacokinetic profiles. This guide provides an in-depth exploration of the synthetic methodologies centered on this key pyrazine derivative.
The Mechanism of Action: A Multi-Target Approach
Understanding the mechanism of PZA is fundamental to rationally designing new agents based on the this compound scaffold. The conversion to POA is the critical first step, and resistance is most commonly associated with mutations in the pncA gene that encodes the activating pyrazinamidase enzyme.[7]
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Application Notes & Protocols: A High-Throughput Screening Cascade for 3-Amino-5-methylpyrazine-2-carboxylic acid Analogs
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust biological activity screening protocol for analogs of 3-Amino-5-methylpyrazine-2-carboxylic acid. This document emphasizes scientific integrity, experimental causality, and provides detailed, step-by-step methodologies.
Introduction: The Therapeutic Potential of Pyrazine Analogs
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] The core pyrazine scaffold is a key feature in several FDA-approved drugs, highlighting its clinical relevance.[2][3] Analogs of this compound, the subject of this protocol, represent a promising area for the discovery of novel therapeutic agents. This guide outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the biological activities of these novel chemical entities.
The screening process is designed as a funnel, starting with broad primary assays to identify "hits," followed by more specific secondary assays for confirmation and elucidation of the mechanism of action. This approach ensures that resources are focused on the most promising compounds.
Part 1: Primary Screening - A Broad-Spectrum Approach
The initial phase of the screening cascade is designed for high-throughput screening (HTS) to rapidly assess the general bioactivity of a large library of this compound analogs.[6][7] We will employ two parallel primary screens: a cytotoxicity assay against a cancer cell line and a broad-spectrum antimicrobial assay.
Primary Anticancer Screening: Cytotoxicity Assessment
The MTT assay is a reliable and widely used colorimetric method to assess cell viability and cytotoxicity.[8][9][10] It measures the metabolic activity of cells, which is an indicator of cell health.[10][11]
-
Cell Culture:
-
Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) into 96-well plates at a density of 1 x 10⁴ cells per well.[12]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound analogs in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to achieve final test concentrations (e.g., ranging from 0.1 to 100 µM).
-
Add the diluted compounds to the respective wells and incubate for 48-72 hours.[12] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[8]
-
Incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each active compound.
-
Caption: Workflow for the primary antimicrobial MIC screen.
| Table 1: Hypothetical Primary Screening Data | |||
| Compound ID | Anticancer (HeLa) IC50 (µM) | Antimicrobial MIC (µg/mL) | |
| S. aureus | E. coli | ||
| PZA-001 | >100 | 64 | >128 |
| PZA-002 | 8.5 | >128 | >128 |
| PZA-003 | 55.2 | 8 | 16 |
| PZA-004 | 7.9 | 4 | 8 |
Part 2: Secondary Screening and Hit Confirmation
Compounds that meet the hit criteria in the primary screens (e.g., IC50 < 10 µM for anticancer activity or MIC ≤ 16 µg/mL for antimicrobial activity) will proceed to secondary screening. The goal of this phase is to confirm the activity and assess the selectivity of the hits.
Confirmation of Anticancer Activity and Selectivity
Confirmed anticancer "hits" will be tested against a panel of different cancer cell lines and a non-cancerous cell line (e.g., human fibroblasts) to determine their spectrum of activity and selectivity.
-
Repeat the MTT assay as described in section 1.1 with the confirmed hits against a panel of at least three additional cancer cell lines from different tissue origins and one non-cancerous cell line.
-
Calculate the IC50 values for each cell line and determine the selectivity index (SI = IC50 in non-cancerous cells / IC50 in cancer cells). A higher SI indicates greater selectivity for cancer cells.
Confirmation of Antimicrobial Activity and Spectrum
For antimicrobial "hits," the spectrum of activity will be further investigated against a broader panel of clinically relevant pathogens, including drug-resistant strains.
-
Perform the broth microdilution assay as described in section 1.2 with the confirmed hits against an expanded panel of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
-
Determine the MIC for each strain to establish the spectrum of activity.
Caption: Proposed mechanism of kinase inhibition by a pyrazine analog.
| Table 3: Hypothetical Kinase Inhibition Data for PZA-004 | |
| Kinase | IC50 (µM) |
| EGFR | 0.8 |
| AKT1 | 5.2 |
| MEK1 | >50 |
| CDK2 | >50 |
Conclusion
This structured screening protocol provides a comprehensive framework for the systematic evaluation of this compound analogs. By employing a tiered approach, from broad primary screening to specific mechanistic studies, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The integration of cytotoxicity, antimicrobial, and mechanistic assays ensures a thorough understanding of the biological activity of these promising molecules.
References
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- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
- S, S. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
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- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
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A Robust Reversed-Phase HPLC Method for Purity Analysis of 3-Amino-5-methylpyrazine-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 3-Amino-5-methylpyrazine-2-carboxylic acid. The compound, a heterocyclic molecule featuring both an amino group and a carboxylic acid moiety, requires careful control of chromatographic parameters to achieve optimal separation and peak shape. This guide provides a comprehensive protocol, the scientific rationale behind the method development, and system suitability criteria based on internationally recognized guidelines.
Introduction and Scientific Rationale
This compound (CAS No. 6761-50-8) is a substituted pyrazine derivative.[1][2] Pyrazines are an important class of heterocyclic compounds found in pharmaceuticals and are key flavor components in many foods.[3] The purity of such active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, a reliable analytical method is essential for quality control.
The chemical structure of the analyte presents a unique challenge for reversed-phase chromatography. It possesses a polar aromatic pyrazine ring, a basic amino group, and an acidic carboxylic acid group.[1] This amphiprotic nature means its ionization state is highly dependent on pH, which in turn dramatically affects its retention on a non-polar stationary phase.
Chromatographic Strategy: The chosen strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This is the most common and versatile mode in pharmaceutical analysis.[4]
-
Control of Ionization: To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the analyte must be controlled. By acidifying the mobile phase with a buffer, we can suppress the ionization of the carboxylic acid group, making the molecule less polar and more amenable to retention on a C18 stationary phase. A mobile phase pH of approximately 2.5-3.0 is ideal.
-
Stationary Phase: A traditional octadecylsilane (C18) column is selected as the primary stationary phase due to its wide applicability and retentiveness for non-polar analytes.[4] However, given the analyte's polarity, highly aqueous mobile phases may be required, which can cause retention time drift on some C18 phases due to ligand folding.[5] Therefore, a modern, polar-endcapped or aqueous-stable C18 column is recommended to ensure stability.
-
Mobile Phase: A gradient of acetonitrile in an acidified aqueous buffer is employed. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted and separated from the main peak within a reasonable timeframe.[6]
-
Detection: The pyrazine ring contains a chromophore that strongly absorbs UV light. Based on data from structurally similar compounds, a detection wavelength of 275 nm is selected to provide high sensitivity and selectivity.[7][8]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
Equipment and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent aqueous-stable C18 column).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Phosphoric Acid (H₃PO₄), ~85%, Analytical Grade
-
Water, HPLC Grade or Milli-Q
-
-
Reference Standard: this compound, >97% purity.[2]
-
Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Aqueous-stable C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.8* |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min, 5% B; 2-15 min, 5-70% B; 15-17 min, 70% B; 17.1-20 min, 5% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (95:5 v/v) |
*Preparation of Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.8 using ~85% phosphoric acid. Filter through a 0.45 µm membrane filter.
Preparation of Solutions
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
Analytical Workflow
The logical flow of the analysis from preparation to final result is depicted below.
Caption: Workflow for HPLC Purity Analysis.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated, and the performance of the HPLC system must be verified before each run.[9]
System Suitability Test (SST)
System suitability is demonstrated by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The acceptance criteria must be met before any sample analysis.[10]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Shows the stability of the pump and mobile phase delivery. |
Principles of Method Validation
This analytical procedure should be fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[11] The core validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated using forced degradation studies.[12][13]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.[13]
-
Accuracy: The closeness of the test results to the true value, typically determined by spike/recovery studies at three different concentration levels.[12]
-
Precision: Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). The relative standard deviation (%RSD) is calculated.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Data Analysis and Reporting
The purity of the sample is determined by calculating the relative peak area of the main component as a percentage of the total area of all peaks in the chromatogram.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Peaks corresponding to the blank injection and any peaks below the Limit of Quantitation (LOQ) should be disregarded.
Conclusion
The RP-HPLC method described in this application note is a precise, robust, and reliable procedure for determining the purity of this compound. The detailed protocol, including the scientific rationale for parameter selection and adherence to system suitability and validation principles, ensures that the method is fit for purpose in a regulated quality control environment.
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This compound | C6H7N3O2 | CID 279233. PubChem, National Center for Biotechnology Information. [Link]
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Application Note: Elucidating the Solid-State Architecture of 3-Amino-5-methylpyrazine-2-carboxylic acid via Single-Crystal X-ray Diffraction
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. This application note provides a comprehensive, field-proven guide to determining the crystal structure of 3-Amino-5-methylpyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We detail a systematic workflow from material purification and single-crystal growth to X-ray diffraction data acquisition, structure solution, and final validation. While a published structure for the title compound is not currently available, this guide establishes a robust methodology, drawing upon the known crystal structure of its close analog, 3-aminopyrazine-2-carboxylic acid, as an exemplary framework for data interpretation and validation.
Introduction: The Significance of Crystal Structure in Drug Development
This compound belongs to the pyrazine class of compounds, which are scaffolds in numerous therapeutic agents, including diuretics, anticancer agents, and antidiabetic drugs[1]. The addition of amino and carboxylic acid functional groups to the pyrazine ring creates a molecule with a high propensity for forming specific, directional intermolecular interactions, such as hydrogen bonds. These interactions govern how individual molecules pack together to form a crystalline solid.
The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously establishing its molecular conformation and supramolecular arrangement.[2] This knowledge is critical in drug development for:
-
Polymorph Screening: Identifying different crystalline forms of the same API, which can have drastically different properties.
-
Intellectual Property: Securing composition of matter patents.
-
Structure-Activity Relationship (SAR) Studies: Understanding how molecular conformation influences biological activity.
-
Formulation Development: Guiding the selection of excipients and manufacturing processes.
This document outlines the complete protocol for achieving a publication-quality crystal structure of this compound.
The Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined 3D crystal structure is a multi-step process that demands precision at every stage. Each step builds upon the last, and the quality of the final structure is intrinsically linked to the success of the initial crystallization experiments.
Figure 1: Overall workflow for crystal structure determination.
Detailed Protocols
Part I: Purification and Crystallization
The foundation of a successful SCXRD experiment is a high-quality single crystal. This can only be achieved with a highly pure starting material. Commercial samples of this compound should be assumed to contain minor impurities that can inhibit crystallization.[3]
Protocol 3.1: Purification by Recrystallization
-
Causality: Recrystallization purifies compounds by leveraging differences in solubility between the target compound and impurities at different temperatures.[4][5] A suitable solvent will dissolve the compound when hot but have low solubility when cool, leaving impurities behind in the solution (mother liquor).[6]
-
Solvent Screening: In separate small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A good candidate solvent will fully dissolve the compound upon heating but show precipitation upon cooling. For aminobenzoic acids, protic solvents or aqueous mixtures are often effective.[7]
-
Dissolution: In an Erlenmeyer flask, add the bulk of the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling.[5]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the growth of larger, more ordered crystals. Moving the flask directly to an ice bath will cause rapid precipitation, likely resulting in a microcrystalline powder unsuitable for SCXRD.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and air-dry.
Protocol 3.2: Growing Diffraction-Quality Single Crystals
-
Slow Evaporation:
-
Prepare a saturated solution of the purified compound in a suitable solvent in a small beaker or vial.
-
Cover the vial with parafilm and pierce a few small holes with a needle.
-
Place the vial in a vibration-free location. As the solvent slowly evaporates over several days to weeks, the concentration will increase, leading to crystal growth.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: A drop of the saturated solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: A drop of the saturated solution is placed on a post within a sealed well, with the precipitant in the surrounding reservoir.
-
Mechanism: Vapor from the reservoir slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization. This is a highly controlled method ideal for growing high-quality crystals.
-
Part II: Data Collection and Structure Determination
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed by SCXRD.
Protocol 3.3: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Using a microscope, select a well-formed single crystal. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[8] A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage. The instrument then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, collecting a diffraction pattern on a detector.[8]
-
Data Processing: The collected diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and crystal lattice type.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections to create the final reflection file (.hkl file).
-
Protocol 3.4: Structure Solution and Refinement
-
Causality: The diffraction pattern contains information about the electron density distribution in the crystal. Structure solution is the process of solving the "phase problem" to convert diffraction intensities into an initial electron density map. Refinement is the iterative process of adjusting the atomic positions and displacement parameters of the model to achieve the best possible fit with the experimental data.[9]
-
Structure Solution: Using software like SHELXT or Olex2, direct methods are typically employed for small molecules to generate an initial structural model from the processed reflection data.[9][10]
-
Structure Refinement: The initial model is refined using a least-squares minimization program such as SHELXL.[3] The refinement process involves:
-
Assigning atom types (C, N, O) to the electron density peaks.
-
Refining atomic coordinates and anisotropic displacement parameters (which model atomic vibrations).
-
Locating hydrogen atoms, often from the difference electron density map or by placing them in calculated positions.
-
Iteratively adjusting the model until convergence is reached, indicated by minimal shifts in atomic parameters and stable R-factors (agreement indices).
-
Figure 2: The iterative cycle of crystal structure refinement using SHELXL.
Data Interpretation and Validation
A solved crystal structure is not complete until it has been rigorously validated. This ensures the model is chemically reasonable and accurately reflects the experimental data.[7]
Exemplary Crystallographic Data
While the precise data for the title compound must be determined experimentally, we can present the known data for its close analog, 3-aminopyrazine-2-carboxylic acid , as a reference for expected values.
| Parameter | 3-aminopyrazine-2-carboxylic acid | Expected for Title Compound |
| Chemical Formula | C₅H₅N₃O₂ | C₆H₇N₃O₂ |
| Formula Weight | 139.11 | 153.14 |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | To be determined |
| a (Å) | 3.324 (2) | To be determined |
| b (Å) | 17.589 (4) | To be determined |
| c (Å) | 9.873 (3) | To be determined |
| β (°) | 97.43 (2) | To be determined |
| Volume (ų) | 572.7 (4) | To be determined |
| Z | 4 | To be determined |
| Final R1 [I>2σ(I)] | 0.043 | < 0.05 for a good structure |
| wR2 (all data) | 0.117 | < 0.15 for a good structure |
Table 1: Crystallographic data for 3-aminopyrazine-2-carboxylic acid as a reference.
Key Structural Features & Validation Checks
The crystal structure of 3-aminopyrazine-2-carboxylic acid reveals an extensive network of intermolecular hydrogen bonds and π-π stacking interactions, which dictate the packing arrangement. Similar interactions are expected for the title compound.
Validation Protocol 4.1: Using checkCIF
-
Generate a CIF file: The final output of the refinement process is a Crystallographic Information File (CIF). This standard format file contains all information about the experiment, atomic coordinates, and geometric parameters.[3]
-
Submit to checkCIF: The IUCr's checkCIF service automatically validates the CIF against a series of crystallographic and chemical sanity checks.
-
Review ALERTS: The service returns a report with ALERTS, which are categorized from A (most severe) to G (informational). The researcher must address or explain all A and B level alerts before considering the structure ready for publication or database deposition. Common alerts include missed symmetry, incorrect atom assignments, or unusual bond lengths/angles.
Key validation points include:
-
Geometric Sanity: Bond lengths and angles should conform to expected values for similar chemical fragments, which can be checked against data from the Cambridge Structural Database (CSD).
-
Displacement Parameters: Anisotropic displacement ellipsoids should be physically reasonable. Non-positive definite ellipsoids or large disparities between bonded atoms can indicate disorder or incorrect atom assignment.
-
Difference Fourier Map: The final difference electron density map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been correctly located.
Conclusion
This application note provides a comprehensive and authoritative protocol for the determination of the single-crystal X-ray structure of this compound. By following a rigorous workflow encompassing purification, crystallization, data collection, and validated refinement, researchers can obtain a precise and reliable three-dimensional molecular structure. This information is invaluable for advancing drug discovery and development programs by providing fundamental insights into the solid-state properties of this important pharmaceutical building block.
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Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1512–1514. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
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Friscic, T., et al. (2006). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 8, 493-499. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
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Sheldrick, G. M. (1997). SHELXL-97. University of Göttingen. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]
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Nichols, L. (n.d.). Recrystallization1. [Link]
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Hübschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]
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Tamura, C., Kuwano, H., & Sasada, Y. (1961). Crystallographic data of carboxylic acids and carboxyamides of picoline and pyrazine derivatives. Acta Crystallographica, 14(7), 693–693. [Link]
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Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
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A Chemtek. (n.d.). This compound. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Organic Chemistry at CU Boulder. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020–1032. [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7–13. [Link]
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University of Waterloo. (n.d.). About Single X-ray Diffraction. [Link]
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Harris, K. D. (2009). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
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Kuujia. (n.d.). Cas no 6761-50-8 (this compound). [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
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MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-2-pyrazinecarboxylic acid. PubChem. [Link]
- Chinese Patent No. CN1155581C. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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Harianingsih, H., et al. (2020). Chemical Transformation of Pyrazine Derivatives. Molekul, 15(2), 123-131. [Link]
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Wudy, F., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9205-9214. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]
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Refaat, H. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34, 409–418. [Link]
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Rillema, D. P., et al. (2017). 5-Methylpyrazine-2-carboxamide. ResearchGate. [Link]
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3-Amino-5-methylpyrazine-2-carboxylic acid reaction with piperazine derivatives.
An In-Depth Guide to the Synthesis of 3-Amino-5-methylpyrazine-2-carbonyl Piperazine Derivatives
Application Note & Synthetic Protocol
Abstract
The coupling of 3-amino-5-methylpyrazine-2-carboxylic acid with piperazine derivatives represents a cornerstone reaction in modern medicinal chemistry. The resulting amide scaffold is a privileged structure found in a multitude of pharmacologically active agents, demonstrating activities ranging from anti-tubercular to anti-inflammatory and central nervous system modulation.[1][2][3] This document provides a comprehensive guide for researchers, covering the underlying reaction mechanisms, detailed step-by-step synthetic protocols, and expert insights into process optimization and characterization.
Scientific Introduction & Significance
The pyrazine ring is a critical pharmacophore, most famously represented by pyrazinamide, a first-line drug for tuberculosis treatment.[4] Its derivatives are subjects of intense research due to their broad biological activities.[5][6] Similarly, the piperazine moiety is a ubiquitous structural feature in drug discovery, known to impart favorable pharmacokinetic properties and to interact with various biological targets, particularly within the central nervous system.[7][8]
The synthesis of amides by coupling this compound with functionalized piperazines creates a novel chemical space for the development of potent therapeutic agents.[1][3] This reaction, while conceptually a straightforward amide bond formation, requires careful selection of coupling agents and reaction conditions to ensure high yield and purity, avoiding potential side reactions associated with the bifunctional nature of the starting materials.
The Core Reaction: Amide Bond Formation Mechanism
The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. This is achieved using a "coupling reagent." One of the most common and reliable methods involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an activating agent like 4-(Dimethylamino)pyridine (DMAP).
Mechanism of EDC/DMAP Mediated Coupling:
-
O-Acylisourea Intermediate Formation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is the primary activation step.
-
Nucleophilic Attack: The piperazine derivative, acting as the nucleophile, can directly attack the O-acylisourea intermediate to form the desired amide and an N,N'-disubstituted urea byproduct.
-
Role of DMAP (Catalyst): To accelerate the reaction and improve yields, DMAP is often added. It reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium salt. This salt is then readily attacked by the piperazine amine, regenerating the DMAP catalyst in the process.
This catalytic pathway is generally more efficient than the direct attack on the O-acylisourea intermediate.
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Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of Functionalized 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrazines
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1] Derivatives of pyrazine are integral to numerous pharmaceuticals, demonstrating activities as anticancer agents, antivirals, and antimicrobials.[1][2][3] Specifically, derivatives of 3-aminopyrazine-2-carboxylic acid serve as critical building blocks for advanced therapeutic agents, including potent kinase inhibitors targeting pathways like FGFR, which are crucial in oncology.[4]
The ability to strategically introduce molecular diversity to this core is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates.[5] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this purpose.[6] It offers a robust and highly versatile strategy for forming carbon-carbon bonds under mild conditions, with exceptional tolerance for a broad range of functional groups, a critical feature when working with highly functionalized substrates like aminopyrazine carboxylic acids.[5][7]
This guide provides an in-depth examination of the Suzuki-Miyaura reaction as applied to 3-amino-5-methylpyrazine-2-carboxylic acid derivatives, offering mechanistic insights, field-proven protocols, and troubleshooting advice to empower researchers in their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or triflate) bond of the pyrazine derivative. This step forms a square-planar Pd(II) complex.[8][10] The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the pyrazine ring.
-
Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron reagent is transferred to the palladium center.[9] This process requires activation of the organoboron species by a base. The base reacts with the boronic acid (or ester) to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl/heteroaryl group to the Pd(II) center, displacing the halide.[9][11]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
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Developing a Cell-Based Bioassay for Novel 3-Amino-5-methylpyrazine-2-carboxylic Acid Analogs Targeting NF-κB Signaling
An Application Guide
Introduction: The Scientific Imperative
Pyrazine-based heterocyclic compounds represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The core structure, a six-membered aromatic ring with two nitrogen atoms, serves as a versatile platform for developing novel therapeutics.[3] Specifically, compounds built around the 3-Amino-5-methylpyrazine-2-carboxylic acid core (PubChem CID: 279233) are of significant interest for probing complex cellular pathways.[4]
Developing a robust and reliable bioassay is the critical first step in characterizing the biological activity of a new chemical series and enabling a structure-activity relationship (SAR) campaign.[5] This document provides a comprehensive, field-tested guide for establishing a cell-based reporter gene assay to quantify the inhibitory activity of novel this compound derivatives on the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Why an NF-κB Reporter Assay?
The NF-κB pathway is a master regulator of inflammation, immunity, cell proliferation, and apoptosis.[1] Its dysregulation is a hallmark of numerous diseases, including chronic inflammatory disorders and many forms of cancer.[6] Given the known anti-inflammatory and anticancer potential of pyrazine derivatives, targeting NF-κB is a scientifically sound hypothesis.[1][5] A cell-based reporter assay offers several advantages over a simple biochemical screen:
-
Physiological Relevance: It measures the compound's effect within a living cell, accounting for cell permeability, metabolic stability, and potential off-target effects.[7]
-
High-Throughput Capability: The assay format is readily adaptable for screening large compound libraries to identify initial hits.[8]
-
Mechanistic Insight: It provides a clear, quantifiable readout of the compound's ability to modulate a specific signaling pathway, confirming a potential mechanism of action.[8]
This guide will walk researchers through the principles, protocols, and data analysis required to build this assay from the ground up.
Assay Principle and Design
This bioassay utilizes a human cell line (e.g., HEK293) stably transfected with a dual-reporter plasmid. The primary reporter is a secreted luciferase enzyme (e.g., Gaussia Luciferase) under the transcriptional control of a promoter containing multiple NF-κB response elements (REs). The secondary, constitutively expressed reporter (e.g., Cypridina Luciferase) serves as an internal control to normalize for cell viability and transfection efficiency.
The Causality of the Workflow is as follows:
-
In an unstimulated state, the NF-κB transcription factor is sequestered in the cytoplasm, bound to its inhibitor, IκBα. The luciferase reporter gene is silent.
-
Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.
-
Freed from its inhibitor, NF-κB translocates to the nucleus, binds to the NF-κB REs on the plasmid, and drives the transcription of the luciferase gene.
-
The translated luciferase enzyme is secreted into the cell culture medium.
-
An active inhibitor compound, such as a derivative of this compound, will interfere with this pathway (e.g., by inhibiting the IKK complex), preventing NF-κB activation and subsequent luciferase expression.
-
By measuring the luciferase activity in the medium, we can directly and quantitatively assess the compound's inhibitory potency.
Caption: Hypothesized mechanism of action for a pyrazine compound within the NF-κB signaling pathway.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing an NF-κB-Gaussia Luciferase (GLuc) reporter and a constitutively active Cypridina Luciferase (CLuc) control (e.g., available from companies like Thermo Fisher Scientific or custom-developed).
-
Test Compounds: this compound and its analogs, dissolved in 100% DMSO to create 10 mM stock solutions.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 100 µg/mL Hygromycin B).
-
Reagents:
-
Recombinant Human TNF-α (carrier-free)
-
DMSO (Cell culture grade)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
-
Assay Plates: White, solid-bottom, sterile 96-well or 384-well microplates.
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Luminometer capable of auto-injecting two substrates
-
Biosafety cabinet
-
Multichannel pipettes
-
Experimental Protocols
A successful assay is built on careful optimization and validated procedures. The following protocols provide a step-by-step guide.
Protocol 1: Cell Culture and Maintenance
Causality: Consistent cell health is paramount for reproducible results. Over-confluent or starved cells will respond poorly and inconsistently to stimuli.
-
Culture the NF-κB reporter cell line in T-75 flasks using the specified culture medium.
-
Maintain the cells in a 37°C incubator with 5% CO₂.
-
Passage the cells every 3-4 days, or when they reach 80-90% confluency. Do not allow cells to become fully confluent.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with culture medium, centrifuge, and re-seed at a 1:5 to 1:10 ratio.
Protocol 2: Assay Development and Optimization
Causality: Before screening, key parameters must be optimized to ensure a robust assay window (the difference between the stimulated and unstimulated signal) and sensitivity. This is a self-validating step.
-
TNF-α Dose-Response: Determine the optimal concentration of TNF-α.
-
Seed cells at 10,000 cells/well in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of TNF-α (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Treat cells with the dilutions for 16-24 hours.
-
Measure GLuc activity. The optimal concentration is the one that gives the maximal signal on the plateau of the dose-response curve (typically EC₈₀-EC₉₀).
-
-
DMSO Tolerance: Ensure the final concentration of the vehicle (DMSO) does not impact cell viability or pathway signaling.
-
Seed cells as above.
-
Add DMSO at various final concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%).
-
Incubate and test for both GLuc activity (with optimal TNF-α) and cell viability. Select the highest DMSO concentration that has no adverse effects (usually ≤0.5%).
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay robustness. A value >0.5 is considered excellent for screening.
-
Prepare a plate with multiple wells (e.g., 24) of positive controls (cells + TNF-α + vehicle) and negative controls (cells + vehicle only).
-
Calculate Z' using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal | Rationale |
| TNF-α Conc. (ng/mL) | 1 | 10 | 50 | 10 | EC₈₀ concentration; provides maximal signal without being excessive. |
| Cell Density (cells/well) | 5,000 | 10,000 | 20,000 | 10,000 | Provides a strong signal without over-confluence during the assay. |
| Incubation Time (hr) | 8 | 16 | 24 | 16 | Balances sufficient signal accumulation with minimizing compound degradation. |
| Final DMSO Conc. (%) | 1.0 | 0.5 | 0.1 | ≤0.5 | Highest concentration with no effect on cell viability or signaling. |
| Table 1: Example of an Assay Optimization Summary. |
Protocol 3: Main Compound Screening Workflow
Caption: Step-by-step experimental workflow for compound screening.
-
Prepare Compound Plate: In a separate 96-well plate, perform serial dilutions of the test compounds. For an 8-point dose-response, dilute from 100 µM to 0.01 µM in assay medium (DMEM, 2% FBS).
-
Seed Cells: Using a multichannel pipette, seed 10,000 cells in 80 µL of culture medium into each well of a white, 96-well assay plate. Incubate overnight.
-
Add Compounds: Transfer 10 µL of the diluted compounds from the compound plate to the cell plate. Also include positive control (vehicle only) and negative control (vehicle only) wells. Pre-incubate for 1 hour.
-
Stimulate: Add 10 µL of the optimized TNF-α concentration to all wells except the negative controls. Add 10 µL of medium to the negative control wells. The final volume is now 100 µL.
-
Incubate: Incubate the plate for 16 hours at 37°C, 5% CO₂.
-
Measure Reporter Activity:
-
Carefully transfer 20 µL of the cell culture supernatant to a new, white 96-well plate.
-
Place the plate in the luminometer.
-
Set the luminometer to inject the GLuc substrate, wait 2 seconds, and read the luminescence.
-
Next, inject the CLuc substrate, wait 2 seconds, and read the luminescence.
-
-
Data Normalization: The GLuc signal (pathway-specific) is normalized to the CLuc signal (constitutive) for each well to correct for variations in cell number.
-
Normalized Response = GLuc Reading / CLuc Reading
-
Protocol 4: Cytotoxicity Counter-Screen
Causality: It is critical to distinguish true pathway inhibition from compound-induced cell death. A compound that kills the cells will also result in a low luciferase signal, creating a false positive. This counter-screen ensures the trustworthiness of your hits.
-
After transferring the supernatant for the luciferase assay (Protocol 3, Step 6), use the remaining 80 µL of cells in the original plate.
-
Add 80 µL of a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate on an orbital shaker for 10 minutes at room temperature to lyse the cells and stabilize the signal.
-
Read the luminescence on a plate reader. A decrease in signal compared to vehicle-treated controls indicates cytotoxicity.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Normalized_Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative))
-
Dose-Response Curves: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).
-
Evaluate Cytotoxicity: Plot the % cell viability against the compound concentration to determine the CC₅₀ (the concentration at which the compound reduces cell viability by 50%).
-
Hit Qualification: A desirable hit compound will have a potent IC₅₀ in the primary reporter assay and a much higher (or no) CC₅₀ in the cytotoxicity assay, indicating a specific inhibitory effect on the NF-κB pathway.
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) | Max Cytotoxicity (%) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Lead (AMP-001) | 98.5 | 1.2 | 8.2 | > 50 | > 41.7 |
| Analog AMP-002 | 95.2 | 5.8 | 12.5 | > 50 | > 8.6 |
| Analog AMP-003 | 45.1 | > 50 | 5.5 | > 50 | N/A |
| Analog AMP-004 | 99.1 | 2.5 | 85.4 | 3.1 | 1.2 (Cytotoxic) |
| Table 2: Example of Analyzed Screening Data. AMP-001 is identified as a potent and selective lead compound. AMP-004 would be deprioritized as a cytotoxic false positive. |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | 1. Inconsistent cell seeding.2. Suboptimal TNF-α concentration.3. Cell health is poor. | 1. Use a calibrated multichannel pipette; ensure single-cell suspension.2. Re-run TNF-α dose-response (Protocol 2).3. Use a fresh vial of cells; do not use over-passaged cells. |
| High Well-to-Well Variability | 1. Edge effects in the plate.2. Inaccurate pipetting. | 1. Do not use the outer wells of the plate; fill them with PBS to maintain humidity.2. Calibrate pipettes; practice consistent technique. |
| Hit Compound is also Cytotoxic | The compound's primary effect is killing the cells, not pathway modulation. | Deprioritize the compound. If the scaffold is promising, SAR may identify analogs that separate potency from cytotoxicity. |
| No Inhibition Observed | 1. Compound is inactive.2. Compound is not cell-permeable.3. Compound degraded in medium. | 1. This is a valid result.2. Consider a biochemical assay (e.g., enzyme inhibition) to test direct target engagement.3. Assess compound stability in culture medium. |
References
- Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. (n.d.).
- The Importance of Reporter Gene Assays in Drug Discovery. (n.d.). Indigo Biosciences.
- Cell-Based Assays. (n.d.). BioAgilytix Labs.
- Cell-Based Reporter Assays. (n.d.). Thermo Fisher Scientific - US.
- Custom Reporter Cell Line & Reporter Assay. (n.d.). Acres Biosciences.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- This compound | C6H7N3O2. (n.d.). PubChem.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (n.d.). PubMed.
- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC. (n.d.).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (n.d.). PubMed.
- Full article: Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. (2022, August 23). Taylor & Francis.
- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. (2022, February 7). PubMed Central.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- This compound | 6761-50-8. (n.d.). A Chemtek.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Application Note: A Scalable and Robust Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic Acid for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid, a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The presented synthetic route is designed for robustness, scalability, and economic viability, addressing the needs of researchers, scientists, and drug development professionals. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a key building block in the synthesis of a number of pharmaceuticals, most notably as a precursor to the antiviral agent Favipiravir.[1][2] The growing demand for such antiviral medications necessitates efficient and scalable methods for the production of their intermediates. This document outlines a multi-step synthesis beginning from the readily available and cost-effective starting material, 2,5-dimethylpyrazine. The chosen pathway involves a selective oxidation followed by amidation and a Hofmann rearrangement to introduce the desired amino functionality. Each step has been optimized for high yield, purity, and operational safety on a larger scale.
Synthetic Strategy Overview
The overall synthetic route is a three-step process starting from 2,5-dimethylpyrazine:
-
Step 1: Selective Oxidation. 2,5-dimethylpyrazine is selectively oxidized to 5-methylpyrazine-2-carboxylic acid using potassium permanganate. This reaction targets one of the methyl groups for conversion to a carboxylic acid.
-
Step 2: Amidation. The resulting carboxylic acid is converted to the corresponding primary amide, 5-methylpyrazine-2-carboxamide, a necessary precursor for the subsequent rearrangement.
-
Step 3: Hofmann Rearrangement. The amide undergoes a Hofmann rearrangement to introduce an amino group at the 3-position of the pyrazine ring, yielding the final product, this compound.
This strategy was selected for its use of readily available reagents, well-established reaction classes, and amenability to industrial scale-up.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from 2,5-dimethylpyrazine to the final product.
Detailed Experimental Protocols
Materials and Equipment
| Material/Equipment | Specification |
| Reagents | |
| 2,5-Dimethylpyrazine | 98% purity |
| Potassium permanganate (KMnO₄) | 99% purity |
| Sodium hydroxide (NaOH) | Pellets, 98% purity |
| Hydrochloric acid (HCl) | 37% aqueous solution |
| Thionyl chloride (SOCl₂) | 99% purity |
| Ammonium hydroxide (NH₄OH) | 28-30% aqueous solution |
| Bromine (Br₂) | 99.8% purity |
| Dichloromethane (DCM) | Anhydrous, 99.8% purity |
| Ethanol | 95% |
| Celite® | Filtering aid |
| Equipment | |
| 20 L jacketed glass reactor | With overhead stirrer, reflux condenser, and temperature probe |
| 10 L three-neck round-bottom flask | With magnetic stirrer and heating mantle |
| Filtration apparatus | Buchner funnel, filter flask |
| Rotary evaporator | |
| pH meter | |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE) | Safety goggles, face shield, chemical-resistant gloves, lab coat |
Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic acid
Reaction Principle: This step involves the selective oxidation of one methyl group of 2,5-dimethylpyrazine to a carboxylic acid using a strong oxidizing agent, potassium permanganate. The reaction is performed in an aqueous medium.
Protocol:
-
Charge a 20 L jacketed glass reactor with 10 L of deionized water.
-
With stirring, add 1.08 kg (10.0 mol) of 2,5-dimethylpyrazine to the reactor.
-
In a separate vessel, prepare a solution of 3.16 kg (20.0 mol) of potassium permanganate in 8 L of warm deionized water.
-
Slowly add the potassium permanganate solution to the reactor over a period of 4-5 hours, maintaining the internal temperature between 80-90°C. Caution: The reaction is exothermic.
-
After the addition is complete, continue stirring at 90°C for an additional 2 hours or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with 2 L of hot water.
-
Combine the filtrate and washings. While cooling in an ice bath, carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 5-methylpyrazine-2-carboxylic acid will form.
-
Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold deionized water (2 x 1 L), and dry under vacuum at 60°C to a constant weight.
Expected Yield: 75-85% Purity (by HPLC): >98%
Step 2: Synthesis of 5-Methylpyrazine-2-carboxamide
Reaction Principle: The carboxylic acid is first converted to an acyl chloride using thionyl chloride, which is then reacted with ammonium hydroxide to form the primary amide.
Protocol:
-
Set up a 10 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and an addition funnel.
-
Suspend 1.38 kg (10.0 mol) of 5-methylpyrazine-2-carboxylic acid in 5 L of anhydrous dichloromethane.
-
Slowly add 1.43 kg (0.87 L, 12.0 mol) of thionyl chloride from the addition funnel over 1 hour. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
Heat the mixture to reflux (approximately 40°C) and maintain for 3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and slowly evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Carefully add the resulting crude acyl chloride to 6 L of concentrated ammonium hydroxide (28-30%) pre-cooled to 0-5°C in the 20 L reactor over 1-2 hours, maintaining the temperature below 10°C.
-
Stir the mixture for an additional 2 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold deionized water (2 x 1 L), and dry under vacuum at 50°C.
Expected Yield: 80-90% Purity (by HPLC): >97%
Step 3: Synthesis of this compound via Hofmann Rearrangement
Reaction Principle: The Hofmann rearrangement converts the primary amide into a primary amine with one less carbon atom.[3][4][5][6] In this intramolecular rearrangement, the amide is treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the amine.[3][4][5][7]
Caption: Key intermediates in the Hofmann rearrangement step.
Protocol:
-
In the 20 L jacketed reactor, prepare a solution of sodium hydroxide by dissolving 1.60 kg (40.0 mol) of NaOH in 10 L of water, and cool it to 0-5°C.
-
In a separate flask, carefully dissolve 1.60 kg (0.51 L, 10.0 mol) of bromine in the cold NaOH solution. Maintain the temperature below 10°C. This forms a sodium hypobromite solution in situ.
-
To this cold solution, add 1.37 kg (10.0 mol) of 5-methylpyrazine-2-carboxamide in portions over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain for 1 hour.
-
Cool the reaction mixture to 0-5°C and carefully acidify with concentrated hydrochloric acid to a pH of 3-4.
-
The product will precipitate out of the solution. Stir the slurry for 1 hour at 0-5°C.
-
Collect the solid product by filtration, wash with a small amount of cold water, and then with cold ethanol.
-
Dry the product under vacuum at 60°C to a constant weight.
Expected Yield: 65-75% Purity (by HPLC): >99%
Quantitative Data Summary
| Step | Starting Material | Product | Molar Ratio (SM:Reagent) | Yield (%) | Purity (%) |
| 1 | 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | 1:2 (vs. KMnO₄) | 75-85 | >98 |
| 2 | 5-Methylpyrazine-2-carboxylic acid | 5-Methylpyrazine-2-carboxamide | 1:1.2 (vs. SOCl₂) | 80-90 | >97 |
| 3 | 5-Methylpyrazine-2-carboxamide | This compound | 1:1 (vs. Br₂) | 65-75 | >99 |
| Overall | 2,5-Dimethylpyrazine | This compound | 40-57 | >99 |
Safety and Handling Precautions
The scale-up of chemical syntheses requires stringent safety protocols. The following are critical safety considerations for this process:
-
Potassium Permanganate (Step 1): A strong oxidizer. Avoid contact with combustible materials.[8][9][10] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Thionyl Chloride (Step 2): Highly corrosive and reacts violently with water. The reaction releases toxic gases (HCl and SO₂) and must be performed in a well-ventilated fume hood with a scrubber.
-
Bromine (Step 3): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment, including a face shield and respiratory protection.
-
Sodium Hydroxide (Step 3): A strong base, highly corrosive. The dissolution in water is highly exothermic.
-
General Precautions: All steps should be carried out by trained personnel in a well-ventilated area. Appropriate PPE, including safety glasses, face shields, gloves, and lab coats, must be worn at all times. Emergency eyewash and safety showers should be readily accessible.
Conclusion
This application note details a scalable and efficient three-step synthesis of this compound from 2,5-dimethylpyrazine. The protocol provides a robust foundation for the large-scale production of this important pharmaceutical intermediate. By adhering to the detailed procedures and safety guidelines, researchers and drug development professionals can achieve high yields and purity of the target compound, facilitating the advancement of pharmaceutical manufacturing.
References
-
Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. Available at: [Link]
-
Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block. ResearchGate. Available at: [Link]
-
Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. National Institutes of Health (NIH). Available at: [Link]
-
Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. Available at: [Link]
-
Hofmann Rearrangement. Chemist Wizards. Available at: [Link]
-
Hofmann Rearrangement. PHARMD GURU. Available at: [Link]
-
Curtius rearrangement. Wikipedia. Available at: [Link]
-
Hofmann rearrangement. Wikipedia. Available at: [Link]
-
Carus Webinar: Safety and Handling of Permanganate. YouTube. Available at: [Link]
-
Oxidative degradation of triclosan by potassium permanganate: Kinetics, degradation products, reaction mechanism, and toxicity evaluation. PubMed. Available at: [Link]
-
Oxidation of Manganese with Active Use of Potassium Permanganate in the Water Treatment Plants in the Town of Gjilan, Republic of. DergiPark. Available at: [Link]
-
Sodium Amide | Office of Environmental Health and Safety. Princeton University. Available at: [Link]
Sources
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- 5. pharmdguru.com [pharmdguru.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Potassium Permanganate Uses in Food Processing: Safe Oxidation and Hygiene Protocols [elchemy.com]
- 9. youtube.com [youtube.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 3-Amino-5-methylpyrazine-2-carboxylic Acid in Medicinal Chemistry SAR Studies
Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile scaffold for designing therapeutic agents.[1] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several FDA-approved drugs, such as the anticancer agent Bortezomib and the diuretic Amiloride, feature this core structure, highlighting its significance in drug design.[1]
This guide focuses on a key building block, 3-amino-5-methylpyrazine-2-carboxylic acid , and its application in Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug discovery, allowing researchers to systematically modify a lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers three primary points for chemical modification: the amino group, the carboxylic acid, and the pyrazine ring itself. This flexibility allows for a thorough exploration of the chemical space around the core structure to identify optimal substituents for a given biological target.
Core Scaffold and SAR Strategy
The this compound molecule serves as an excellent starting point for generating a library of diverse compounds. The primary strategy involves the derivatization of the carboxylic acid and amino groups, as well as substitution on the pyrazine ring, to probe the steric, electronic, and hydrophobic requirements of the target's binding pocket.
A common and effective approach is to convert the carboxylic acid into a carboxamide, a functional group prevalent in many clinically successful drugs due to its metabolic stability and ability to form key hydrogen bonds. The amino group can be acylated or alkylated to introduce a variety of substituents. Furthermore, the pyrazine ring can be modified through techniques like cross-coupling reactions to introduce further diversity.
Figure 1: Core scaffold of this compound and key points for SAR modification.
Case Study: Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[2] Aberrant FGFR signaling is a known oncogenic driver in various cancers, making FGFRs a compelling target for cancer therapy.[1][3] A recent study successfully utilized a derivative of our core scaffold, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide, to develop potent FGFR inhibitors.[2] This case study will serve as the foundation for our detailed protocols and SAR analysis.
The design strategy involved a "scaffold hopping" approach, replacing the pyrimidine core of a known FGFR inhibitor with the 3-aminopyrazine-2-carboxamide scaffold.[2] This was hypothesized to maintain key intramolecular hydrogen bonds important for binding to the kinase hinge region.[2]
Signaling Pathway Overview
FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a downstream signaling cascade, primarily through the MAPK and PI3K/AKT pathways, which ultimately promotes cell growth and survival. Small molecule inhibitors typically target the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.
Figure 2: Simplified FGFR signaling pathway and the point of inhibition by 3-aminopyrazine-2-carboxamide derivatives.
Experimental Protocols
The following protocols are based on the synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as described in the literature, with a focus on the key amide bond formation step.[2]
Protocol 1: Amide Coupling via HATU
This protocol details the coupling of a substituted 3-amino-6-methylpyrazine-2-carboxylic acid with an aniline derivative using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]
Materials:
-
Substituted 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq)
-
Substituted aniline (e.g., 3,5-dimethoxyaniline) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for aqueous workup (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq) and the substituted aniline (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DMF. The volume should be sufficient to ensure complete dissolution.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Reagent Addition: Add HATU (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq).[4]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Figure 3: Experimental workflow for HATU-mediated amide coupling.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives targeting FGFR1, based on published data.[2] The core structure is shown below, with the 'R' group indicating the point of modification.
Core Structure:

| Compound ID | R Group | FGFR1 IC₅₀ (nM) | Key Observations |
| 1 | -H | 58.3 | Baseline activity with the unsubstituted phenyl ring. |
| 2 | 4-F | 35.2 | Introduction of a small electron-withdrawing group improves potency. |
| 3 | 4-Cl | 28.9 | A larger halogen further enhances activity, suggesting a favorable interaction in a hydrophobic pocket. |
| 4 | 4-CH₃ | 45.1 | A small alkyl group is well-tolerated but offers less improvement than halogens. |
| 5 | 4-OCH₃ | 15.7 | The methoxy group, capable of hydrogen bonding, significantly boosts potency. This suggests the presence of a nearby hydrogen bond donor/acceptor in the enzyme's active site. |
| 6 | 3,4-diCl | 9.8 | Dichlorination further improves activity, indicating that the binding pocket can accommodate larger substituents and benefits from increased hydrophobic interactions. |
| 7 | 4-CF₃ | 112.5 | The bulky and strongly electron-withdrawing trifluoromethyl group is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects. |
Interpretation of SAR Data
The SAR data reveals several key insights into the requirements for potent FGFR1 inhibition by this scaffold:
-
Electronic Effects: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., F, Cl) are generally favorable.
-
Steric Effects: The binding pocket appears to tolerate small to medium-sized substituents at the para-position. However, very bulky groups (e.g., -CF₃) lead to a loss of activity.
-
Hydrogen Bonding: The significant increase in potency with the 4-methoxy substituent suggests a crucial hydrogen bond interaction. Molecular docking studies have confirmed that the 3-amino-pyrazine-2-carboxamide moiety forms key hydrogen bonds with residues in the ATP binding pocket of FGFR2.[2]
This systematic approach allows for the rational design of next-generation inhibitors with improved properties.
Figure 4: Logical flow of a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns, particularly in the development of kinase inhibitors. The inherent flexibility of this core structure allows for extensive SAR exploration, leading to the identification of potent and selective drug candidates. The successful application of this scaffold in the development of FGFR inhibitors underscores its potential. Future work could involve further optimization of the lead compounds to improve their pharmacokinetic profiles, as well as exploring this scaffold against other kinase targets. The detailed protocols and SAR analysis presented here provide a solid foundation for researchers and drug development professionals to leverage the power of the pyrazine scaffold in their own discovery programs.
References
-
Zheng, J., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 863868. Retrieved from [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(24), 2083-2105. Retrieved from [Link]
Sources
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a single, standardized protocol is not universally established, two plausible synthetic routes are commonly adapted from the synthesis of analogous pyrazine derivatives. The first route involves the construction of the pyrazine ring from acyclic precursors, followed by functional group manipulations. The second route starts with a pre-existing pyrazine ring and modifies its substituents.
Q2: What are the critical quality attributes of the starting materials?
A2: The purity of starting materials is paramount for a successful synthesis. For instance, in the condensation reaction between an amino-dicarbonyl equivalent and an amino acid derivative, impurities in either reactant can lead to a variety of side products that are often difficult to remove. It is crucial to use starting materials with high purity, and if necessary, purify them before use.[1]
Q3: My final product has a persistent color. What could be the cause?
A3: Colored impurities in pyrazine synthesis often arise from polymerization of starting materials or intermediates, or from side reactions leading to conjugated byproducts. Aggressive purification methods, such as charcoal treatment or column chromatography, may be necessary. The color can also be an indicator of product degradation, so it is important to handle the final compound under appropriate storage conditions, typically at 2-8°C.[2][3]
Q4: What are the best analytical techniques to monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. To characterize the final product and identify any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.[4][5]
Synthetic Route A: Ring Formation and Functionalization
This route builds the pyrazine ring from acyclic precursors, a common strategy in heterocyclic chemistry.
Experimental Workflow
Caption: Synthetic workflow for Route A.
Detailed Protocol
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide [6][7]
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminomalonamide in an aqueous solution of sodium hydroxide.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of methylglyoxal dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature for several hours until TLC analysis indicates the consumption of the starting materials.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid [6][7]
-
Suspend the crude 3-hydroxy-5-methylpyrazine-2-carboxamide in an aqueous solution of a strong acid (e.g., 50% H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature to precipitate the carboxylic acid.
-
Filter the product, wash with water, and dry.
Step 3: Halogenation to 3-Chloro-5-methylpyrazine-2-carboxylic acid [6]
-
Suspend the 3-hydroxy-5-methylpyrazine-2-carboxylic acid in an inert solvent (e.g., toluene or dichloroethane).
-
Add a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture, and monitor the reaction progress.
-
After completion, carefully quench the excess halogenating agent and isolate the product.
Step 4: Amination to this compound
-
Dissolve the 3-chloro-5-methylpyrazine-2-carboxylic acid in a suitable solvent.
-
React with an ammonia source, such as aqueous ammonia or an amine, under controlled temperature and pressure.
-
Isolate and purify the final product.
Troubleshooting Guide for Route A
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Step 1 (Condensation) | - Self-condensation of methylglyoxal. - Low purity of starting materials. - Incorrect stoichiometry or temperature. | - Maintain a low reaction temperature (0-5°C). - Use purified starting materials. - Optimize the molar ratio of reactants. |
| Incomplete hydrolysis in Step 2 | - Insufficient acid concentration or reaction time. - Low reaction temperature. | - Increase the concentration of the acid or prolong the reaction time. - Ensure the reaction is at a vigorous reflux. |
| Formation of tar-like substances in Step 3 | - Reaction temperature is too high. - Excess halogenating agent. | - Control the reaction temperature carefully. - Use a stoichiometric amount of the halogenating agent. |
| Difficult purification of the final product | - Presence of regioisomers or other closely related impurities. | - Utilize column chromatography with an appropriate solvent system. - Recrystallize from a suitable solvent. - Consider derivatization to a more easily purifiable intermediate. |
Synthetic Route B: Modification of a Pre-formed Pyrazine Ring
This approach is advantageous if a suitable 3-amino-5-methylpyrazine precursor is readily available.
Experimental Workflow
Caption: Synthetic workflow for Route B.
Detailed Protocol
Step 1: Hydrolysis of 3-Amino-5-methyl-2-cyanopyrazine
-
Dissolve 3-amino-5-methyl-2-cyanopyrazine in an aqueous solution of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).
-
Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture.
-
If acid hydrolysis was used, carefully neutralize with a base to the isoelectric point of the amino acid to precipitate the product.
-
If base hydrolysis was used, acidify the reaction mixture to the isoelectric point.
-
Filter the precipitated solid, wash with cold water, and dry.
Troubleshooting Guide for Route B
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. | - Increase the reaction time and/or temperature. - Use a higher concentration of the hydrolyzing agent. |
| Formation of amide intermediate | - Incomplete hydrolysis of the nitrile group. | - Prolong the reaction time or increase the temperature to drive the reaction to completion. |
| Degradation of the pyrazine ring | - Harsh reaction conditions (e.g., very high temperature or prolonged heating). | - Use milder conditions if possible (e.g., lower temperature for a longer time). - Consider using a different hydrolyzing agent. |
| Product remains in solution | - Incorrect pH for precipitation. The product is amphoteric. | - Carefully adjust the pH to the isoelectric point to minimize solubility. - If the product is highly soluble, consider extraction with an organic solvent or concentration of the aqueous solution followed by precipitation. |
Data Presentation
Table 1: Typical Reaction Conditions (for illustrative purposes, optimization is required)
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Route A, Step 1 | Methylglyoxal, 2-Aminomalonamide | Water | NaOH | 0-5 | 4-6 | 60-70 |
| Route A, Step 2 | 3-Hydroxy-5-methylpyrazine-2-carboxamide | Water | 50% H₂SO₄ | 100 (Reflux) | 12-24 | 80-90 |
| Route A, Step 3 | 3-Hydroxy-5-methylpyrazine-2-carboxylic acid | Toluene | SOCl₂, DMF (cat.) | 80-110 | 2-4 | 70-80 |
| Route B, Step 1 | 3-Amino-5-methyl-2-cyanopyrazine | Water | Conc. HCl | 100 (Reflux) | 6-12 | 75-85 |
Table 2: Spectroscopic Data for a Closely Related Compound: 3-Aminopyrazine-2-carboxylic acid[4][5]
| Technique | Key Signals |
| ¹H NMR | Signals corresponding to the pyrazine ring protons and the amine and carboxylic acid protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring and the carboxyl group. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxyl), and pyrazine ring vibrations. |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
References
-
The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology. Available at: [Link]
- EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents.
- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents.
-
The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology. Available at: [Link]
- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at: [Link]
-
This compound | C6H7N3O2 | CID 279233 - PubChem. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. Available at: [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]
- EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents.
- EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents.
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.
-
Cas no 6761-50-8 (this compound). Available at: [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. Available at: [Link]
-
Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime - Technoarete. Available at: [Link]
-
Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC - NIH. Available at: [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: [Link]
-
CAS: 6761-50-8 Name: this compound - Aribo Biotechnology. Available at: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations | BioPharm International. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
-
Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. Available at: [Link]
Sources
- 1. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. achemtek.com [achemtek.com]
- 3. nanoient.org [nanoient.org]
- 4. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice grounded in established chemical principles to help you improve reaction yields and product purity.
Section 1: Troubleshooting Guide
This section addresses specific, observable problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A consistently low yield is one of the most common issues in heterocyclic synthesis and can stem from multiple factors.[1] A systematic approach, starting from the most fundamental parameters, is the most effective way to diagnose and solve the problem.
The primary areas to investigate are:
-
Reaction Conditions: Suboptimal temperature, reaction time, pH, or reactant concentration can drastically reduce yield.[1][2] The initial condensation reaction is particularly sensitive to temperature and pH control.
-
Reagent & Solvent Purity: Impurities in starting materials or the presence of water in solvents can initiate side reactions or inhibit the primary reaction pathway.[1] For instance, hydrolyzed reagents may be non-reactive.
-
Atmospheric Conditions: Certain intermediates in pyrazine synthesis can be sensitive to oxygen or moisture.[1] Ensuring an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation or unwanted hydrolysis.
-
Workup & Purification: Significant product loss can occur during extraction, isolation, and recrystallization. The pH adjustment during workup is critical for precipitating the carboxylic acid without causing degradation.
Below is a logical workflow to troubleshoot a low-yield reaction.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Observing multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the presence of unreacted starting materials, intermediates, or side products.[3] In pyrazine synthesis, several side reactions can occur.
Causality: The formation of side products is often driven by reaction conditions that are too harsh (e.g., high temperature) or improper stoichiometry. The trifunctional nature of intermediates like 2-aminomalonamide can also lead to undesired pathways if conditions are not carefully controlled.[2]
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| Polymerization Products | High reactant concentration; elevated temperatures.[4] | Maintain dilute conditions, especially during initial reagent addition. Ensure strict temperature control. |
| Over-Oxidation Products (N-oxides) | Use of overly strong oxidizing agents or exposure to air during cyclization.[4] | Use a milder oxidant or control the stoichiometry carefully. Conduct the reaction under an inert (N₂ or Ar) atmosphere. |
| Imidazoles | Can form from sugars and ammonia; may arise from side reactions of dicarbonyl compounds.[3] | Ensure high purity of the methylglyoxal starting material. Control the reaction pH to favor pyrazine formation. |
| Incomplete Hydrolysis Intermediate | If the synthesis proceeds via an amide intermediate, incomplete hydrolysis will leave this species present. | Extend the hydrolysis reaction time or increase the concentration of the acid/base used for hydrolysis. Monitor completion by TLC. |
Experimental Protocol: Minimizing Side Product Formation
-
Temperature Control: Run the initial condensation at a lower temperature (e.g., 5-10°C) to disfavor side reactions, which often have higher activation energies.[2][5]
-
Controlled Reagent Addition: Add reagents dropwise using an addition funnel to avoid localized high concentrations that can lead to polymerization.
-
Stoichiometry: Use precise molar equivalents of reactants. An excess of one reactant can force alternative reaction pathways.
-
Monitor Progress: Use TLC to track the consumption of starting materials and the formation of the product. If side products appear, conditions can be adjusted in subsequent runs.[3]
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A stalled reaction, where starting materials are still present after the expected reaction time, can be frustrating.
Causality: Reactions can stall due to several factors: reaching equilibrium, deactivation of a catalyst, insufficient energy (temperature), or poor mixing in heterogeneous mixtures.[1][2]
Troubleshooting Steps:
-
Confirm with Analysis: Use TLC or LC-MS to confirm that the reaction has indeed stalled and is not just proceeding slowly.
-
Increase Temperature: If the reaction is being run at a low temperature, a modest increase in heat may provide the necessary activation energy to push it to completion. Be cautious, as this can also promote side product formation.[2]
-
Extend Reaction Time: Some reactions simply require more time. Continue monitoring every few hours to see if any progress is being made.[3]
-
Add a Slight Excess of a Reagent: If one of the reagents is known to be unstable under the reaction conditions, adding a slight excess (e.g., 1.1 equivalents) may help drive the reaction to completion.[3]
-
Check Mixing Efficiency: In reactions where solids are present, ensure that the stirring speed is adequate to maintain a homogeneous suspension.[1]
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis to build foundational knowledge.
Q1: What is a reliable synthetic route for this compound?
A well-documented and scalable route involves a multi-step synthesis starting from methylglyoxal and 2-aminomalonamide.[5] This method first forms an intermediate, 3-hydroxy-5-methylpyrazine-2-carboxamide, which is then hydrolyzed to the corresponding carboxylic acid. Subsequent steps would be required to convert the 3-hydroxy group to the 3-amino group, for instance, via halogenation followed by amination.[6]
A simplified overview of the initial ring formation is presented below.
Caption: Formation of the pyrazine ring intermediate.
Q2: How critical is the purity of the starting materials?
Extremely critical. The purity of starting materials is a foundational pillar for achieving high yield and minimizing difficult-to-remove side products.[1]
-
Methylglyoxal: Often supplied as an aqueous solution, its exact concentration should be verified. Impurities can interfere with the initial condensation.
-
2-Aminomalonamide: This diamide is susceptible to hydrolysis. Using a high-purity, dry source prevents the introduction of contaminants that could alter the reaction pH or participate in side reactions.
Best Practice: Always use reagents from a reliable supplier with a specified purity of >97% or higher.[7] If purity is in doubt, consider purification of the starting materials before beginning the synthesis.
Q3: What are the optimal reaction conditions for the initial condensation reaction?
Based on documented procedures, specific conditions are crucial for success.[5] The key is to maintain a low temperature to control the exothermic condensation and to carefully manage the pH.
| Parameter | Optimal Range/Value | Rationale |
| Temperature | 5 - 15°C | Minimizes the formation of side products and polymerization. Allows for better control of the exothermic reaction.[5] |
| Base | Sodium Hydroxide (NaOH) | A strong base is required to facilitate the condensation and cyclization steps.[5] |
| pH | Alkaline (during reaction), then ~6 (for precipitation) | The reaction proceeds under basic conditions. The intermediate product is precipitated by neutralizing the solution with acid.[5] |
| Reaction Time | ~6 hours | This duration is reported to be sufficient for the reaction to proceed to completion.[5] |
| Solvent | Water | The reactants are soluble in an aqueous basic solution, making it a suitable and green solvent choice. |
Q4: My final product has a persistent color. How can I decolorize it?
A persistent yellow or brown color in the final product often indicates the presence of small amounts of polymeric or oxidized impurities.
Purification Protocol: Decolorization and Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent. Water is often a good first choice for recrystallization.[5]
-
Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal adsorbs many colored impurities.
-
Hot Filtration: Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Section 3: References
-
BenchChem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Retrieved January 10, 2026, from
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved January 10, 2026, from
-
BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Retrieved January 10, 2026, from
-
BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis? Retrieved January 10, 2026, from
-
Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. Retrieved January 10, 2026, from
-
A Chemtek. (n.d.). This compound | 6761-50-8. Retrieved January 10, 2026, from
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved January 10, 2026, from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. achemtek.com [achemtek.com]
Troubleshooting common side reactions in 3-Amino-5-methylpyrazine-2-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in chemical principles to ensure the integrity of your synthesis.
Table of Contents
-
Troubleshooting the Introduction of the 3-Amino Group
-
Method A: Curtius Rearrangement
-
FAQ 1.1: Low yield and incomplete conversion during the Curtius rearrangement.
-
FAQ 1.2: Formation of urea and other isocyanate-derived byproducts.
-
-
Method B: Nucleophilic Aromatic Substitution (SNAr)
-
FAQ 2.1: Incomplete amination of 3-chloro-5-methylpyrazine-2-carboxylic acid.
-
FAQ 2.2: Formation of 3-hydroxy-5-methylpyrazine-2-carboxylic acid as a major byproduct.
-
-
-
Managing Unwanted Decarboxylation
-
FAQ 3.1: Loss of the carboxylic acid group during synthesis or workup.
-
-
Controlling Precursor Quality: Oxidation of 2,5-Dimethylpyrazine
-
FAQ 4.1: Formation of pyrazine-2,5-dicarboxylic acid during the synthesis of 5-methylpyrazine-2-carboxylic acid.
-
-
References
Troubleshooting the Introduction of the 3-Amino Group
The introduction of the amino group at the C-3 position is a critical transformation. Two common routes are the Curtius rearrangement of a carboxylic acid precursor and the nucleophilic aromatic substitution of a halogenated pyrazine. Each presents unique challenges.
Method A: Curtius Rearrangement of 5-Methylpyrazine-2-carbonyl Azide
This elegant one-carbon degradation transforms the carboxylic acid group of a precursor into the desired amine. A common precursor for this route is 5-methylpyrazine-2-carboxylic acid. The reaction proceeds through an acyl azide and an isocyanate intermediate.[1][2]
Workflow for the Curtius Rearrangement
Caption: General workflow of the Curtius Rearrangement.
FAQ 1.1: I am observing low yields and significant amounts of unreacted starting material. What could be the cause and how can I improve the conversion?
Answer:
Low conversion in a Curtius rearrangement often points to issues in the formation of the acyl azide intermediate or insufficient energy for the rearrangement step.
Causality:
-
Inefficient Acyl Azide Formation: The reaction of the carboxylic acid with an azide source, such as diphenylphosphoryl azide (DPPA), can be sluggish if the carboxylic acid is not sufficiently activated or if there are steric hindrances. Moisture in the reaction can also consume the activating agents.
-
Insufficient Rearrangement Temperature: The thermal rearrangement of the acyl azide to the isocyanate requires a specific activation energy. If the reaction temperature is too low, the rearrangement will be slow or incomplete.[3]
-
Premature Decomposition: Acyl azides can be thermally sensitive. If the temperature is increased too quickly or is too high, decomposition pathways other than the desired rearrangement may occur.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture can hydrolyze the acyl azide or the activating agent.
-
Optimize Acyl Azide Formation:
-
Reagent Choice: DPPA in the presence of a base like triethylamine is a common and effective choice for one-pot procedures.[3]
-
Temperature Control: Add the azide source at a controlled temperature (e.g., 0 °C to room temperature) to ensure controlled formation of the acyl azide before proceeding to the rearrangement step.
-
-
Optimize Rearrangement Temperature:
-
Stepwise Heating: After the formation of the acyl azide, heat the reaction mixture gradually to the temperature required for rearrangement (often in the range of 80-100 °C).[3]
-
Monitor Nitrogen Evolution: The evolution of nitrogen gas is a visual indicator that the rearrangement is proceeding. The reaction should be held at the rearrangement temperature until gas evolution ceases.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting carboxylic acid.
FAQ 1.2: My desired amine is contaminated with urea or other high molecular weight byproducts. How can I prevent their formation?
Answer:
The formation of urea byproducts is a classic side reaction in the Curtius rearrangement and stems from the high reactivity of the isocyanate intermediate.
Causality:
-
Isocyanate Reactivity: The isocyanate intermediate is highly electrophilic and can react with any available nucleophiles. If the desired nucleophile (e.g., water for hydrolysis to the amine, or an alcohol to form a carbamate) is not present in sufficient excess or if other nucleophiles are present, side reactions will occur.
-
Reaction with the Product Amine: The primary amine product is itself a nucleophile and can react with unreacted isocyanate to form a substituted urea. This is a common dimerization-type side reaction.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Nucleophile Choice & Stoichiometry | Use a large excess of the trapping nucleophile. For example, use tert-butanol as both the solvent and the trapping agent to form a stable Boc-protected amine, which can be deprotected in a separate step.[3] | A high concentration of the desired nucleophile outcompetes the product amine, minimizing urea formation. The Boc-carbamate is stable and easy to purify. |
| Reaction Conditions | Perform the reaction under dilute conditions. | This reduces the probability of intermolecular reactions between the isocyanate and the newly formed amine product. |
| "One-Pot" Procedure | A well-designed one-pot procedure where the isocyanate is trapped as it forms can be very effective.[3] | This minimizes the lifetime of the free isocyanate, reducing the opportunity for side reactions. |
Troubleshooting Workflow for Isocyanate Side Reactions
Caption: Competing reaction pathways for the isocyanate intermediate.
Method B: Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Precursor
This method involves the displacement of a halide (typically chloride) at the C-3 position with an amine source. A suitable precursor would be methyl 3-chloro-5-methylpyrazine-2-carboxylate.
FAQ 2.1: The amination of my 3-chloro-5-methylpyrazine-2-carboxylate is slow and incomplete, even at elevated temperatures.
Answer:
Incomplete SNAr on an electron-deficient ring like pyrazine is often due to insufficient activation of the ring or issues with the nucleophile.
Causality:
-
Ring Deactivation: While the pyrazine ring is electron-deficient, which facilitates SNAr, the carboxylate group can be deprotonated under basic conditions, introducing negative charge that deactivates the ring towards nucleophilic attack.
-
Nucleophile Strength: The choice of aminating agent is crucial. Ammonia itself is a relatively weak nucleophile.
-
Solvent Effects: The solvent plays a key role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. Protic solvents can solvate the nucleophile, reducing its reactivity, while polar aprotic solvents are generally preferred.
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: It is highly advisable to perform the amination on the ester form (e.g., methyl or ethyl ester) of the starting material. The ester group is electron-withdrawing and does not carry a negative charge, thus activating the ring for SNAr. The ester can be hydrolyzed to the carboxylic acid after the amination step.
-
Choice of Aminating Agent and Conditions:
-
Use a high concentration of the aminating agent. For example, use a solution of ammonia in an alcohol, or aqueous ammonia under pressure at elevated temperatures.
-
Consider using a stronger nucleophile if ammonia is ineffective, although this would lead to a substituted amine.
-
-
Solvent Selection: Employ polar aprotic solvents like DMF or DMSO, which can accelerate SNAr reactions.
-
Catalysis: In some cases, copper catalysis can facilitate amination of aryl halides, though this may require screening of ligands and conditions.
FAQ 2.2: I am observing a significant amount of 3-hydroxy-5-methylpyrazine-2-carboxylic acid in my product mixture.
Answer:
The formation of the hydroxy byproduct is a common competitive side reaction during the SNAr of halo-pyrazines, especially when using aqueous ammonia or if water is present.
Causality:
-
Competitive Nucleophiles: Hydroxide ions (present in aqueous base or from the hydrolysis of ammonia in water) are also effective nucleophiles and can compete with ammonia to displace the chloride. This reaction is often favored at higher temperatures. One study on the hydrolysis of methyl 5-chloropyrazine-2-carboxylate noted the formation of 5-hydroxypyrazine-2-carboxylic acid when using sodium hydroxide.[4]
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of this hydrolysis side reaction.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Control of Water Content | Use anhydrous ammonia in an organic solvent (e.g., methanol, isopropanol) in a sealed reaction vessel. | This minimizes the concentration of the competing hydroxide nucleophile. |
| Temperature and Time | Carefully control the reaction temperature and time. Monitor the reaction progress to stop it once the starting material is consumed, avoiding prolonged heating that could promote hydrolysis. | Minimizes the rate of the undesired hydrolysis reaction relative to the desired amination. |
| pH Control | Avoid strongly basic conditions if possible, as this increases the concentration of hydroxide ions. | Reduces the concentration of the competing nucleophile. |
Reaction Scheme: Amination vs. Hydrolysis
Sources
Purification challenges of 3-Amino-5-methylpyrazine-2-carboxylic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the purification challenges of 3-Amino-5-methylpyrazine-2-carboxylic acid (CAS: 6761-50-8). As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to empower you to achieve the highest possible purity for this critical intermediate.
Overview of Purification Challenges
This compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This dual functionality is the primary source of purification challenges, profoundly influencing its solubility based on pH. Furthermore, its polar nature and potential for strong intermolecular hydrogen bonding can complicate crystallization and chromatographic separation. Common impurities often include structurally similar starting materials, intermediates, or side-products from its synthesis, making separation non-trivial.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a solid at room temperature with the molecular formula C6H7N3O2 and a molecular weight of approximately 153.14 g/mol [1][2]. Its key feature is its amphoteric nature, which dictates its solubility profile. It is generally stored at 2-8°C to maintain stability[1].
| Property | Value | Source |
| CAS Number | 6761-50-8 | [1][2] |
| Molecular Formula | C6H7N3O2 | [1][2] |
| Molecular Weight | ~153.14 g/mol | [2] |
| Form | Solid | [1] |
| Storage | 2-8°C | [1] |
Q2: How does pH affect the solubility of this compound?
Due to its amphoteric structure, the solubility of this compound is highly pH-dependent.
-
In acidic solutions (low pH): The amino group becomes protonated (-NH3+), forming a salt that is generally more soluble in aqueous media.
-
In alkaline solutions (high pH): The carboxylic acid group becomes deprotonated (-COO-), forming a salt that is also typically more soluble in water.
-
At the isoelectric point (pI): The molecule exists predominantly as a zwitterion with no net charge. At this pH, its solubility in water is at a minimum, a critical principle exploited for purification by precipitation or crystallization.
Q3: What are the common impurities I should expect?
Impurities are synthesis-dependent. However, common culprits include:
-
Unreacted Starting Materials: Such as 2-amino malonamide or methylglyoxal, depending on the synthetic route[3].
-
Hydroxylated Precursors: For instance, 3-hydroxy-5-methylpyrazine-2-carboxylic acid can be a precursor in some syntheses[3].
-
Side-Reaction Products: Maillard-type reactions or self-condensation products can occur under certain conditions[4].
-
Residual Solvents and Reagents: Solvents like butanone or dimethylbenzene used during synthesis or extraction may be present[3][5].
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low Purity After Initial Synthesis (<95%)
Q: My initial crude product has a purity below 95% as determined by HPLC. What is the most effective first-pass purification strategy?
A: Recrystallization via pH modulation is the most robust initial strategy. This method leverages the compound's amphoteric nature to separate it from non-amphoteric or differently charged impurities. The principle is to dissolve the crude material at a pH where it is highly soluble (either acidic or basic) and then precipitate the pure compound by adjusting the pH to its isoelectric point where it is least soluble.
Below is a diagram illustrating the decision-making process for this purification technique.
Sources
- 1. achemtek.com [achemtek.com]
- 2. This compound | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 4. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 5. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3-Amino-5-methylpyrazine-2-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Amino-5-methylpyrazine-2-carboxylic acid (CAS: 6761-50-8) via recrystallization. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
Physicochemical Properties Summary
A foundational understanding of the compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Storage | 2-8°C | [2] |
| Purity (Typical) | 97+% | [2] |
Note: Detailed public-domain solubility data is limited. The solvent recommendations below are derived from the compound's structure (possessing both hydrogen-bond donating and accepting groups) and general practices for similar heterocyclic carboxylic acids.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Given the molecule's polar nature, with amino and carboxylic acid groups, polar protic solvents are excellent starting points.
-
Primary Recommendation: Water or a binary mixture of Ethanol/Water . A patent for a structurally related compound, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, specifies recrystallization from hot water, suggesting this is a highly effective system.[6]
-
Alternative Systems: For carboxylic acids, mixtures like ethyl acetate/hexanes or toluene can also be effective.[7]
-
Systematic Approach: A small-scale solvent screen is the most reliable method. Test solubility in ~0.25-0.5 mL of various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone) at room temperature and then at boiling.[5]
Q2: What should the purified crystals look like?
A2: While color can be impurity-dependent, a highly pure sample of a compound like this is typically an off-white, yellow, or light brown crystalline solid. The goal of recrystallization is often to remove colored impurities, resulting in a lighter-colored product. Crystal size can be influenced by the rate of cooling; slow cooling generally yields larger, more well-defined crystals.[8]
Q3: What are the critical safety precautions when performing this recrystallization?
A3: Standard laboratory personal protective equipment (PPE) is mandatory. This includes safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[9] If heating flammable organic solvents, a steam bath or heating mantle connected to a temperature controller should be used in a certified chemical fume hood to prevent ignition.[10] Review the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.[11]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: The compound will not fully dissolve in the hot solvent, even after adding a large volume. What is happening?
A4: This indicates that the solvent is poorly suited for your compound, meaning the compound's solubility is too low even at elevated temperatures.
-
Causality: The solvent's polarity and hydrogen bonding capability do not adequately match that of the solute to overcome the crystal lattice energy.
-
Step-by-Step Solution:
-
Confirm Insolubility: Ensure you have given the solvent sufficient time at its boiling point to dissolve the solid.[5]
-
Change Solvents: If it remains insoluble, the solvent is unsuitable. Recover your crude solid by filtration (if a significant amount of solvent was added) or by removing the solvent under reduced pressure.
-
Use a Solvent Mixture: A highly effective technique is to dissolve the compound in a small amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol) and then add a "poor" hot solvent (in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[3]
-
Q5: The compound dissolved, but upon cooling, it formed an oil or sticky gum instead of crystals. Why?
A5: This phenomenon, known as "oiling out," is common and occurs when the solute comes out of solution at a temperature above its melting point.[7][8] It can also be caused by the presence of impurities that disrupt crystal lattice formation.
-
Causality: The high concentration of the solute in the solution leads to its separation as a liquid phase because the solution's temperature is still higher than the melting point of the pure compound (or the melting point is depressed by impurities).
-
Step-by-Step Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[8] Let it cool again, more slowly this time.
-
Lower the Cooling Temperature Drastically: If rediluting fails, try cooling the oiled solution in a dry ice/acetone bath. This can sometimes shock-cool the oil into a solid, which can then be re-recrystallized.
-
Induce Crystallization: At a temperature just above where it oils out, vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites.[7][12] Adding a "seed crystal" (a tiny speck of the crude solid) can also initiate crystallization.[8]
-
Change Solvent System: If the issue persists, the chosen solvent is likely inappropriate. Try a different solvent or solvent pair.
-
Q6: The solution is clear and cool, but no crystals have formed. What should I do?
A6: This indicates the solution is not supersaturated, either because too much solvent was used or because nucleation is kinetically slow.[5][8]
-
Causality: The concentration of the dissolved compound is below its saturation point at that temperature.
-
Step-by-Step Solution:
-
Induce Nucleation: First, try scratching the flask with a glass rod or adding a seed crystal.[8]
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.
-
Reduce Solvent Volume: If crystals still do not form, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent in a fume hood. Allow it to cool again.[8] The goal is to use the minimum amount of hot solvent required for complete dissolution.[5]
-
Q7: My final yield is very low. How can I improve it?
A7: Low recovery is a common trade-off for high purity. It typically results from using too much solvent, not allowing sufficient time for crystallization, or premature filtration.[5]
-
Causality: A significant portion of the product remains dissolved in the mother liquor after cooling.
-
Step-by-Step Solution:
-
Minimize Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Using a large excess will guarantee low recovery.[5][12]
-
Maximize Cooling: Ensure the solution is cooled thoroughly, finishing with an ice bath for at least 20-30 minutes to maximize precipitation.
-
Rinse with Cold Solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without redissolving the product.[5]
-
Second Crop: The mother liquor (the filtrate) can be concentrated by boiling off some solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
-
Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol provides a detailed workflow for purifying this compound.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat ethanol.
-
In the fume hood, add the minimum volume of hot ethanol to the Erlenmeyer flask to completely dissolve the crude solid with stirring and gentle heating.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.[7]
-
-
Crystallization:
-
Heat water in a beaker. To the hot, clear ethanolic solution, add hot water dropwise until the solution turns persistently cloudy.
-
Add a few drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[12]
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel for vacuum filtration.[13]
-
Wet the filter paper with a small amount of an ice-cold ethanol/water mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water to rinse away any remaining impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a modest temperature (e.g., 40-50°C) can be used. Ensure the solid is completely dry before measuring the final weight and melting point.[5]
-
Visualization: Troubleshooting Workflow
The following diagram outlines the logical decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting logic for common recrystallization issues.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Belenguer, A. M., et al. (2012). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm, 14(12), 4158-4165. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-pyrazinecarboxylic acid. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Belenguer, A. M., et al. (2012). Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. CrystEngComm. DOI:10.1039/C2CE25121C. Retrieved from [Link]
-
ResearchGate. (2025). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids. Retrieved from [Link]
-
Advanced Biotech. (2025). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]
- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
-
Advanced Biotech. (2025). Safety Data Sheet - 2-Methyl Pyrazine synthetic. Retrieved from [Link]
-
ACS Publications. (n.d.). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 6761-50-8 Name: this compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Sources
- 1. This compound | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achemtek.com [achemtek.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-氨基吡嗪-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. fishersci.com [fishersci.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Impurity Identification in 3-Amino-5-methylpyrazine-2-carboxylic Acid
Introduction
Welcome to the technical support guide for identifying impurities in 3-Amino-5-methylpyrazine-2-carboxylic acid (AmpC). The purity of AmpC, a crucial building block in pharmaceutical research and development, is paramount to ensuring the safety, efficacy, and reproducibility of downstream applications. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively identify, characterize, and troubleshoot potential impurities in their AmpC samples. We will delve into common impurities, analytical methodologies, and data interpretation, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities in AmpC samples typically originate from three main sources: the synthetic route, degradation, and storage conditions.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthesis pathway. For instance, if the synthesis involves the cyclization of an amino acid derivative with a dicarbonyl compound, you might find residual amounts of these precursors.
-
Degradation Products: AmpC, like many pyrazine derivatives, can be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or oxidative environments). This can lead to the formation of oxidized species or products of ring cleavage.[1][2]
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product.
Q2: Which analytical technique is best for an initial purity assessment of my AmpC sample?
A2: For a rapid and reliable initial purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard.[3] It is highly effective for separating the main compound from non-volatile and thermally unstable impurities. A reverse-phase C18 column is often a good starting point for method development.[4]
Q3: My HPLC chromatogram shows several small, unidentified peaks. How can I identify what they are?
A3: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weight of each impurity. This information is crucial for proposing potential structures. For unequivocal structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[6][7]
Q4: Can I use NMR to quantify the impurities in my sample?
A4: Yes, Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance and quantifying impurities without the need for reference standards of the impurities themselves.[6][7] By integrating the signals of the main compound and the impurities and comparing them to a certified internal standard, you can obtain highly accurate quantitative data.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of your this compound samples.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Secondary interactions: The amino and carboxylic acid groups on AmpC can interact with residual silanols on the silica-based column. 2. Mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities, influencing their retention and peak shape. 3. Column overload. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH. For acidic compounds like AmpC, a lower pH (e.g., using formic or phosphoric acid) can improve peak shape.[8] 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times in HPLC. | 1. Mobile phase composition drift. 2. Temperature fluctuations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace it if performance deteriorates. |
| No peaks detected in LC-MS. | 1. Poor ionization: AmpC may not ionize efficiently under the chosen MS conditions. 2. Inappropriate mobile phase: Some mobile phase additives (e.g., non-volatile buffers like phosphate) are not compatible with MS. | 1. Experiment with both positive and negative ion modes. Electrospray ionization (ESI) is typically a good starting point. 2. Switch to a volatile mobile phase additive like formic acid or ammonium formate.[8] |
| NMR spectrum shows broad peaks. | 1. Sample aggregation. 2. Paramagnetic impurities. 3. Poor shimming of the magnet. | 1. Try a different solvent or adjust the sample concentration. 2. The presence of trace metals can cause peak broadening. Consider treating the sample with a chelating agent if suspected. 3. Re-shim the NMR spectrometer. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the AmpC sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale: The use of a C18 column provides good retention for moderately polar compounds like AmpC. The formic acid in the mobile phase helps to control the ionization of the carboxylic acid and amino groups, leading to better peak shapes.[8] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Protocol 2: LC-MS for Impurity Identification
This protocol outlines a method for identifying unknown impurities using LC-MS.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
LC Conditions: Use the same conditions as in Protocol 1. The mobile phase must be MS-compatible (formic acid is suitable).
-
Mass Spectrometer Settings (Example for ESI):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Mass Range: 50 - 1000 m/z.
-
Rationale: High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. This is a critical step in their identification. Running in both positive and negative ion modes increases the chances of detecting and identifying a wider range of impurities.
Data Interpretation and Visualization
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the identification and characterization of impurities in your AmpC sample.
Caption: Workflow for impurity identification in AmpC samples.
Potential Impurities and Their Origins
The table below summarizes some potential impurities that may be present in this compound samples.
| Potential Impurity | Likely Origin | Analytical Notes |
| Starting Materials (e.g., aminomalonamide, methylglyoxal) | Incomplete reaction | May be more polar than the final product; look for early eluting peaks in reverse-phase HPLC. |
| 3-Hydroxy-5-methylpyrazine-2-carboxylic acid | By-product of synthesis | Will have a different mass and fragmentation pattern in MS compared to the desired product.[9] |
| Isomeric Impurities (e.g., 3-Amino-6-methylpyrazine-2-carboxylic acid) | Non-specific reactions | May have the same mass as the product but a different retention time in HPLC. NMR is essential for differentiation. |
| Decarboxylation Product (3-Amino-5-methylpyrazine) | Degradation (heat) | More volatile and less polar; may be observed by GC-MS. |
| Oxidized Species | Degradation (oxidation) | Will have a higher mass (e.g., +16 Da for hydroxylation).[1] |
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... [Link]
-
SIELC Technologies. (2018). Pyrazine. [Link]
-
(2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
LI, J., et al. (2022). Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 58(3), 336-340. [Link]
-
Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. [Link]
-
IOP Conference Series Materials Science and Engineering. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
- Google Patents. (n.d.).
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- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
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- 7. toref-standards.com [toref-standards.com]
- 8. Pyrazine | SIELC Technologies [sielc.com]
- 9. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
Stability and degradation of 3-Amino-5-methylpyrazine-2-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Amino-5-methylpyrazine-2-carboxylic acid (CAS No. 6761-50-8). It is designed to be a practical resource for troubleshooting common issues related to the stability and degradation of this compound during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C.[1][2] It is crucial to protect the compound from moisture and light to prevent potential degradation. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended.
Q2: My solid this compound has developed a slight discoloration. Is it still usable?
A2: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. This may be due to minor oxidation of the amino group or other slow-reacting impurities. While slight discoloration may not significantly impact purity for some applications, it is recommended to re-test the purity of the material using a suitable analytical method, such as HPLC or LC-MS, before use in sensitive experiments. If high purity is critical, purification by recrystallization may be necessary.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is slightly soluble in water and polar organic solvents.[3] For analytical purposes, solvents such as methanol, acetonitrile, or DMSO are commonly used. When preparing stock solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods. The stability of the compound in solution is dependent on the solvent, pH, and storage conditions.
Q4: Is this compound sensitive to light?
A4: Yes, pyrazine derivatives can be susceptible to photolytic degradation.[4][5] It is best practice to handle the solid compound and its solutions in a laboratory with minimized UV light exposure and to store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q5: What are the primary degradation pathways I should be aware of for this molecule?
A5: Based on its chemical structure, the primary potential degradation pathways for this compound are:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various colored byproducts.[6][7][8]
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrazine ring system could be susceptible to hydrolytic cleavage, although it is generally stable.[9]
-
Photodegradation: Exposure to UV or high-intensity visible light can induce degradation of the pyrazine ring.[4]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation route.[10][11][12]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues that may arise during experimentation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C and protected from light and moisture.[1] 2. Prepare Fresh Solutions: If using a stock solution, prepare a fresh one from the solid material. 3. Perform Forced Degradation: To identify if the new peaks are degradants, perform a forced degradation study (see Section 3) to see if the peaks increase under stress conditions. |
| Inconsistent Results in Biological Assays | Loss of compound potency due to degradation in the assay medium. | 1. Assess Media Stability: Determine the stability of the compound in your specific assay buffer and conditions (pH, temperature). Spike the compound into the media, incubate for the duration of the assay, and analyze by HPLC to check for degradation. 2. Minimize Incubation Time: If the compound is found to be unstable, minimize the pre-incubation time before the assay. |
| Poor Solubility in Aqueous Buffers | The compound is only slightly soluble in water. | 1. pH Adjustment: The solubility of the compound is likely pH-dependent due to the amino and carboxylic acid groups. Try adjusting the pH of the buffer to see if solubility improves. 2. Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can be used to aid dissolution, but ensure the final concentration is compatible with your experimental system. |
| Solid Material is Clumpy or Sticky | Hygroscopic nature of the compound leading to water absorption. | 1. Dry the Material: Dry the compound under vacuum in a desiccator. 2. Improve Storage: Store the compound in a desiccator or a glove box with a dry atmosphere to prevent future moisture absorption. |
Section 3: Experimental Protocols & Workflows
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[5][9][13]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and evaporate the solvent. Place the vial with the solid compound in an oven at 105°C for 48 hours. Reconstitute in 1 mL of methanol before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B conditions).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC-UV/MS method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Section 4: Potential Degradation Pathways
Based on the chemical functionalities of this compound, the following degradation pathways are proposed.
Caption: Proposed degradation pathways for this compound.
References
-
Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (2007). Ingenta Connect. Retrieved January 10, 2026, from [Link]
-
Quantum dynamics of the photostability of pyrazine. (2014). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. (2025). Advanced Biotech. Retrieved January 10, 2026, from [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved January 10, 2026, from [Link]
-
Pyrazines: Occurrence, formation and biodegradation. (2010). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Selective oxidation of amines using O2 catalyzed by cobalt thioporphyrazine under visible light. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved January 10, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 10, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (2002). Chemical Papers. Retrieved January 10, 2026, from [Link]
-
Synthesis and Photosynthesis‐Inhibiting Activity of Some Anilides of Substituted Pyrazine‐2‐carboxylic Acids. (1999). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2012). University of Kentucky UKnowledge. Retrieved January 10, 2026, from [Link]
-
Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). (2008). ResearchGate. Retrieved January 10, 2026, from [Link]
-
An outstanding cyclocondensation of 2-aminopyrazine. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). mediaTUM. Retrieved January 10, 2026, from [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2023). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI. Retrieved January 10, 2026, from [Link]
-
CAS: 6761-50-8 Name: this compound. (n.d.). Aribo Biotechnology. Retrieved January 10, 2026, from [Link]
-
2-Pyrazinecarboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2022). PubMed. Retrieved January 10, 2026, from [Link]
-
Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. Retrieved January 10, 2026, from [Link]
-
18.5: Pathways of Amino Acid Degradation. (2022). Biology LibreTexts. Retrieved January 10, 2026, from [Link]
-
Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2022). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. (2002). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (2018). Technoarete. Retrieved January 10, 2026, from [Link]
-
Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (2014). University of Texas at Austin. Retrieved January 10, 2026, from [Link]
-
Thermal Degradation Analysis of Amino Acids in Fingerprint Residue by Pyrolysis GC–MS to Develop New Latent Fingerprint Developing Reagents. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
-
2-Methylpyrazine-5-carboxylic acid. (n.d.). Cheméo. Retrieved January 10, 2026, from [Link]
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- 13. biomedres.us [biomedres.us]
Overcoming poor solubility of 3-Amino-5-methylpyrazine-2-carboxylic acid in organic solvents
Technical Support Center: 3-Amino-5-methylpyrazine-2-carboxylic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to provide actionable guidance on overcoming the significant solubility challenges associated with this compound in organic solvents. This guide synthesizes fundamental chemical principles with practical, field-proven techniques to help you achieve your desired experimental outcomes.
Introduction: Understanding the Solubility Challenge
This compound (C6H7N3O2, MW: 153.14 g/mol ) is a heterocyclic compound whose structure presents a classic solubility dilemma.[1][2] The molecule is amphoteric , containing both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). This dual functionality allows it to form a zwitterion , a molecule with both a positive and a negative electrical charge, though its overall charge is neutral.
This zwitterionic nature leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a stable crystal lattice. Consequently, the compound exhibits high polarity, leading to poor solubility in most non-polar and moderately polar organic solvents but better solubility in highly polar solvents like water.[3][4] Overcoming this requires disrupting these strong intermolecular forces.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
A1: The primary reason is the compound's zwitterionic character. In its solid state, the molecule exists as an internal salt. Non-polar or weakly polar organic solvents lack the ability to solvate these charged moieties effectively, making it energetically unfavorable for the compound to dissolve. The principle of "like dissolves like" dictates that this highly polar, zwitterionic compound will have low solubility in non-polar solvents.[3]
Q2: I observe some solubility in Dimethyl Sulfoxide (DMSO). Is this the best option?
A2: DMSO is a highly polar aprotic solvent and is often a good starting point for dissolving polar, poorly soluble compounds.[3][5] While it may be effective for creating stock solutions for screening, its high boiling point can make it difficult to remove. Furthermore, for synthetic reactions, DMSO can sometimes interfere with certain reagents. It is a viable option, but exploring other strategies is recommended for broader applications.
Q3: Can I just heat the mixture to improve solubility?
A3: While increasing temperature can enhance solubility, caution is advised. Pyrazine carboxylic acids can be thermally sensitive and may undergo decarboxylation at elevated temperatures, especially near their melting point, leading to degradation of your starting material.[6] Always perform a small-scale test to check for compound stability at your desired temperature.
Q4: How does pH affect the solubility of this compound in a mixed aqueous-organic system?
A4: pH is a critical factor.[7][8][9]
-
In acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH3+). The molecule will carry a net positive charge.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated (-COO-), and the amino group will remain neutral (-NH2). The molecule will carry a net negative charge.
-
At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where solubility is at its minimum.[4]
By converting the zwitterion into a charged species (either a cation or an anion), you can often dramatically increase its solubility in polar protic solvents and aqueous mixtures.[10][11]
Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to systematically address and overcome poor solubility.
Strategy 1: pH Modification and Salt Formation
Scientific Rationale: This is the most effective and widely used strategy for ionizable compounds.[12][13][14] By converting the neutral, zwitterionic form into a salt, you replace the strong intermolecular electrostatic interactions of the crystal lattice with more easily solvated ion-dipole interactions. This technique is well-established, cost-effective, and broadly applicable.[12][14]
Workflow Diagram:
Caption: Workflow for enhancing solubility via salt formation.
Experimental Protocol: Acid-Mediated Solubilization (Formation of Hydrochloride Salt)
-
Preparation: Suspend 100 mg of this compound in 2 mL of a suitable polar organic solvent (e.g., Methanol, Ethanol, or Isopropanol). The suspension will appear cloudy.
-
Acidification: While stirring, add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise.
-
Observation: Continue adding the acid until the solution becomes clear, indicating the formation of the soluble hydrochloride salt. A slight excess of acid may be required.
-
Application: The resulting solution can now be used for subsequent reactions. If isolation of the salt is needed, the solvent can be removed under reduced pressure.
Experimental Protocol: Base-Mediated Solubilization (Formation of Sodium Salt)
-
Preparation: Suspend 100 mg of this compound in 2 mL of a solvent mixture, such as Methanol/Water (9:1).
-
Basification: Add a 1 M aqueous solution of Sodium Hydroxide (NaOH) dropwise while stirring vigorously.
-
Observation: The solid should dissolve as the sodium carboxylate salt is formed, resulting in a clear solution.
-
Application: This solution is suitable for reactions where a basic or nucleophilic form of the compound is required. For organic reactions, a non-aqueous base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a solvent like DMF can be used.
Data Summary Table: Recommended Starting Solvents for Salt Formation
| Salt Type | Reagent Example | Recommended Solvents | Notes |
| Cationic (e.g., HCl salt) | HCl, Trifluoroacetic Acid (TFA) | Methanol, Ethanol, Isopropanol | Ideal for subsequent reactions requiring acidic conditions. |
| Anionic (e.g., Na+ salt) | NaOH, KOH, NaHCO3 | Water, Methanol/Water, Ethanol | Suitable for aqueous-phase reactions or extractions. |
| Anionic (e.g., Amine salt) | Triethylamine (TEA), DIPEA | DMF, NMP, DMSO | Useful for anhydrous organic reactions (e.g., amide couplings). |
Strategy 2: Cosolvency
Scientific Rationale: Cosolvency involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[15][16] The cosolvent works by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve.[16] This is a simple and rapid formulation technique.[15] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17]
Workflow Diagram:
Sources
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- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How does pH affect solubility? - askIITians [askiitians.com]
- 10. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 17. pharmaexcipients.com [pharmaexcipients.com]
Preventing byproduct formation in 3-Amino-5-methylpyrazine-2-carboxylic acid reactions
Technical Support Center: 3-Amino-5-methylpyrazine-2-carboxylic Acid
A Guide to Navigating Byproduct Formation in Synthetic Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand that controlling reaction pathways to maximize yield and purity is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the prevention of byproduct formation in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when working with this compound?
A1: Based on the molecule's structure—a pyrazine ring substituted with an amino group, a methyl group, and a carboxylic acid—several classes of byproducts are frequently encountered:
-
Decarboxylation Product: The most common byproduct, especially under thermal stress, is 3-Amino-5-methylpyrazine, formed by the loss of CO2. The electron-donating amino group ortho to the carboxylic acid can facilitate this process.
-
Self-Condensation Dimer: During activation of the carboxylic acid for amide or ester coupling, the amino group of one molecule can act as a nucleophile, attacking the activated carboxyl group of a second molecule. This results in the formation of a dimeric amide byproduct.
-
Coupling Reagent Adducts: In amide bond formation, reagents like carbodiimides (e.g., DCC, EDCI) can lead to the formation of N-acylurea byproducts. Other coupling agents may also form stable, undesired adducts.
-
Ring-Related Byproducts: While the pyrazine ring is generally electron-deficient and somewhat resistant to electrophilic attack, harsh conditions can lead to side reactions. Over-oxidation during synthesis or subsequent steps can result in N-oxides or ring-opened products.[1][2]
Q2: My reaction mixture is darkening, and I'm seeing multiple spots on my TLC. What could be happening?
A2: Darkening of the reaction mixture, often accompanied by complex TLC profiles, typically points to decomposition or polymerization.[1] For this compound, this can be triggered by:
-
Excessive Heat: As mentioned, this can accelerate decarboxylation and other decomposition pathways.
-
Strongly Acidic or Basic Conditions: While necessary for some transformations, extreme pH can degrade the pyrazine ring structure.
-
Presence of Oxygen: In combination with certain reagents or catalysts, oxidative polymerization can occur. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a prudent preventative measure.
Troubleshooting Guide: Amide & Ester Coupling Reactions
Amide bond formation is the most common application for this molecule. However, its bifunctional nature (containing both a nucleophilic amine and an electrophilic carboxylic acid) presents unique challenges.
Issue 1: Low Yield of Desired Amide/Ester Product
Q: I'm attempting an amide coupling reaction using a standard coupling reagent, but my yield is consistently low. What are the likely causes and solutions?
A: Low yields are often a direct consequence of competing side reactions. Here is a systematic approach to troubleshooting this issue.
Causality & Explanation: The core challenge is to activate the carboxylic acid group efficiently without triggering side reactions like self-condensation or reagent deactivation. The electron-deficient nature of the pyrazine ring can also reduce the nucleophilicity of the adjacent amino group, but it primarily affects the carboxyl group's reactivity.[3][4]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective. For electron-deficient systems or sterically hindered substrates, stronger activating agents may be required.
-
Order of Addition: The order in which you add reagents is critical. To prevent self-condensation, the carboxylic acid should be pre-activated before the external amine nucleophile is introduced. However, some activated esters (like HOBt esters) are stable enough to be formed in the presence of the amine. A common strategy to minimize guanidinium by-products with uronium/aminium reagents is to add the coupling reagent last.
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). This slows down the rate of most side reactions, particularly decarboxylation and the formation of N-acylurea from carbodiimide reagents.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component and the coupling reagent to ensure the complete consumption of the limiting carboxylic acid.
| Coupling Reagent | Pros | Cons & Common Byproducts | Recommended Conditions |
| EDCI / HOBt | Water-soluble urea byproduct (easy removal); minimizes racemization. | Can be inefficient for difficult couplings; potential for N-acylurea formation. | 1.1-1.5 eq. EDCI, 1.1-1.5 eq. HOBt, Base (DIPEA), 0 °C to RT, Solvent (DMF, DCM). |
| HATU / HBTU | High reactivity, fast reaction times, suitable for hindered substrates. | Expensive; can form guanidinium byproducts if amine reacts with HATU. | 1.1-1.2 eq. HATU, 2-3 eq. Base (DIPEA, NMM), RT, Solvent (DMF, NMP). |
| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization; byproducts are water-soluble. | Requires a stoichiometric amount of base to neutralize the phosphoric acid byproduct. | 1.5 eq. T3P (50% in EtOAc), 3-4 eq. Base (Pyridine, DIPEA), 0 °C to 50 °C, Solvent (EtOAc, THF).[5] |
| SOCl₂ / Oxalyl Chloride | Highly reactive acyl chloride intermediate; inexpensive. | Harsh conditions (heat may be required); not suitable for sensitive substrates; generates HCl. | 1.2-2.0 eq. SOCl₂, cat. DMF, 0 °C to reflux, followed by addition of amine with excess base.[6] |
| NMI / MsCl | Effective for electron-deficient aminopyrazines where other reagents fail.[3][4] | Generates methanesulfonic acid, requiring sufficient base. | 1.5 eq. MsCl, 3.0 eq. NMI, RT, Solvent (DCM, THF).[3] |
Issue 2: Significant Formation of the Decarboxylated Byproduct
Q: My LC-MS analysis shows a major peak corresponding to the mass of 3-Amino-5-methylpyrazine. How can I prevent this decarboxylation?
A: Decarboxylation is a thermally driven process. Prevention hinges on careful control of the reaction temperature.
Mechanism: The pyrazine nitrogen and the ortho-amino group can stabilize the transition state for the loss of CO₂, making this molecule more susceptible to decarboxylation than a simple benzoic acid derivative.
Prevention Protocol:
-
Maintain Low Temperatures: Keep the reaction temperature below room temperature (ideally 0 °C or lower) during the activation and coupling steps.
-
Avoid Prolonged Heating: During workup and purification, minimize exposure to heat. Use techniques like rotary evaporation at reduced temperatures. If crystallization is used for purification, avoid high-temperature solvents.
-
pH Control: Strongly acidic conditions can sometimes promote decarboxylation. Maintain a neutral or slightly basic pH during the reaction if the chosen method allows.
Visualizing Reaction Pathways and Workflows
A clear understanding of the competing reaction pathways is essential for effective troubleshooting.
Caption: Competing reaction pathways for this compound.
Sources
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic intermediate. The following information is structured in a question-and-answer format to directly address common failures and provide actionable troubleshooting advice grounded in established chemical principles.
Introduction: The Challenge of Pyrazine Synthesis
This compound is a crucial building block in medicinal chemistry. However, its synthesis is often plagued by issues such as low yields, competing side reactions, and purification difficulties. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack but can also lead to instability under certain conditions.[1][2] This guide provides expert analysis to navigate these complexities.
Part 1: High-Level Frequently Asked Questions (FAQs)
Q1: My reaction failed completely, and I only recovered the starting material (e.g., 3-chloro-5-methylpyrazine-2-carboxylic acid). What went wrong?
A complete failure to convert the starting material typically points to a fundamental issue with reaction activation. Consider these critical factors:
-
Insufficient Temperature: Many amination reactions on electron-deficient rings, especially those analogous to Ullmann or Goldberg reactions, require significant thermal energy to overcome the activation barrier.[3] Reactions run at room temperature or with mild heating may not proceed at all.
-
Catalyst Inactivity (If Applicable): If you are using a copper-catalyzed system (e.g., CuI, Cu₂O), the catalyst's activity is paramount. Ensure the copper source is not oxidized or poisoned. Traditional Ullmann reactions often required "activated" copper powder, while modern methods rely on specific ligands to facilitate the catalytic cycle.[3][4]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to deprotonate the incoming nucleophile (ammonia source) but not so harsh as to promote decomposition. The solvent, typically a high-boiling polar aprotic solvent like DMF, NMP, or DMSO, is needed to dissolve reactants and facilitate the high temperatures required.[3][5]
-
Poor Quality of Ammonia Source: If using aqueous ammonia, ensure the concentration is correct. If using an ammonium salt, ensure it is anhydrous if the reaction is moisture-sensitive.
Q2: My reaction worked, but the yield is consistently below 30%. What are the most likely causes?
Low yields are a common complaint and usually result from a combination of incomplete conversion and the formation of side products.
-
Suboptimal Reaction Time and Temperature: There is a delicate balance. Insufficient time or temperature leads to incomplete reaction. Conversely, excessive heat or prolonged reaction times can cause product degradation or decarboxylation.[6][7] Reaction progress should be monitored carefully by TLC or LC-MS.
-
Side Reactions Dominating: The primary culprits are often hydrolysis of the halo-substituent or decarboxylation of the carboxylic acid group. These pathways compete with the desired amination.[8][9]
-
Atmospheric Conditions: Reactions involving copper catalysts can be sensitive to oxygen, which can alter the oxidation state of the copper and deactivate the catalyst. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[10]
-
Purification Losses: The product is amphoteric (containing both a basic amino group and an acidic carboxylic acid group), which can complicate extraction and purification. It may chelate to silica gel or be partially soluble in both aqueous and organic layers during workup.
Q3: My final product is dark brown or black, not the expected solid. What causes this discoloration?
Significant discoloration often points to polymerization or decomposition.
-
Polymerization: Reactive intermediates or the product itself can polymerize under harsh conditions (high heat, strong base).[8] This is especially true if the reaction is run for an extended period.
-
Catalyst-Induced Decomposition: In copper-catalyzed reactions, poorly controlled conditions can lead to the formation of finely divided, colloidal copper metal or oxides, which can give the mixture a dark appearance.
-
Oxidation: The amino-pyrazine system can be susceptible to oxidation, leading to colored byproducts, particularly if the reaction is not maintained under an inert atmosphere.[8]
Part 2: Detailed Troubleshooting Guide & Symptom Analysis
This section provides a systematic approach to diagnosing failed reactions based on analytical observations.
Troubleshooting Decision Workflow
Below is a logical flow diagram to guide your troubleshooting process.
Caption: Troubleshooting decision tree for failed reactions.
Common Side Products and Their Identification
| Side Product | Chemical Name | Likely Cause | How to Identify (by Mass Spec) |
| Hydrolysis Product | 3-Hydroxy-5-methylpyrazine-2-carboxylic acid | Presence of water in the reaction, especially under basic conditions.[11] | M-17 (M-Cl+OH). Mass will be lower than starting material but higher than the desired product. |
| Decarboxylation Product | 5-Methylpyrazin-2-amine | Excessive heat. Pyridinecarboxylic acids with nitrogen atoms ortho or para to the carboxyl group are more susceptible to decarboxylation.[7] | M-44 (Loss of CO₂). Mass will be significantly lower than the desired product. |
| Starting Material | 3-Chloro-5-methylpyrazine-2-carboxylic acid | Incomplete reaction due to low temperature, insufficient time, or inactive catalyst. | Mass corresponding to the chloro- starting material. |
Part 3: Analytical Characterization
Confirming the identity and purity of your product is essential. Use the following data as a reference. Spectroscopic data is based on closely related structures and computational studies, as a comprehensive experimental dataset for the exact target is not widely published.[12][13][14][15]
| Analysis Type | Expected Result for this compound |
| ¹H NMR (in DMSO-d₆) | δ ~7.5-8.0 ppm (s, 1H, pyrazine ring H); δ ~7.0-7.5 ppm (br s, 2H, -NH₂); δ ~2.3-2.5 ppm (s, 3H, -CH₃). The -COOH proton may be very broad or exchange. |
| ¹³C NMR (in DMSO-d₆) | δ ~165-170 ppm (C=O); δ ~140-155 ppm (4x aromatic C); δ ~20-25 ppm (-CH₃). |
| FTIR (KBr Pellet, cm⁻¹) | 3400-3200 (N-H stretch); 3200-2500 (broad, O-H stretch of COOH); ~1700 (C=O stretch); ~1620 (N-H bend); ~1550-1400 (Aromatic C=C and C=N stretches).[12] |
| Mass Spec (ESI+) | [M+H]⁺ = 154.06 m/z for C₆H₇N₃O₂. |
Part 4: Validated Experimental Protocol (Amination of Halogenated Precursor)
This protocol describes a robust procedure for the synthesis via a copper-catalyzed nucleophilic aromatic substitution (Goldberg-type reaction).[3]
Reaction Scheme
Caption: Copper-catalyzed amination workflow.
Step-by-Step Methodology
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is run under pressure in a sealed vessel.
-
Vessel Preparation: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 3-Chloro-5-methylpyrazine-2-carboxylic acid (1.0 eq), Copper(I) Iodide (0.1 eq), and Potassium Carbonate (2.0 eq).
-
Expert Insight: Using a carbonate base is crucial to neutralize the HCl formed in situ and to maintain a favorable pH for the reaction without being overly harsh, which could promote side reactions.[16]
-
-
Reagent Addition: Add anhydrous Dimethylformamide (DMF) to create a ~0.5 M solution. Then, add concentrated aqueous ammonia (e.g., 28-30%, 5-10 eq).
-
Expert Insight: Using a large excess of the ammonia source drives the equilibrium towards the product. Anhydrous solvent minimizes the competing hydrolysis side reaction.[17]
-
-
Reaction Execution: Seal the pressure vessel tightly. Place it in an oil bath preheated to 120-130 °C. Stir vigorously for 12-24 hours.
-
Expert Insight: The sealed vessel is necessary to contain the ammonia at high temperatures. Monitor the pressure to ensure it remains within the vessel's safety limits. The high temperature is required to facilitate the copper-catalyzed C-N bond formation.[3]
-
-
Workup and Quenching: Cool the reaction vessel to room temperature. Carefully vent any excess pressure. Dilute the dark reaction mixture with water and filter through a pad of Celite to remove the insoluble copper catalyst and salts.
-
Acidification and Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with 2M HCl until the pH is ~3-4. The product should precipitate as a solid.
-
Expert Insight: The product is least soluble at its isoelectric point. Careful pH adjustment is critical for maximizing precipitation and yield. Avoid making the solution too acidic, which could increase its solubility.
-
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual organic impurities.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using NMR, FTIR, and Mass Spectrometry to confirm its identity and purity against the reference data in Part 3.
References
- BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis? Blog.
- Benchchem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
- Benchchem. (2025).
- Wikipedia.
- YouTube. (2020). Synthesis and reactions of Pyrazine.
- MDPI. (2017).
- PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Google Patents. Decarboxylation method of 3,5-bis(haloalkyl)
- Journal of Environmental Nanotechnology. (2014).
- Benchchem. (2025).
- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- Beilstein Journals. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
- Wikipedia. Pyrazine.
- Semantic Scholar. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- ACS Publications. (2022).
- ACS Publications. (2017).
- Frontiers. (2021). Ullmann Amine Synthesis in Deep Eutectic Solvents.
- ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- ACS Publications. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
- Journal of Environmental Nanotechnology. (2014).
- Chemistry Stack Exchange. (2017).
- YouTube. (2025).
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biosynce.com [biosynce.com]
- 9. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. nanoient.org [nanoient.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for 3-Amino-5-methylpyrazine-2-carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic building block. As this molecule is a crucial intermediate in the production of various active pharmaceutical ingredients, including Favipiravir, optimizing its synthesis is of paramount importance.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and rational catalyst selection.
Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis & Catalyst Choice
This section addresses high-level strategic decisions that form the foundation of a successful synthesis campaign.
Q1: What are the primary catalytic strategies for introducing the 3-amino group onto the pyrazine ring?
A1: Direct C-H amination of the pyrazine core at the 3-position is exceptionally challenging due to the electron-deficient nature of the ring. Therefore, the most prevalent and reliable strategies involve forming the C-N bond via cross-coupling reactions on a pre-functionalized pyrazine ring or by constructing the ring with the amino group already incorporated.
-
Strategy 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is the most common and versatile method for forming the aryl-amine bond.[3][4] It typically involves the reaction of a 3-halopyrazine derivative (e.g., 3-chloro- or 3-bromo-5-methylpyrazine-2-carboxylate) with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical and depends on the specific substrates.
-
Strategy 2: Nucleophilic Aromatic Substitution (SNAr): While less common for generating a primary amine directly due to the harsh conditions required, SNAr can be effective if the pyrazine ring is sufficiently activated with strong electron-withdrawing groups. This pathway is often more relevant for introducing secondary or tertiary amines.
-
Strategy 3: Reduction of a Nitro Group: A robust, albeit longer, route involves the nitration of the pyrazine ring followed by the catalytic reduction of the resulting nitro group to a primary amine. Catalysts for this step are typically heterogeneous, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, under a hydrogen atmosphere.[2]
Q2: I am attempting a Buchwald-Hartwig amination on a 3-halopyrazine precursor. Why is my reaction failing or giving low yields?
A2: Low yields in Buchwald-Hartwig reactions involving electron-deficient heterocycles like pyrazines are a common challenge. The primary causes are often interrelated and stem from catalyst deactivation, improper ligand selection, or suboptimal reaction conditions.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms within the pyrazine ring can coordinate to the palladium center, acting as catalyst poisons and inhibiting the catalytic cycle.
-
Incorrect Ligand Choice: The ligand's steric and electronic properties are paramount. Electron-rich, bulky phosphine ligands are generally required to promote the reductive elimination step (the C-N bond formation) and to stabilize the active catalytic species. Using a suboptimal ligand can stall the catalytic cycle.
-
Base Incompatibility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary. Weaker bases may not be sufficient to deprotonate the amine or facilitate the catalytic cycle effectively.
-
Poor Substrate Purity: Halogenated pyrazines can be prone to hydrolysis or other degradation pathways. Impurities in the starting material can interfere with the catalyst.[5]
Q3: My reaction mixture is turning dark brown or black. What does this signify?
A3: A dark coloration often indicates catalyst decomposition or product/reagent degradation.[5] In the context of palladium-catalyzed reactions, a black precipitate is typically indicative of the formation of palladium black (Pd(0) nanoparticles), which signifies catalyst deactivation and precipitation out of the solution. This can be caused by:
-
Excessive Heat: Running the reaction at too high a temperature can accelerate catalyst decomposition pathways.
-
Presence of Oxygen: Failure to maintain a strictly inert atmosphere can lead to oxidation and deactivation of the phosphine ligands and the palladium catalyst.
-
Side Reactions: The electron-deficient pyrazine ring can be susceptible to side reactions, leading to the formation of colored, polymeric byproducts.[5]
Section 2: Catalyst & Ligand Selection Guide for Buchwald-Hartwig Amination
The success of a C-N coupling reaction hinges on the synergistic relationship between the palladium precursor, the phosphine ligand, and the base. The following table provides a starting point for catalyst system selection.
| Catalyst System Component | Type | Example(s) | Key Considerations & Rationale |
| Palladium Precursor | Pd(0) or Pd(II) | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source that enters the catalytic cycle directly. Pd(II) precursors like Pd(OAc)₂ require in situ reduction, which is usually accomplished by the phosphine ligand. |
| Phosphine Ligand | Bulky, Electron-Rich Biarylphosphines | XPhos, RuPhos, BrettPhos | These ligands possess the necessary steric bulk to promote the crucial C-N reductive elimination step and have electron-donating properties that stabilize the palladium center, preventing decomposition. They are often the first choice for challenging substrates. |
| Phosphine Ligand | Bidentate Ligands | BINAP, Xantphos | Bidentate ligands can offer greater stability to the catalytic complex. (S)-BINAP has been used in related syntheses but can be costly.[2][6] Xantphos has a large natural bite angle, which can be beneficial for promoting reductive elimination. |
| Base | Strong, Non-Nucleophilic | NaOt-Bu, K₂CO₃, Cs₂CO₃ | NaOt-Bu is a very strong base suitable for a wide range of amines. K₂CO₃ and Cs₂CO₃ are weaker but can be effective, especially with more acidic amines, and are often used in large-scale production due to lower cost and easier handling. |
| Solvent | Aprotic, Non-coordinating | Toluene, Dioxane, THF | These solvents are generally inert and have a suitable boiling point for these reactions. It is critical to use anhydrous solvents to prevent side reactions like hydrodehalogenation or catalyst deactivation. |
Section 3: Visual Workflows & Logic Diagrams
Visualizing the decision-making process can streamline experimental design and troubleshooting.
Diagram 1: Catalyst System Selection Workflow
This diagram provides a logical pathway for selecting a starting catalyst system for the amination of a 3-halopyrazine substrate.
Caption: A decision tree for initial catalyst and base selection.
Diagram 2: Troubleshooting a Low-Yielding C-N Coupling Reaction
This flowchart outlines a systematic approach to diagnosing and solving common issues in a Buchwald-Hartwig amination.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Section 4: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a key precursor, Methyl 3-amino-5-methylpyrazine-2-carboxylate, via a Buchwald-Hartwig amination.
Reaction: Synthesis of Methyl 3-amino-5-methylpyrazine-2-carboxylate via Palladium-Catalyzed Amination.
Materials:
-
Methyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.044 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Ammonia (0.5 M solution in Dioxane) or another suitable ammonia source.
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-chloro-5-methylpyrazine-2-carboxylate, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Atmosphere Exchange: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes. This is a critical step to prevent catalyst oxidation.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.
-
Reagent Addition: Add the ammonia solution via syringe. The reaction mixture may change color.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure Methyl 3-amino-5-methylpyrazine-2-carboxylate.
References
- Karataş, H., Hanashalshahaby, E. H. A., Catal, U., Butun, Y. E., Kurt, E., Gursel, S., Kaya, A., & Guzel, M. (2022).
- Titova, Y. A., & Gutorov, L. A. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry.
- Gorelkin, P., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals.
- BenchChem (2025).
- Gautam, P., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
Sources
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Technical Support Center: A Guide to the Impact of Temperature on 3-Amino-5-methylpyrazine-2-carboxylic Acid Reaction Kinetics
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 3-Amino-5-methylpyrazine-2-carboxylic acid (CAS No. 6761-50-8) in their experimental workflows.[1][2] As a key building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors and other therapeutics, understanding the impact of temperature on its reactivity and stability is paramount for achieving reproducible, high-yield, and high-purity outcomes.[3] This document provides field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format to address common challenges encountered during its use.
Section 1: Frequently Asked Questions (FAQs) on Thermal Properties
This section addresses fundamental questions regarding the handling and stability of this compound.
Q1: What is the recommended storage condition for this compound?
A1: The compound is a solid and should be stored in a well-sealed container at 2-8°C.[1] This temperature range minimizes the potential for slow degradation over long-term storage and preserves its chemical integrity. Improper storage at ambient or elevated temperatures can lead to discoloration and the gradual formation of impurities.
Q2: What is the primary degradation pathway when this compound is overheated?
A2: The most significant risk associated with excessive temperature is thermal decarboxylation. Like many heteroaromatic carboxylic acids, the carboxyl group (-COOH) can be lost as carbon dioxide (CO₂) at elevated temperatures, particularly above 80-100°C.[4][5] This irreversible reaction results in the formation of 3-amino-5-methylpyrazine, a common process-related impurity that can be challenging to remove. The stability of pyrazinecarboxylic acids is known to decrease significantly upon heating, often leading to decomposition around their melting points.[6][7][8]
Q3: How does temperature generally affect the solubility of this reagent in common organic solvents?
A3: In most common organic solvents used for synthesis (e.g., DMF, DMSO, THF), the solubility of this compound will increase with temperature. While gentle warming can be used to achieve complete dissolution before a reaction, this must be carefully balanced against the risk of thermal degradation. It is crucial to use the lowest temperature necessary for dissolution and to avoid prolonged heating of stock solutions before the addition of other reagents.
Section 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is the most frequent reaction performed with this molecule.[9][10] Temperature control is the most critical parameter for success.
Q4: My amide coupling reaction is showing low or no conversion. How can temperature be the cause?
A4: Low conversion is often linked to insufficient thermal energy.
-
Causality: Amide coupling reactions require the activation of the carboxylic acid, a process that has a specific activation energy.[9] Many modern coupling reagents are designed to work efficiently at specific temperature ranges. If the reaction temperature is too low (e.g., 0°C or room temperature), the rate of formation of the active ester intermediate or the subsequent nucleophilic attack by the amine may be kinetically hindered, leading to a stalled or extremely slow reaction.
-
Troubleshooting Steps:
-
Consult the technical literature for the specific coupling reagent being used to determine its optimal temperature range.
-
If the reaction is clean but incomplete at room temperature, consider incrementally increasing the temperature to 40-50°C.
-
Monitor the reaction progress by HPLC or LC-MS to determine if the rate increases with temperature without forming new impurities. A study utilizing methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) for a similar coupling found that while the reaction was slow at room temperature, it proceeded to completion with good yields at 45-70°C.[11]
-
Q5: I am observing a significant new impurity in my reaction that corresponds to the mass of the starting material minus 44 Da. What is happening?
A5: This observation is a classic indicator of thermal decarboxylation, as discussed in Q2.
-
Causality: A mass loss of 44 Da corresponds precisely to the loss of a CO₂ molecule. This occurs when the reaction temperature is too high, causing the starting material to degrade before it can successfully couple with the amine. This is especially prevalent in reactions requiring prolonged heating (>80°C) or when using reaction conditions that generate significant localized heat (e.g., strong acids).[4][5]
-
Troubleshooting Steps:
-
Immediately reduce the reaction temperature. Perform a temperature scouting study (see Protocol 1) to find a balance between an acceptable reaction rate and minimal decarboxylation.
-
Consider a more reactive coupling agent that allows the reaction to proceed at a lower temperature. Reagents like HATU or T3P are often effective at or slightly above room temperature.[10]
-
Minimize the time the carboxylic acid is exposed to high temperatures before the coupling reaction is initiated.
-
Q6: My reaction is complete, but the product is contaminated with byproducts from my coupling reagent (e.g., N-acylurea from DCC/EDC). Can temperature influence this?
A6: Yes, the formation of coupling-reagent-derived byproducts can be highly dependent on temperature.
-
Causality: Carbodiimide reagents like DCC or EDC form a highly reactive O-acylisourea intermediate. At optimal temperatures, this is rapidly consumed by the amine. If the temperature is too high, or if the amine is not sufficiently nucleophilic, this unstable intermediate can rearrange to a stable N-acylurea byproduct, consuming the activated acid and reducing the yield.
-
Troubleshooting Steps:
-
Run the reaction at the lower end of the recommended temperature range for the coupling agent. For carbodiimides, this is often 0°C to room temperature.
-
Add a scavenger or auxiliary nucleophile like HOBt or HOAt. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and can react cleanly with the amine at a wider range of temperatures.
-
Ensure the order of addition is correct. Pre-activating the acid with the coupling reagent and HOBt for a short period before adding the amine can often lead to cleaner reactions.
-
Section 3: Data Presentation & Visualization
Quantitative Data Summary
For a typical amide coupling, the relationship between temperature, reaction rate, and impurity formation can be summarized as follows.
Table 1: Hypothetical Temperature Scouting Results for Amide Coupling
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Acid (%) | Product Purity (by HPLC, %) | Decarboxylation Impurity (%) |
| 25 (Room Temp) | 24 | 45% | >99% | <0.1% |
| 45 | 8 | 98% | 98% | 0.5% |
| 65 | 3 | >99% | 94% | 4.2% |
| 85 | 1 | >99% | 85% | 12.5% |
Data is illustrative and intended to demonstrate typical trends.
Logical & Workflow Diagrams
The following diagrams illustrate key decision-making processes and reaction principles.
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Caption: Competing reaction pathways as a function of temperature.
Section 4: Experimental Protocols
These protocols provide a framework for systematically investigating temperature effects.
Protocol 1: Temperature Scouting Study for Amide Coupling
Objective: To determine the optimal reaction temperature that maximizes yield while minimizing impurity formation.
-
Setup: In parallel, prepare 3-5 small-scale reaction vials (e.g., 0.1 mmol scale) with magnetic stir bars.
-
Reagent Preparation: Prepare a stock solution of the amine and base (e.g., DIPEA or triethylamine) in the chosen solvent (e.g., DMF).
-
Initiation: To each vial, add this compound (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq). Add solvent.
-
Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature (e.g., Vial 1: 25°C, Vial 2: 40°C, Vial 3: 55°C, Vial 4: 70°C).
-
Reaction Start: Add the amine/base stock solution to each vial simultaneously to start the reactions.
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction, quench with water, and dilute with mobile phase for LC-MS analysis.
-
Analysis: Compare the chromatograms for each temperature point. Quantify the percentage of remaining starting material, desired product, and key impurities (especially the decarboxylation product).
Protocol 2: Assessing Thermal Stability in Solution
Objective: To quantify the rate of decarboxylation of the starting material at different temperatures in a specific solvent.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the reaction solvent (e.g., DMF). This is your T=0 reference sample.
-
Sample Preparation: Dispense equal volumes of the stock solution into several sealed vials.
-
Heating: Place the vials in heating blocks at various temperatures (e.g., 60°C, 80°C, 100°C).
-
Time Points: At regular intervals (e.g., 1h, 2h, 4h, 8h), remove one vial from each temperature, cool it rapidly to room temperature.
-
Analysis: Analyze the T=0 sample and all heated samples by HPLC using a calibrated method.
-
Quantification: Calculate the percentage of the parent compound remaining in each sample relative to the T=0 sample. Plot the percentage of remaining starting material versus time for each temperature to determine the degradation kinetics.
References
-
Title: Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts Source: Indian Academy of Sciences URL: [Link]
- Title: CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
-
Title: 2,3-pyrazinedicarboxylic acid Source: Organic Syntheses Procedure URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase Source: National Institutes of Health (NIH) URL: [Link]
- Title: CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid Source: Google Patents URL
-
Title: Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol Source: Chemical Papers URL: [Link]
-
Title: NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides Source: ResearchGate URL: [Link]
- Title: CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine Source: Google Patents URL
-
Title: Amide coupling reaction in medicinal chemistry Source: HepatoChem URL: [Link]
-
Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: ResearchGate URL: [Link]
-
Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor Source: National Institutes of Health (NIH) URL: [Link]
- Title: DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives Source: Google Patents URL
-
Title: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]
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- 2. This compound | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: pH Optimization for Reactions Involving 3-Amino-5-methylpyrazine-2-carboxylic acid
Welcome to the technical support center for 3-Amino-5-methylpyrazine-2-carboxylic acid. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to empower you with the foundational knowledge and practical steps necessary to optimize your reaction outcomes by mastering the critical variable of pH.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of this compound that govern its behavior in different chemical environments.
Q1: What are the key functional groups in this compound, and how do they influence its pH-dependent properties?
A1: this compound is an amphoteric molecule containing three key functional groups that interact with pH:
-
A carboxylic acid (-COOH), which is acidic.
-
An aromatic amino group (-NH₂), which is weakly basic.
-
Two pyrazine ring nitrogens , which are also basic.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Rationale & Significance |
| Molecular Formula | C₆H₇N₃O₂[3][4] | Essential for calculating molar quantities. |
| Molecular Weight | 153.14 g/mol [3] | Used for all mass-to-mole conversions. |
| pKa₁ (Carboxylic Acid) | ~2.5 - 3.5 | Below this pH, the group is protonated (-COOH). Above this pH, it is deprotonated (-COO⁻). |
| pKa₂ (Amino Group) | ~1.5 - 2.5 | As an aromatic amine, its basicity is significantly reduced. Below this pH, it is protonated (-NH₃⁺). |
| pKa₃ (Ring Nitrogens) | ~0.5 - 1.5 | The pyrazine ring nitrogens are weakly basic. |
| Isoelectric Point (pI) | ~3.0 - 4.0 | The pH at which the molecule has a net-zero charge (zwitterionic form). Solubility is typically at its minimum near the pI. |
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is directly tied to its ionization state, which is controlled by pH.
-
At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion. Intermolecular electrostatic attractions are maximized, leading to minimal solubility in aqueous media.
-
In Acidic Conditions (pH < pI): The carboxylic acid is protonated, and the amino and/or ring nitrogens are also protonated, resulting in a net positive charge (cation). This charged species is generally more soluble in water.
-
In Basic Conditions (pH > pI): The carboxylic acid is deprotonated to a carboxylate (-COO⁻), resulting in a net negative charge (anion). This charged species is also more soluble in water.
Therefore, to dissolve this compound, it is often necessary to adjust the pH away from its isoelectric point.
Diagram 1: Predominant Ionic Species of this compound vs. pH
Caption: Relationship between pH, ionic form, and solubility.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound, with a focus on pH optimization.
Q3: My amide coupling reaction yield using EDC/NHS is very low. What are the likely pH-related causes?
A3: This is the most common issue and is highly sensitive to pH. Amide bond formation via carbodiimide chemistry involves two distinct, pH-sensitive steps. Optimizing the overall reaction often requires balancing competing pH demands.
Causality Analysis:
-
Inefficient Carboxyl Activation (pH is too high): The first step, where EDC activates the carboxylic acid, is most efficient at a slightly acidic pH of 4.5-6.0 [5]. If the pH is too high, the carboxyl group is deprotonated and less reactive towards EDC.
-
Poor Nucleophilic Attack (pH is too low): The second step, where the amine attacks the activated NHS-ester, requires a free, deprotonated amine. This is favored at a pH of 7.2-8.5 [5][6]. If the pH is too low, the amine is protonated (R-NH₃⁺) and is no longer a nucleophile.
-
Hydrolysis of Intermediates (pH is too high): The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis, which regenerates the starting carboxylic acid. This hydrolysis is significantly faster at higher pH values (pH > 8.0)[5].
A "one-pot" reaction at a compromise pH (e.g., 6.5-7.0) often fails because neither step is optimal.
Protocol 1: Two-Step pH-Optimized EDC/NHS Coupling
This protocol maximizes yield by providing the optimal pH for each distinct phase of the reaction.
Step 1: Carboxyl Activation (Acidic pH)
-
Dissolve this compound (1.0 eq) in a suitable non-amine, non-carboxylate buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES), at a concentration of 0.1 M.
-
Adjust the pH of the solution to 5.5 using dilute HCl or NaOH.
-
Add N-Hydroxysuccinimide (NHS) (1.2 eq) and stir until dissolved.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the formation of the NHS-ester by LC-MS if possible.
Step 2: Amine Coupling (Slightly Basic pH)
-
In a separate flask, dissolve your amine nucleophile (1.1 eq) in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or HEPES.
-
Crucially , add the activated NHS-ester solution from Step 1 to the amine solution.
-
Immediately adjust the pH of the final reaction mixture to 7.5 - 8.0 using a suitable base (e.g., dilute sodium bicarbonate or DIPEA). Verify the final pH with a calibrated meter.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor for product formation and consumption of starting materials by TLC or LC-MS.
Diagram 2: Workflow for Two-Step pH-Optimized Amide Coupling
Caption: Sequential pH adjustment for efficient amide coupling.
Q4: My esterification reaction is not proceeding. How should I adjust the pH?
A4: Most non-enzymatic esterifications, such as the Fischer esterification, require acidic conditions to proceed at a reasonable rate[7].
Causality Analysis:
The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
pH is too high (Neutral/Basic): Without a sufficient concentration of protons (H⁺), the carbonyl group is not activated, and the reaction is extremely slow. The carboxylic acid can act as its own weak catalyst, but this is often insufficient[8].
-
Catalyst Choice: A small amount of a strong acid (e.g., H₂SO₄, HCl) is a much more effective catalyst than a large amount of a weak acid because it provides a higher concentration of available protons[8].
Protocol 2: Acid-Catalyzed Esterification
-
Dissolve this compound in a large excess of the desired alcohol (which also serves as the solvent).
-
Add a catalytic amount of a strong acid. A common starting point is 1-5 mol% of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux. The reaction is reversible, so removing the water byproduct (e.g., with a Dean-Stark apparatus) will drive the equilibrium towards the ester product.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution), and proceed with standard workup and purification.
Q5: I am observing gas evolution and loss of my starting material, especially when heating. What is happening and how can I prevent it?
A5: You are likely observing pH and temperature-dependent decarboxylation, a common side reaction for heteroaromatic carboxylic acids[9][10]. The pyrazine ring can stabilize the intermediate formed upon loss of CO₂, making this process more favorable than with simple benzoic acids.
Causality Analysis:
Decarboxylation can be promoted under both acidic and basic conditions, particularly with heat[9][11].
-
Mechanism: The molecule can form a zwitterion where the ring nitrogen is protonated and the carboxyl group is deprotonated. This intermediate can readily eliminate CO₂, especially when heated.
-
Mitigation: The primary strategy is to keep the reaction temperature as low as possible. If heating is required, carefully controlling the pH to avoid the optimal range for decarboxylation is critical. For many coupling reactions, this means running them at room temperature or below.
Troubleshooting Decarboxylation:
-
Reduce Temperature: This is the most effective solution. If your protocol calls for heating, first attempt the reaction at room temperature for a longer duration.
-
pH Control: Avoid strongly acidic or strongly basic conditions if heat is absolutely necessary. Try to maintain a pH range that is optimal for your desired reaction but less favorable for decarboxylation. For amide couplings, the two-step protocol at room temperature is highly recommended.
-
Use More Efficient Coupling Reagents: For difficult amide couplings that might otherwise require heat, consider using more potent activating agents like HATU or HBTU, which can often drive reactions to completion at room temperature[12].
Table 2: Recommended pH Ranges for Common Reactions
| Reaction Type | Reagents | Optimal pH Range | Key Considerations |
| Amide Coupling | EDC/NHS | Step 1: 4.5 - 6.0Step 2: 7.2 - 8.5 | Use a two-step protocol for best results[5]. |
| Esterification | H₂SO₄, Alcohol | < 2.0 | Requires strong acid catalysis[7][8]. |
| Metal Complexation | Metal Salts | Dependent on metal | pH affects both ligand protonation and metal hydroxide formation[13]. |
| Decarboxylation | Heat | Acidic or Basic | AVOID. Minimize by keeping temperature low[9][11]. |
References
-
Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(30), 10168–10174. [Link]
-
ResearchGate. pH Optimization of Amidation via Carbodiimides | Request PDF. [Link]
-
ResearchGate. Effect of pH of the reactants on the ester yield. [Link]
-
ResearchGate. (PDF) Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
- Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
-
Reddit. Fischer esterifiction: driven more by solution pH or presence of strong acids?. [Link]
-
PubChem. 3-Amino-2-pyrazinecarboxylic acid. [Link]
-
Aribo Biotechnology. CAS: 6761-50-8 Name: this compound. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ACS Publications. FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. [Link]
-
National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. [Link]
-
Semantic Scholar. [PDF] Synthesis and Photosynthesis‐Inhibiting Activity of Some Anilides of Substituted Pyrazine‐2‐carboxylic Acids. [Link]
-
ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]
-
Organic Syntheses. 2,3-pyrazinedicarboxylic acid. [Link]
-
ResearchGate. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. [Link]
-
YouTube. Decarboxylation of Carboxylic Acids. [Link]
-
Pipzine Chemicals. 5-Methylpyrazine-2-Carboxylic Acid. [Link]
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the. [Link]
Sources
- 1. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylpyrazine-2-Carboxylic Acid: Properties, Uses, Safety & Supplier Information | High-Purity CAS 5521-55-1 China Manufacturer [pipzine-chem.com]
- 3. This compound | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achemtek.com [achemtek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. youtube.com [youtube.com]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-5-methylpyrazine-2-carboxylic Acid Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and work-up of 3-Amino-5-methylpyrazine-2-carboxylic acid. This resource is designed to provide practical, field-tested guidance to navigate the common challenges encountered during the isolation and purification of this important intermediate. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure you can achieve optimal yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions that arise during the work-up procedure.
Q1: My product seems to be precipitating too early/late during the pH adjustment. What is the optimal pH for isolating this compound?
A1: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. Its solubility in aqueous solution is highly pH-dependent. The isoelectric point (pI) of the molecule, where it has a net neutral charge and minimum solubility, is typically in the range of pH 3 to 4. Therefore, careful, dropwise addition of acid (e.g., 1M HCl) to a basic aqueous solution of the crude product is critical for maximizing recovery. A rapid change in pH can lead to the formation of fine, difficult-to-filter particles or incomplete precipitation.
Q2: I'm observing a significant amount of a dark, tarry substance along with my solid product. What is it and how can I remove it?
A2: The formation of dark, polymeric, or tarry byproducts is a common issue in pyrazine chemistry, often arising from side reactions or the degradation of starting materials and intermediates under the reaction conditions. An effective method to remove these impurities is to perform a hot filtration of the aqueous solution of your crude product before acidification. Dissolve the crude material in a minimal amount of hot water (or dilute aqueous base like NaOH or NaHCO3), treat with activated carbon to adsorb the colored impurities, and then filter the hot solution through a pad of celite. The desired product, which is soluble in the hot aqueous solution, will pass through, while the insoluble tar will be removed.
Q3: My final product shows a broad melting point, and NMR analysis indicates the presence of impurities. What are the most common impurities and how can I improve the purity?
A3: Common impurities can include unreacted starting materials, such as 2-amino-3-methylpyrazine, or side products like the decarboxylated version of the target molecule (3-amino-5-methylpyrazine). The purity can be significantly improved by recrystallization. A variety of solvent systems can be effective for the recrystallization of this compound, with aqueous ethanol or water being commonly reported. The choice of solvent will depend on the specific impurities present. For stubborn impurities, column chromatography may be necessary, although the amphoteric nature of the product can make this challenging.
Part 2: Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during the work-up.
Issue 1: Low Yield After Aqueous Work-up
If you are experiencing a lower than expected yield after the initial aqueous work-up and precipitation, consider the following potential causes and solutions:
-
Incomplete Precipitation: As mentioned in the FAQs, the pH of the solution is critical. Ensure you are slowly adjusting the pH to the isoelectric point (around 3-4) and allowing sufficient time for the product to fully precipitate. Cooling the mixture in an ice bath can further decrease the solubility of the product and improve recovery.
-
Product Lost in the Aqueous Layer: The product has some residual solubility even at its isoelectric point. To recover additional material, you can try extracting the acidic aqueous filtrate with a suitable organic solvent like ethyl acetate. The amphoteric nature of the product means that its partitioning between aqueous and organic phases is sensitive to pH, so this should be done after the initial solid has been collected by filtration.
-
Premature Decarboxylation: If the reaction or work-up conditions are too harsh (e.g., high temperature, strong acid), the carboxylic acid group can be lost, leading to the formation of 3-amino-5-methylpyrazine. This byproduct is more volatile and may be lost during solvent removal. To avoid this, maintain moderate temperatures during the work-up.
Issue 2: Difficulty with Recrystallization
If you are struggling to achieve the desired purity through recrystallization, the following tips may be helpful:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, water or a mixture of ethanol and water are good starting points. If these are not effective, consider other polar solvents or solvent mixtures.
-
Oiling Out: If the product "oils out" instead of forming crystals, it means it is melting before it dissolves in the hot solvent. To prevent this, use a larger volume of solvent or a solvent system with a lower boiling point.
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals. For the best results, allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Part 3: Experimental Protocols and Data
Protocol 1: General Aqueous Work-up and Precipitation
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If organic solvents are present, remove them under reduced pressure.
-
Dissolve the crude residue in a minimum amount of dilute aqueous sodium hydroxide (e.g., 1M NaOH) to form the sodium salt of the carboxylic acid.
-
(Optional) If significant colored impurities are present, add a small amount of activated carbon, heat the solution gently (e.g., to 50-60 °C), stir for 15-20 minutes, and then filter the hot solution through celite to remove the carbon and other insoluble materials.
-
Cool the filtrate in an ice bath and slowly add 1M HCl dropwise with vigorous stirring.
-
Monitor the pH of the solution. The product will begin to precipitate as the pH approaches its isoelectric point. Continue adding acid until the pH is between 3 and 4.
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of a cold organic solvent like ethanol or diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight.
Table 1: pH-Dependent Solubility Profile
| pH Range | Predominant Species | Expected Aqueous Solubility |
| < 2 | Protonated (Cationic) | High |
| 3 - 4 | Neutral (Zwitterionic) | Low (Isoelectric Point) |
| > 5 | Deprotonated (Anionic) | High |
Protocol 2: Recrystallization from Aqueous Ethanol
-
Place the crude, dried product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to create a slurry.
-
Heat the mixture gently on a hot plate with stirring.
-
Slowly add hot water dropwise until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Part 4: Visualizing the Workflow
The following diagrams illustrate the decision-making process during the work-up and troubleshooting of this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Column Chromatography Purification of 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 3-amino-5-methylpyrazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography experiments.
I. Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues you may encounter during the column chromatography purification of this compound derivatives.
Issue 1: Poor Separation or Overlapping Peaks
Q: My column is not separating my target compound from impurities, resulting in overlapping fractions. What should I do?
A: Poor separation is a common issue that can often be resolved by systematically evaluating and optimizing your chromatographic conditions.
Probable Cause 1: Inappropriate Solvent System
The polarity of your mobile phase may not be optimal for achieving differential migration of your compound and impurities on the stationary phase.
-
Solution:
-
Systematic Solvent Screening with TLC: Before committing to a column, perform thin-layer chromatography (TLC) to screen a range of solvent systems. The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35, and there is maximum separation from impurity spots.[1]
-
Adjusting Polarity:
-
If your compound and impurities are moving too slowly (low Rf), incrementally increase the polarity of the mobile phase. For normal-phase chromatography, this typically involves increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
If they are moving too quickly (high Rf), decrease the mobile phase polarity.[2]
-
-
Consider a Gradient Elution: If a single isocratic solvent system fails to resolve all components, a gradient elution, where the mobile phase polarity is gradually increased during the run, can be highly effective.[2]
-
Probable Cause 2: Interaction with Acidic Silica Gel
This compound and its derivatives contain a basic amino group, which can interact strongly with the acidic silanol groups on the surface of silica gel.[3][4] This can lead to significant peak tailing and poor separation.[1]
-
Solution:
-
Incorporate a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to your mobile phase.[2][3] This will neutralize the acidic sites on the silica, minimizing the strong adsorption of your basic compound and improving peak shape.[4]
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase.[2]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2]
-
Amine-Functionalized Silica: These columns are specifically designed to reduce the interaction with basic compounds and can provide excellent separation.[3]
-
Reversed-Phase Chromatography (C18): For highly polar or ionizable compounds, reversed-phase chromatography can be a powerful alternative.[2][5]
-
-
Probable Cause 3: Column Overloading
Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping bands.
-
Solution:
-
Reduce Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[2]
-
Increase Column Size: If you need to purify a larger quantity of material, use a column with a larger diameter to maintain an appropriate sample-to-stationary phase ratio.[2]
-
Issue 2: Compound is Not Eluting from the Column
Q: I've run a significant volume of mobile phase through the column, but I can't detect my target compound in the fractions. What's happening?
A: This frustrating situation usually points to either very strong adsorption to the stationary phase or on-column degradation.
Probable Cause 1: Compound is Too Polar for the Current Solvent System
Your mobile phase may not be polar enough to overcome the strong interactions between your highly polar compound and the stationary phase.
-
Solution:
-
Drastic Polarity Increase: Significantly increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, you might switch to dichloromethane/methanol.
-
Utilize a Gradient: A steep gradient from a non-polar to a highly polar solvent system can be effective in eluting highly retained compounds.[2]
-
Probable Cause 2: Irreversible Adsorption or Decomposition on Silica Gel
The combination of the basic amine and the acidic carboxylic acid can make these molecules susceptible to strong, irreversible binding or even degradation on the acidic surface of silica gel.[4][6]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you observe streaking or the appearance of new spots, your compound may be degrading on silica.[2][6]
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, neutral alumina or reversed-phase silica (C18) are excellent alternatives to mitigate decomposition.[2]
-
Issue 3: Low Recovery of Purified Product
Q: I've successfully separated my compound, but the final isolated yield is much lower than expected. Where did my product go?
A: Low recovery can be due to several factors, from irreversible adsorption to issues with fraction analysis.
Probable Cause 1: Irreversible Adsorption
As discussed, strong interactions with the silica gel can lead to a portion of your compound remaining permanently on the column.[4]
-
Solution:
Probable Cause 2: Incomplete Elution
You may have stopped collecting fractions before the compound has fully eluted, especially if it is tailing significantly.
-
Solution:
-
Continue to collect and analyze fractions with a highly polar mobile phase until you are certain that no more product is eluting.
-
Probable Cause 3: Dilute Fractions
If your compound elutes over a large volume, the concentration in individual fractions may be too low to detect easily by TLC.
-
Solution:
-
Try concentrating a few of the later fractions and re-analyzing them by TLC to see if the compound is present at a lower concentration.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for the purification of this compound derivatives on a silica gel column?
A1: A good starting point is often a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. A 90:10 mixture of hexane:ethyl acetate has been shown to be effective for some pyrazine derivatives.[5][7] However, due to the polarity of the amino and carboxylic acid groups, you will likely need to increase the polarity, for example, by using a higher percentage of ethyl acetate or switching to a dichloromethane/methanol system. Always perform TLC first to determine the optimal solvent ratio for your specific derivative.[1]
Q2: How do I prepare my sample for loading onto the column?
A2: There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column bed. This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, dissolve it in a more volatile solvent (like dichloromethane or methanol), add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a dry, free-flowing powder.[1] This powder can then be carefully added to the top of the column bed. Dry loading often results in better resolution.
Q3: My compound contains both a basic amine and an acidic carboxylic acid. Should I add a basic or acidic modifier to the mobile phase?
A3: This is a challenging scenario. The primary issue in normal-phase chromatography on silica is typically the interaction of the basic amine with the acidic silica.[3][4] Therefore, starting with a small amount of a basic modifier like triethylamine is generally recommended to prevent peak tailing.[8] The carboxylic acid group, being acidic, is less likely to interact as strongly with the acidic silica. However, if you still experience issues, reversed-phase chromatography might be a more suitable approach where the zwitterionic nature of the compound can be exploited.[8]
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography (e.g., with a C18 column) is a very effective technique for purifying polar and ionizable compounds like this compound derivatives.[2][5] In reversed-phase, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The retention can be controlled by adjusting the ratio of the organic solvent and by modifying the pH of the aqueous component to control the ionization state of your compound.
Q5: How can I monitor the separation during the column run?
A5: The most common method is to collect fractions of a fixed volume (e.g., 10-20 mL) and analyze them by TLC.[1][7] Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen eluent system, and visualize the spots under UV light or with a suitable stain. This will allow you to identify which fractions contain your pure compound, which contain impurities, and which are mixed.
III. Methodologies and Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | Recommended For |
| Hexane / Ethyl Acetate | 90:10 to 50:50 | Low to Medium | Less polar derivatives |
| Dichloromethane / Methanol | 99:1 to 90:10 | Medium to High | More polar derivatives |
| Chloroform / Methanol | 95:5 to 80:20 | Medium to High | General-purpose for many pyrazine derivatives[9] |
| Ethyl Acetate / Methanol / Triethylamine | 90:9:1 | High (with basic modifier) | Derivatives prone to tailing on silica |
Experimental Protocol: General Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the bed surface.
-
-
Sample Loading:
-
Prepare your sample using either the wet or dry loading method as described in the FAQs.[1]
-
Carefully apply the sample to the top of the column bed.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
If using flash chromatography, apply pressure to achieve the desired flow rate. For gravity chromatography, allow the solvent to flow through under gravity.
-
Continuously add fresh eluent to maintain the solvent level above the stationary phase. Never let the column run dry.
-
-
Fraction Collection and Analysis:
-
Begin collecting the eluent in fractions of a consistent volume.
-
Periodically analyze the collected fractions by TLC to monitor the separation.[1]
-
Combine the fractions that contain the pure desired product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.
-
IV. Visualization of Troubleshooting Workflow
Diagram 1: Troubleshooting Poor Separation
Caption: A workflow for troubleshooting poor separation in column chromatography.
V. References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Rasayan J. Chem.
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]
-
A Chemtek. (n.d.). This compound | 6761-50-8. Retrieved from [Link]
-
Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). Cas no 6761-50-8 (this compound). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine. Retrieved from
-
Aribo Biotechnology. (n.d.). CAS: 6761-50-8 Name: this compound. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]
-
PubMed. (2024, April 29). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
-
Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. rjpbcs.com [rjpbcs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Amino-5-methylpyrazine-2-carboxylic acid
This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Amino-5-methylpyrazine-2-carboxylic acid, a significant heterocyclic compound often utilized as a pharmaceutical intermediate.[1] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical frameworks necessary to select and validate analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance. The principles and protocols discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, which provides a comprehensive framework for analytical procedure validation.[2][3][4][5][6][7]
The Imperative of Method Validation
In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is a system of measurement that yields critical data on the identity, strength, quality, purity, and potency of drug substances and products.[8][9] The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended purpose.[5][10] This process is a regulatory necessity and a cornerstone of the pharmaceutical quality system, ensuring that the data used for decision-making—from batch release to stability studies—is reliable, reproducible, and accurate.[11][12]
The core validation characteristics, as stipulated by ICH Q2(R2), form the foundation of our comparative analysis. These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][13][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3][5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[11][13][15]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11][14]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[13]
General Validation Workflow
A structured approach is essential for an efficient and compliant validation process. The following workflow illustrates the logical sequence of validation experiments.
Caption: A typical workflow for analytical method validation, from development to final documentation.
Comparative Analysis of Analytical Technologies
The choice of analytical technology is driven by the specific requirements of the measurement, such as the nature of the analyte, the sample matrix, and the required sensitivity. We will compare three common chromatographic techniques for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and ease of use make it the primary choice for assays and impurity determinations of bulk drug substances. For a molecule like this compound, which contains a chromophore (the pyrazine ring system), UV detection is highly suitable.
Causality Behind Choices:
-
Reversed-Phase HPLC: The molecule has moderate polarity, making it ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Buffered Mobile Phase: The carboxylic acid and amino groups are ionizable. Using a buffer (e.g., phosphate or acetate) at a controlled pH ensures consistent retention times and peak shapes by suppressing the ionization of the analyte.
-
UV Detection Wavelength: The wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Detailed Experimental Protocol for Validation:
-
System Suitability: Before each validation run, inject a standard solution five or six times. The system is deemed suitable if the relative standard deviation (RSD) of peak area and retention time is ≤ 2.0%.
-
Specificity:
-
Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress. The method is stability-indicating if the resulting degradation peaks are resolved from the main analyte peak.[7]
-
-
Linearity: Prepare a minimum of five concentrations of a reference standard across the expected range (e.g., 80-120% of the target assay concentration). Plot peak area versus concentration and perform a linear regression analysis.
-
Range: The range is established by confirming that the procedure provides acceptable linearity, accuracy, and precision within that interval.[5]
-
Accuracy: Perform spike-recovery studies by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percent recovery for each sample.[13][15]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[14]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOQ/LOD: Determine instrumentally by the signal-to-noise ratio (S/N) method (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2% organic). Assess the impact on system suitability and analyte quantification.
Table 1: Typical Performance & Acceptance Criteria for HPLC-UV Assay Method
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; degradants resolved. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Demonstrated with acceptable precision and accuracy. |
| Robustness | System suitability parameters met for all variations. |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
When higher sensitivity and specificity are required, such as for quantifying trace-level impurities, analyzing metabolites in biological matrices, or confirming identity, LC-MS is the technology of choice. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Causality Behind Choices:
-
UHPLC: Ultra-High-Performance Liquid Chromatography is often used with MS to provide faster separations and sharper peaks, enhancing sensitivity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion.
-
Volatile Buffers: Buffers like ammonium formate or ammonium acetate are used instead of non-volatile phosphate buffers, as they are compatible with the mass spectrometer source.
Validation Protocol Highlights (Differences from HPLC-UV):
-
Specificity: Mass spectrometry provides an orthogonal detection method. Specificity is demonstrated by monitoring a specific mass-to-charge ratio (m/z) transition for the analyte, which is highly selective and eliminates most matrix interferences.
-
Matrix Effects: This is a critical parameter unique to LC-MS in complex matrices. It must be assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Sensitivity: LOD and LOQ are typically orders of magnitude lower than with UV detection, making it ideal for trace analysis.
Table 2: Comparative Performance of LC-MS vs. HPLC-UV
| Feature | HPLC-UV | LC-MS |
| Primary Use Case | Routine QC, Assay, Purity | Trace analysis, Impurity ID, Bioanalysis |
| Specificity | Good (based on RT and UV spectrum) | Excellent (based on RT and m/z) |
| Sensitivity (LOQ) | ng-µg level | pg-ng level |
| Robustness | High | Moderate (sensitive to matrix effects) |
| Cost & Complexity | Lower | Higher |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound is non-volatile due to its polar amino and carboxylic acid functional groups.[16] Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability prior to GC analysis.[17]
Causality Behind Choices:
-
Derivatization: The active hydrogens on the amino (-NH2) and carboxylic acid (-COOH) groups must be replaced with nonpolar groups. A common two-step approach is:
-
Esterification: The carboxylic acid is converted to a methyl ester using methanolic HCl.
-
Acylation: The amino group is acylated using an agent like pentafluoropropionic anhydride (PFPA).[16] This creates a volatile, thermally stable derivative suitable for GC.
-
Validation Protocol Highlights (Differences from other methods):
-
Derivatization Efficiency: The validation must demonstrate that the derivatization reaction is consistent and proceeds to completion under the specified conditions. This is a critical source of potential variability.
-
Sample Preparation: The protocol will include detailed steps for the derivatization reaction, including reagent volumes, reaction time, and temperature, followed by a liquid-liquid extraction to transfer the derivative into a GC-compatible solvent.
Decision Framework for Method Selection
Choosing the right analytical technique is a critical decision that impacts data quality, project timelines, and cost. The following diagram provides a logical framework for selecting the most appropriate method based on the analytical objective.
Caption: A decision tree to guide the selection of an analytical method based on the intended purpose.
Conclusion and Recommendations
The validation of analytical methods for this compound is a multi-faceted process governed by scientific principles and regulatory expectations.
-
For routine quality control, assay, and purity testing of the drug substance, HPLC-UV is the recommended method. It provides a robust, cost-effective, and reliable platform that meets all regulatory requirements for these applications.
-
For the quantification of trace-level impurities, stability-indicating studies where degradants lack a chromophore, or for bioanalytical applications, LC-MS is the superior choice. Its enhanced sensitivity and specificity are essential for these demanding tasks.
-
GC-MS serves as a valuable orthogonal technique . While the requirement for derivatization adds complexity, it can be used for identity confirmation or for specialized analyses where its unique selectivity is advantageous.
Ultimately, the objective of any validation is to build a high degree of assurance that an analytical method will consistently produce a result that meets pre-determined specifications and quality attributes.[10] A thoroughly validated method is a critical asset that supports the entire lifecycle of a pharmaceutical product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- International Journal of ChemTech Research. (n.d.). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate.
- BioPharm International. (n.d.). Method Validation Guidelines.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- National Institutes of Health. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the structural elucidation of 3-amino-5-methylpyrazine-2-carboxylic acid derivatives. We will move beyond rote procedural descriptions to explore the underlying scientific principles that govern experimental design, ensuring a self-validating and robust approach to structural confirmation.
The Strategic Approach to Structural Elucidation
The confirmation of a novel this compound derivative is not a linear process but rather a convergent analytical strategy. Each technique provides a unique piece of the structural puzzle, and their collective data provides the authoritative confirmation required for publication and regulatory submission. Our approach is multi-pronged, leveraging the strengths of mass spectrometry, nuclear magnetic resonance spectroscopy, and, when attainable, single-crystal X-ray crystallography.
Caption: A streamlined workflow for structural elucidation using NMR spectroscopy.
III. Single-Crystal X-ray Crystallography: The Definitive Proof
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This technique is considered the gold standard for structural confirmation. The resulting crystal structure will reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. [1] Experimental Considerations: Growing diffraction-quality crystals can be challenging. A systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) is often necessary.
Experimental Protocols
General Synthesis of a 3-Amino-5-methylpyrazine-2-carboxamide Derivative
This protocol is a generalized example. Specific conditions may need to be optimized for different substrates. A novel series of pyrazine-2-carboxylic acid derivatives can be synthesized using substituted pyrazine 2-carboxylic acids with various amines in the presence of a coupling reagent. [2]
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add a coupling agent such as HATU (1.1 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Sample Preparation for NMR Analysis
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H, 13C, COSY, HSQC, and HMBC spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
Conclusion
The structural confirmation of this compound derivatives requires a synergistic application of modern analytical techniques. By thoughtfully designing experiments and critically interpreting the resulting data from mass spectrometry and multi-dimensional NMR, researchers can achieve a high level of confidence in their proposed structures. When possible, single-crystal X-ray crystallography provides the ultimate and irrefutable proof. This guide serves as a framework for a robust and scientifically sound approach to structural elucidation in the dynamic field of drug discovery and development.
References
-
An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]
-
1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... ResearchGate. Available at: [Link]
-
Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,... ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Amino-5-methylpyrazine-2-carboxylic Acid and Its Analogs
Introduction
Pyrazine and its derivatives represent a critical class of N-heterocyclic compounds, serving as foundational scaffolds in numerous pharmaceutical agents, flavor compounds, and functional materials.[1] Their biological and chemical properties are exquisitely sensitive to the nature and position of substituents on the pyrazine ring. For researchers in drug discovery and materials science, the precise structural elucidation of novel pyrazine analogs is paramount. Spectroscopic analysis provides the essential toolkit for this task, offering a detailed view of molecular structure and electronic properties.
This guide offers an in-depth spectroscopic comparison of 3-Amino-5-methylpyrazine-2-carboxylic acid, a key building block, and two representative analogs: its methyl ester and a brominated derivative. By examining the variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will illustrate how subtle changes in functional groups manifest as distinct spectral signatures. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing a practical framework for researchers working with similar compounds.
Molecular Scaffolds: The Parent Compound and Its Derivatives
The functional groups on the pyrazine ring—the amine, the carboxylic acid, and the methyl group—each provide a unique handle for both chemical modification and spectroscopic interrogation. The analogs chosen for this comparison allow us to explore the effects of esterification and the introduction of a heavy, electron-withdrawing atom to the aromatic system.
Figure 1: Core structure and key analog modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual ¹H and ¹³C nuclei. The chemical shift (δ), coupling constants (J), and integration of signals allow for the unambiguous assignment of a molecule's carbon-hydrogen framework.
Expert Rationale for Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for these types of compounds over chloroform (CDCl₃) for two primary reasons. First, its high polarity effectively solubilizes the carboxylic acid parent compound, which has poor solubility in less polar solvents. Second, the acidic proton of the carboxylic acid and the amine protons are readily observable in DMSO-d₆, as proton exchange is slower than in protic solvents like D₂O or methanol-d₄. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for universal referencing.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) or the TMS signal.
Spectral Analysis
A. This compound (Parent Compound)
-
¹H NMR: The spectrum will feature a sharp singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm. A singlet for the lone aromatic proton on the pyrazine ring is expected further downfield, typically δ 7.8-8.2 ppm.[2] The two amine protons (NH₂) will appear as a broad singlet around δ 7.5 ppm, and the carboxylic acid proton (COOH) will be a very broad singlet far downfield, often > δ 13.0 ppm.
-
¹³C NMR: The methyl carbon will give a signal at δ ~20 ppm. The aromatic carbons of the pyrazine ring will resonate between δ 125-160 ppm. The carboxyl carbon (C=O) is typically observed around δ 165-170 ppm.
B. Analog 1: Methyl 3-amino-5-methylpyrazine-2-carboxylate
-
¹H NMR: The most significant change is the disappearance of the broad COOH signal and the appearance of a new sharp singlet at δ ~3.8-3.9 ppm, corresponding to the three protons of the methyl ester (OCH₃).[1][3] The chemical shifts of the ring proton and methyl group will be minimally affected.
-
¹³C NMR: A new signal for the ester methyl carbon (OCH₃) will appear around δ 52-55 ppm. The carboxyl carbon signal may shift slightly but will remain in a similar region.[1]
C. Analog 2: Methyl 3-amino-6-bromopyrazine-2-carboxylate (Illustrative)
-
¹H NMR: The introduction of bromine, a strongly electronegative and electron-withdrawing atom, significantly alters the electronic environment. The singlet for the aromatic proton will be absent, as it has been substituted. The chemical shifts of the remaining protons (NH₂ and both CH₃ groups) may experience slight downfield shifts due to the inductive effect of bromine.
-
¹³C NMR: The carbon atom directly bonded to the bromine (C-Br) will show a signal at a lower chemical shift (more shielded) than the other aromatic carbons, typically in the δ 115-125 ppm range. The other ring carbon signals will also shift, reflecting the altered electron distribution.
Comparative NMR Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm in DMSO-d₆) |
| Parent Compound | ~2.5 (s, 3H, CH₃), ~7.5 (br s, 2H, NH₂), ~8.0 (s, 1H, Ring-H), >13.0 (br s, 1H, COOH) | ~20 (CH₃), ~125-160 (Ring-C), ~167 (COOH) |
| Analog 1 (Ester) | ~2.5 (s, 3H, CH₃), ~3.8 (s, 3H, OCH₃), ~7.5 (br s, 2H, NH₂), ~8.0 (s, 1H, Ring-H) | ~20 (CH₃), ~53 (OCH₃), ~125-160 (Ring-C), ~166 (COOR) |
| Analog 2 (Bromo-Ester) | ~2.6 (s, 3H, CH₃), ~3.9 (s, 3H, OCH₃), ~7.7 (br s, 2H, NH₂) | ~21 (CH₃), ~54 (OCH₃), ~120 (C-Br), ~130-160 (Ring-C), ~165 (COOR) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency.
Expert Rationale for Experimental Choices
For solid samples, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a high-refractive-index crystal (like germanium or diamond). This avoids issues with atmospheric water and CO₂ contamination common with KBr methods.
Experimental Protocol: ATR-FTIR
-
Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum of the empty stage. This is crucial to subtract any atmospheric or instrumental signals.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically in the 4000-400 cm⁻¹ range, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Spectral Analysis
A. This compound (Parent Compound)
-
O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid, will be present.[1]
-
N-H Stretch: Two distinct, medium-intensity peaks between 3300-3500 cm⁻¹ correspond to the symmetric and asymmetric stretching of the primary amine (NH₂) group.[2]
-
C-H Stretch: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching is typically weaker and appears just above 3000 cm⁻¹.[1]
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.[2]
B. Analog 1: Methyl 3-amino-5-methylpyrazine-2-carboxylate
-
The most dramatic change is the disappearance of the broad O-H stretch from the carboxylic acid.[1]
-
The C=O stretching frequency will shift to a higher wavenumber, typically 1710-1735 cm⁻¹, which is characteristic of an α,β-unsaturated ester.[1][3]
-
The N-H and C-H stretching vibrations will remain largely unchanged.
C. Analog 2: Methyl 3-amino-6-bromopyrazine-2-carboxylate (Illustrative)
-
The spectrum will be broadly similar to the methyl ester analog.
-
The primary differences will be in the "fingerprint region" (below 1500 cm⁻¹), where C-Br stretching and other ring deformation modes occur. A C-Br stretch typically appears as a strong band in the 500-650 cm⁻¹ range, though it can be difficult to assign definitively without computational support.
Comparative FTIR Data Summary
| Vibrational Mode | Parent Compound (cm⁻¹) | Analog 1 (Ester) (cm⁻¹) | Analog 2 (Bromo-Ester) (cm⁻¹) |
| O-H Stretch (acid) | 2500-3300 (very broad, strong) | Absent | Absent |
| N-H Stretch (amine) | 3300-3500 (two bands, medium) | 3300-3500 (two bands, medium) | 3300-3500 (two bands, medium) |
| C=O Stretch | 1680-1710 (strong, sharp) | 1710-1735 (strong, sharp) | 1710-1735 (strong, sharp) |
| C-Br Stretch | Absent | Absent | 500-650 (medium-strong) |
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like pyrazines, the key transitions are typically π→π* and n→π*.[4][5] The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the molecular structure and solvent polarity.
Experimental Protocol: UV-Vis
-
Solvent Selection: Use a UV-transparent solvent like ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 10-100 µM) in the chosen solvent using a quartz cuvette.
-
Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.
-
Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.
Spectral Analysis
Pyrazine derivatives typically show two main absorption bands.[4]
-
π→π Transition:* A high-intensity band, usually below 280 nm.
-
n→π Transition:* A lower-intensity band at a longer wavelength, often above 300 nm. This transition involves promoting a non-bonding electron from one of the nitrogen lone pairs into an anti-bonding π* orbital.
Comparative Analysis:
-
Parent vs. Ester (Analog 1): The UV-Vis spectra of the parent acid and its methyl ester are expected to be very similar, as esterification does not significantly alter the chromophore of the pyrazine ring. Minor shifts in λₘₐₓ may be observed due to subtle changes in solvation.[1][3]
-
Effect of Halogenation (Analog 2): Adding a bromine atom to the ring acts as an auxochrome, which can cause a bathochromic (red) shift in the π→π* transition. This is due to the lone pair electrons on the bromine interacting with the π-system of the ring, effectively extending the chromophore.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for a molecule.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Introduction: A dilute solution of the analyte is injected into a Gas Chromatograph (GC), which separates it from the solvent and any impurities. The purified compound then enters the mass spectrometer.
-
Ionization: In the ion source, high-energy electrons (70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Spectral Analysis
A. This compound (Parent Compound)
-
Molecular Ion (M⁺•): The molecular weight is 153.14 g/mol . The molecular ion peak should be observed at m/z = 153.[6]
-
Key Fragmentation: A very common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) to give an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH, 45 Da) to give an [M-45]⁺ peak.
B. Analog 1: Methyl 3-amino-5-methylpyrazine-2-carboxylate
-
Molecular Ion (M⁺•): The molecular weight is 167.17 g/mol . The M⁺• peak will be at m/z = 167.
-
Key Fragmentation: Esters typically fragment via loss of the alkoxy group. A prominent peak corresponding to the loss of a methoxy radical (•OCH₃, 31 Da) to give an [M-31]⁺ peak at m/z = 136 is expected.
C. Analog 2: Methyl 3-amino-6-bromopyrazine-2-carboxylate (Illustrative)
-
Molecular Ion (M⁺•): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, the molecular ion will appear as a characteristic pair of peaks (an "M/M+2" pattern) of nearly equal intensity. For this analog (MW ≈ 246.07), peaks will be seen at m/z = 245 and 247.
-
Key Fragmentation: Fragmentation will still show the loss of •OCH₃, leading to a fragment ion pair at m/z = 214 and 216.
Integrated Spectroscopic Workflow
In practice, these techniques are used in a complementary fashion to build a complete structural picture of a novel analog.
Figure 2: Logical workflow for spectroscopic structure elucidation.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a clear and predictable relationship between chemical structure and spectral output. Esterification is most clearly identified by the appearance of an O-CH₃ signal in ¹H NMR and a shift in the C=O stretching frequency in FTIR. Halogenation is definitively confirmed by the characteristic isotopic pattern in mass spectrometry and the resulting changes to the aromatic signals in NMR. By systematically applying this multi-technique approach, researchers can confidently and efficiently characterize novel pyrazine derivatives, accelerating the pace of discovery in medicinal chemistry and beyond.
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Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Mass spectra of tentatively identified pyrazine products. The 5 largest... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). National Institutes of Health. [Link]
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Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). RJPBCS. [Link]
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). National Institutes of Health. [Link]
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Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2020). ResearchGate. [Link]
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The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. (n.d.). Journal of Environmental Nanotechnology. Retrieved January 10, 2026, from [Link]
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A Comparative Analysis of Synthetic Strategies for 3-Amino-5-methylpyrazine-2-carboxylic Acid
Introduction
3-Amino-5-methylpyrazine-2-carboxylic acid is a crucial heterocyclic compound that serves as a key building block in the development of various pharmaceutical agents. Its unique structural arrangement, featuring a pyrazine core substituted with amino, methyl, and carboxylic acid groups, imparts it with the ability to engage in a diverse range of chemical interactions, making it a valuable scaffold in medicinal chemistry. The efficient and scalable synthesis of this molecule is, therefore, of paramount importance to researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations and experimental nuances of each pathway.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of the target molecule suggests three primary strategic approaches, each with its own set of advantages and challenges:
-
Route A: Late-Stage Amination. This strategy involves the introduction of the C3-amino group onto a pre-existing 5-methylpyrazine-2-carboxylic acid scaffold.
-
Route B: Ring Synthesis from Acyclic Precursors. This classical approach builds the substituted pyrazine ring from appropriately functionalized open-chain starting materials.
-
Route C: Functional Group Interconversion. This pathway begins with a more readily available substituted pyrazine and modifies the functional groups to arrive at the target molecule.
The following sections will delve into a detailed examination of each of these proposed routes, providing theoretical justification and citing analogous transformations from the scientific literature.
Route A: Late-Stage Amination of 5-Methylpyrazine-2-carboxylic Acid Derivatives
This approach is predicated on the availability of 5-methylpyrazine-2-carboxylic acid, a compound for which several synthetic methods have been reported. The key challenge in this route lies in the regioselective introduction of an amino group at the C3 position of the pyrazine ring.
Conceptual Framework
The direct amination of an unactivated C-H bond on the pyrazine ring is a challenging transformation. A more feasible approach involves the conversion of the C3 position to a more reactive functional group that can be subsequently displaced by an amine or its equivalent. A plausible sequence involves the halogenation of the pyrazine ring, followed by nucleophilic aromatic substitution (SNAr) with an amino source.
Proposed Synthesis Workflow
Caption: Proposed workflow for Route A, involving late-stage amination.
Experimental Protocol Insights
-
Halogenation and Esterification: The pyrazine ring can be halogenated, for instance, with N-bromosuccinimide (NBS) or sulfuryl chloride. The carboxylic acid would likely require protection as an ester prior to or concurrently with this step to prevent side reactions.
-
Nucleophilic Aromatic Substitution: The resulting 3-halo-5-methylpyrazine-2-carboxylic acid ester can then undergo nucleophilic substitution with sodium azide. The electron-withdrawing nature of the pyrazine nitrogens and the ester group facilitates this SNAr reaction.
-
Reduction of the Azide: The 3-azido intermediate can be reduced to the corresponding amine using standard methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or with reagents like triphenylphosphine (Staudinger reaction).
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Causality Behind Experimental Choices
The choice of a halogen as a leaving group is strategic; it activates the C3 position for nucleophilic attack. The use of an azide as the nitrogen source is advantageous because azides are generally good nucleophiles in SNAr reactions and can be cleanly reduced to amines without affecting other functional groups on the pyrazine ring.
Route B: Pyrazine Ring Synthesis from Acyclic Precursors
This classical approach relies on the construction of the pyrazine ring from readily available acyclic starting materials. The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, provides a foundational framework for this strategy.[1]
Conceptual Framework
The synthesis would involve the condensation of an α-amino ketone with an α-keto-amide or a related species. The specific precursors would need to be chosen to yield the desired substitution pattern on the final pyrazine ring.
Proposed Synthesis Workflow
Caption: Proposed workflow for Route B, constructing the pyrazine ring.
Experimental Protocol Insights
-
Precursor Synthesis: The synthesis of the required α-amino-α'-methyl-ketone and α-keto-amide precursors would be the initial and potentially most challenging step. These could be derived from amino acids or other readily available starting materials.
-
Condensation: The two precursor fragments would be condensed under mildly basic or acidic conditions to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can often be achieved by air oxidation or by using mild oxidizing agents.
-
Hydrolysis: The resulting 3-amino-5-methylpyrazine-2-carboxamide would then be hydrolyzed to the final carboxylic acid.
Causality Behind Experimental Choices
This route offers a high degree of flexibility in introducing substituents to the pyrazine ring by modifying the acyclic precursors. The condensation reaction is a robust and well-established method for forming the pyrazine core.
Route C: Functional Group Interconversion from a Substituted Pyrazine
This strategy leverages a more readily accessible, differently substituted pyrazine and chemically transforms the existing functional groups into the desired amino and carboxylic acid moieties. A plausible starting material for this route is 2-amino-5-methylpyrazine, the synthesis of which has been reported via a Curtius rearrangement of 5-methyl-2-pyrazine carboxylic acid.[2]
Conceptual Framework
This route would involve the introduction of a carboxylic acid or a precursor group at the C2 position and the conversion of an existing group at the C3 position to an amino group. A more direct approach would be to start with a precursor that already has a group that can be converted to a carboxylic acid at the C2 position and a group that can be converted to an amino group at the C3 position. A patent describes the synthesis of 3-hydroxy-5-methylpyrazine-2-carboxamide, which can be converted to 3-chloro-5-methyl-2-cyanopyrazine.[3] The cyano group can be hydrolyzed to a carboxylic acid, and the chloro group can be substituted with an amino group.
Proposed Synthesis Workflow
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A Senior Application Scientist's Comparative Guide to 3-Amino-5-methylpyrazine-2-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, heterocyclic carboxylic acids represent a cornerstone of pharmacophore design. Their ability to engage in crucial hydrogen bonding, salt bridge formations, and chelation interactions makes them indispensable for modulating biological targets.[1] However, the seemingly subtle alteration of a heterocycle's core structure or substituent pattern can profoundly impact a molecule's physicochemical properties and its pharmacokinetic profile. The presence of a carboxylic acid can be a double-edged sword; while often essential for target binding, it can also lead to poor membrane permeability, rapid metabolism, or undesirable toxicity.[1]
This guide provides an in-depth comparison of 3-Amino-5-methylpyrazine-2-carboxylic acid against other foundational heterocyclic carboxylic acids commonly employed in drug development. We will dissect their key performance parameters, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a clear, actionable framework for scaffold selection. Our focus is not merely on what these molecules are, but on why they behave the way they do, and how to leverage their unique characteristics to design superior therapeutic agents.
Chapter 1: The Physicochemical Profile - Acidity, Lipophilicity, and Solubility
A molecule's journey from administration to its biological target is governed by its fundamental physicochemical properties. For heterocyclic carboxylic acids, the interplay between the acidic proton of the carboxyl group and the basicity of the ring's nitrogen atoms is a critical determinant of its overall character.
Expertise & Experience: The ionization state of a molecule at physiological pH (typically ~7.4) is paramount. It dictates solubility, membrane permeability, and the ability to interact with the target's binding pocket. The acid dissociation constant (pKa) is our primary tool for predicting this behavior. A lower pKa indicates a stronger acid, meaning it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH. This typically enhances aqueous solubility but can hinder passive diffusion across lipid membranes.
For this comparison, we evaluate our lead compound against three widely used scaffolds:
-
Picolinic Acid (Pyridine-2-carboxylic acid): Features a nitrogen adjacent to the carboxylic acid, which influences its electronic properties and chelating ability.[2][3]
-
Nicotinic Acid (Pyridine-3-carboxylic acid): An isomer of picolinic acid, where the nitrogen is further from the carboxyl group, altering its pKa and biological role (it is also known as niacin, or Vitamin B3).[4][5]
-
Quinaldic Acid (Quinoline-2-carboxylic acid): A larger, more lipophilic bicyclic system, representing a scaffold with increased surface area and different stacking potential.[6][7]
Data Presentation: Comparative Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | pKa (Carboxyl) | Aqueous Solubility |
| This compound | 153.14[8] | 0.2[8] | ~3.1 (Predicted) | Data Not Available | |
| Picolinic Acid | 123.11[2][9][10] | 0.72[10] | 5.32[9] | 960 mg/mL (20°C)[2][10] | |
| Nicotinic Acid | 123.11[11] | 0.147[11] | 4.85 (Approx.) | 18 g/L[5] | |
| Quinaldic Acid | 173.17[7] | 1.6[7][12] | 2.5 (Approx.) | 14 g/L (25°C)[7] |
Note: XLogP3 is a computationally predicted measure of lipophilicity. pKa and solubility values are experimentally derived where available.
Analysis & Insights:
-
This compound presents a unique profile. The pyrazine core, with its two nitrogen atoms, combined with an electron-donating amino group, creates a distinct electronic environment. Its predicted pKa is relatively low, suggesting it will be predominantly ionized at physiological pH. This, coupled with a low XLogP3 value, suggests good aqueous solubility but potentially lower passive permeability compared to more lipophilic analogs.
-
Picolinic Acid's higher pKa is a direct result of the intramolecular hydrogen bond that can form between the pyridine nitrogen and the carboxylic acid proton, making it a weaker acid. Its ability to act as a bidentate chelating agent for metal ions like zinc and iron is a key functional attribute.[3]
-
Nicotinic Acid has a pKa closer to a simple benzoic acid, as the nitrogen at the 3-position has a less pronounced electronic influence on the carboxyl group compared to the 2-position in picolinic acid.
-
Quinaldic Acid is the most lipophilic of the group, as indicated by its higher XLogP3. This increased lipophilicity can enhance membrane crossing and van der Waals interactions with protein targets but may also lead to lower aqueous solubility and increased potential for non-specific binding.
Chapter 2: Experimental Protocols for Core Properties
Trustworthiness: To ensure the reliability of comparative data, standardized protocols are essential. The following methods represent industry-standard approaches for determining key physicochemical parameters.
Experimental Protocol: Potentiometric pKa Determination
This protocol provides a robust method for experimentally verifying the acid dissociation constant (pKa) of a test compound.
Rationale: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~5 mg of the test compound and dissolve it in 50 mL of degassed, deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the results must be corrected to obtain the aqueous pKa.
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (25°C).
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C with constant stirring. Immerse the calibrated pH electrode and a micro-burette tip containing a standardized 0.1 M NaOH solution.
-
Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve. The pKa is the pH value at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added).
-
Validation: The protocol is validated by running a known standard with a similar pKa (e.g., potassium hydrogen phthalate) to ensure the system is performing correctly.
Mandatory Visualization: Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
Chapter 3: Structural Implications for Target Interaction
The arrangement of heteroatoms and functional groups within these scaffolds directly translates to their function as pharmacophores or bioisosteres.[1][13]
-
This compound: This molecule is rich in hydrogen bond donors (amino group, carboxylic acid) and acceptors (pyrazine nitrogens, carboxyl oxygens). The ortho-amino-carboxyl arrangement is a powerful bidentate motif capable of strong chelation or forming two key hydrogen bonds with a protein target. This pattern is often sought to mimic interactions of endogenous ligands like amino acids.
-
Picolinic and Quinaldic Acids: The nitrogen at the 2-position, adjacent to the carboxyl group, allows them to act as effective bidentate chelators.[3] This is a crucial feature for inhibiting metalloenzymes where the compound can coordinate with a catalytic metal ion (e.g., Zn²⁺, Fe²⁺).
-
Nicotinic Acid: With the nitrogen at the 3-position, it cannot form the same bidentate chelate. Its interactions are typically monodentate through the carboxylate and as a hydrogen bond acceptor at the pyridine nitrogen. It serves as a bioisostere for other 3-substituted aromatic acids.
Mandatory Visualization: Comparative Binding Motifs
Caption: Comparison of bidentate interaction motifs.
Conclusion: A Scientist's Perspective on Scaffold Selection
The choice between this compound and other heterocyclic carboxylic acids is not a matter of which is "better," but which is fitter for purpose.
-
Choose this compound when:
-
Your target requires a rich network of hydrogen bonds, particularly a bidentate donor/acceptor pattern from an ortho-amino-acid motif.
-
High aqueous solubility is a primary objective.
-
You need to design out the metabolic liabilities sometimes associated with simpler pyridine rings.
-
-
Choose Picolinic or Quinaldic Acid when:
-
The primary mechanism of action involves chelation of a catalytic metal ion.
-
A more lipophilic scaffold (in the case of Quinaldic acid) is needed to access buried binding pockets or to enhance membrane permeability.
-
-
Choose Nicotinic Acid when:
-
A simple, metabolically stable (it's a vitamin) aromatic carboxylic acid is required.[5]
-
You are exploring structure-activity relationships around a phenyl ring and wish to introduce a hydrogen bond acceptor to improve solubility and tune electronics.
-
Ultimately, the data presented here serves as a starting point. The principles of rational drug design demand that we understand the fundamental properties of our building blocks. By appreciating the nuanced differences in pKa, lipophilicity, and binding potential, we can more intelligently and efficiently navigate the complex path of drug discovery.
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Comparative Structure-Activity Relationship of 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive starting point for drug design.[2] Among pyrazine-based structures, the 3-amino-5-methylpyrazine-2-carboxylic acid core and its derivatives have emerged as a particularly fruitful area of research, yielding potent compounds with diverse therapeutic applications, from anticancer to antimicrobial agents.[3][4][5]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives of the this compound scaffold. We will dissect how specific structural modifications influence biological activity, offering field-proven insights and detailed experimental protocols to support and validate these findings. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutic agents based on this versatile chemical core.
The 3-Aminopyrazine-2-carboxylic Acid Core: A Scaffold for Targeted Therapies
The foundational structure of 3-aminopyrazine-2-carboxylic acid and its amides offers several key points for chemical modification. The primary sites for derivatization include the amino group at the C3 position, the carboxylic acid (or carboxamide) at the C2 position, and the pyrazine ring itself. Understanding how substitutions at these positions impact target engagement and biological response is fundamental to rational drug design.
The pyrazine nitrogens frequently serve as hydrogen bond acceptors, anchoring the molecule within the hinge region of kinase active sites, a common mechanism for pyrazine-based inhibitors.[2][6] The adjacent amino and carboxylate/carboxamide groups provide additional points for crucial interactions and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[3]
Caption: Key modification sites on the core scaffold.
Comparative SAR Analysis: From Anticancer to Antimicrobial Activity
The versatility of the 3-aminopyrazine scaffold is evident in the distinct biological activities that can be achieved through targeted modifications. Below, we compare the SAR for two major therapeutic areas: kinase inhibition for cancer and antimicrobial activity.
A. Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFR)
Genetic alterations in the Fibroblast Growth Factor Receptor (FGFR) family are known oncogenic drivers in various cancers.[3] The 3-aminopyrazine-2-carboxamide core has proven to be an excellent scaffold for developing potent FGFR inhibitors. A key design strategy involves scaffold hopping from known pyrimidine-based inhibitors to the 3-amino-pyrazine-2-carboxamide core, which maintains similar crucial intramolecular hydrogen bonding patterns.[3]
A study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives identified compound 18i as a potent pan-FGFR inhibitor.[3] The SAR exploration revealed several critical insights:
-
The Carboxamide Moiety: Conversion of the C2 carboxylic acid to a carboxamide is crucial. The N-substituted phenyl ring explores a key binding pocket.
-
The 3,5-dihydroxyphenyl Group: This specific substitution on the amide nitrogen is vital for potent activity. The hydroxyl groups likely form key hydrogen bonds within the FGFR active site.
-
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen helps to lock the molecule in a favorable conformation for binding.[3]
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| BGJ398 (Reference) | N/A (different core) | 1 | 1 | 2 | 60 |
| Lead Cmpd | 3,5-dimethoxyphenyl | 11.2 | 3.5 | 11.7 | 10.9 |
| 18i | 3,5-dihydroxyphenyl | 1.8 | 1.1 | 1.5 | 3.6 |
| Analog A | Phenyl | >1000 | >1000 | >1000 | >1000 |
| Analog B | 4-hydroxyphenyl | 112.3 | 45.6 | 98.7 | 154.2 |
Data synthesized from ACS Med. Chem. Lett. 2024, 15, 4, 532–541.[3]
The data clearly demonstrates that the 3,5-dihydroxyphenyl substitution in compound 18i results in a significant increase in potency across all FGFR isoforms compared to analogs with no, mono-, or dimethoxy substitutions. This highlights the importance of precise hydrogen bond donor placement for effective target engagement.
Caption: Proposed binding of a potent FGFR inhibitor.
B. Antimicrobial Activity: Targeting Mycobacterial Pathways
Derivatives of 3-aminopyrazine-2-carboxamide have also been extensively investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis.[4][5] This line of research is inspired by the first-line anti-tubercular drug pyrazinamide, which is a bioisostere.[7][8] SAR studies in this area focus on substitutions on the carboxamide nitrogen.
A systematic study of N-substituted 3-aminopyrazine-2-carboxamides revealed distinct activity profiles based on the nature of the substituent:
-
N-Alkyl Derivatives: Antimycobacterial activity generally increases with the length of the carbon side chain, suggesting that enhanced lipophilicity improves cell wall penetration or interaction with a hydrophobic target site.[4][5]
-
N-Phenyl Derivatives: Substitution on the phenyl ring significantly modulates activity. The compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active against M. tuberculosis H37Rv in one study, indicating that specific electronic and steric features are required for optimal potency.[4][5]
-
N-Benzyl Derivatives: This class of derivatives generally showed lower antibacterial activity compared to the N-phenyl and N-alkyl counterparts.[4][5]
| Compound Series | R Group (Substitution on Carboxamide Nitrogen) | General Activity Trend vs. M. tuberculosis | Most Potent Example (MIC, µM) |
| Alkyl | -CH₃, -C₂H₅, ... -C₆H₁₃ | Activity increases with chain length | N-hexyl (MIC not specified)[4] |
| Phenyl | Substituted Phenyl Rings | Highly dependent on substitution pattern | 2,4-dimethoxyphenyl (46 µM)[4][5] |
| Benzyl | Substituted Benzyl Rings | Generally low activity | N/A[4] |
Data synthesized from Molecules 2019, 24(7), 1212.[4][5]
The causality here is multifactorial. For alkyl chains, increased lipophilicity is a classic strategy to improve passage across the complex, lipid-rich mycobacterial cell wall. For the N-phenyl series, the specific placement of substituents like methoxy groups suggests a more defined binding interaction with a target protein, where both electronic and steric factors contribute to affinity.
Experimental Methodologies: A Framework for Self-Validating Research
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Here, we provide detailed methodologies for the synthesis and biological evaluation of 3-aminopyrazine-2-carboxamide derivatives.
Experimental Workflow
Caption: Overall workflow for synthesis and evaluation.
Protocol 1: General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This protocol describes a common method for converting the starting carboxylic acid into the desired amide derivatives.[4][9]
Materials:
-
3-aminopyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, EDC)
-
Appropriate primary or secondary amine (R-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Causality Note: This step converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating nucleophilic attack by the amine.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[10][11][12]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116 for FGFR-driven cancers)[3][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48 or 72 hours.
-
Causality Note: The incubation time is chosen to allow the compound to exert its antiproliferative or cytotoxic effects, which may involve processes like cell cycle arrest or apoptosis.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Mechanistic Insights: FGFR Signaling Pathway
To understand why potent 3-aminopyrazine-based FGFR inhibitors are effective anticancer agents, it is crucial to visualize their impact on cellular signaling. FGFR activation by fibroblast growth factors (FGFs) triggers multiple downstream pathways that promote cell proliferation, survival, and migration, including the MAPK and PI3K/AKT pathways.[3]
Caption: Simplified FGFR signaling and point of inhibition.
By competitively binding to the ATP pocket of FGFR, potent derivatives like 18i block the receptor's kinase activity. This prevents the phosphorylation of downstream signaling molecules, effectively shutting down these pro-cancerous pathways and leading to cell cycle arrest and apoptosis.[3][13][14]
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of targeted therapeutics. Structure-activity relationship studies have clearly demonstrated that precise, rational modifications can steer the biological activity towards distinct and potent outcomes.
For anticancer agents , the key is designing N-carboxamide substitutions that form specific hydrogen bonds in the target kinase active site, as exemplified by the potent pan-FGFR inhibitor with a 3,5-dihydroxyphenyl group.[3] Future work should focus on optimizing selectivity among kinase family members and improving pharmacokinetic profiles.
For antimicrobial agents , particularly against M. tuberculosis, modulating lipophilicity through N-alkyl chains and exploring electronic effects with substituted N-phenyl groups are proven strategies.[4][5] Future efforts could involve creating hybrid molecules that combine the pyrazine core with other known antitubercular pharmacophores to develop novel mechanisms of action and combat drug resistance.[8]
This guide provides a foundational understanding and practical methodologies for researchers in the field. By applying these principles of SAR and employing robust, self-validating experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
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Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. Int J Mol Sci. 2020 Feb 28;21(5):1665. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]
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Design, Synthesis, and Biological Evaluation of[6][10][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022;10:873133. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med Chem Lett. 2024, 15, 4, 532–541. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019 Mar 28;24(7):1212. [Link]
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Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Synthetic Communications. [Link]
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Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. [Link]
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. 2021, 26(23), 7129. [Link]
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Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorg Med Chem Lett. 2022 Dec 15;78:129065. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][10][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. 2018, 23(11), 2766. [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Med. Chem. 2022, 13, 1141-1157. [Link]
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Physicochemical properties and mechanism of action of a new copper(II) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Dalton Trans. 2024. [Link]
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Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Mini Rev Med Chem. 2023;23(6):700-718. [Link]
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A Comparative Guide to the Efficacy of 3-Amino-5-methylpyrazine-2-carboxylic Acid-Based Inhibitors
The 3-amino-5-methylpyrazine-2-carboxylic acid scaffold has emerged as a versatile and privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors.[1][2] This guide provides a comprehensive comparison of the efficacy of two prominent classes of inhibitors derived from this core: novel antimycobacterial agents targeting prolyl-tRNA synthetase and pan-FGFR inhibitors with significant potential in oncology. We will delve into the mechanistic insights, structure-activity relationships (SAR), and comparative efficacy data, supported by detailed experimental protocols to aid researchers in their drug discovery endeavors.
Part 1: Antimycobacterial Agents Targeting Prolyl-tRNA Synthetase (ProRS)
The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with unique mechanisms of action.[3] Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis, making it an attractive drug target.[3]
Mechanism of Action and Structural Insights
These inhibitors are designed as adenosine-mimicking derivatives that competitively bind to the ATP-binding site of ProRS.[3] The 3-aminopyrazine-2-carboxamide core effectively mimics the adenine moiety of ATP, establishing crucial hydrogen bonding interactions within the active site. The efficacy of these inhibitors is largely dictated by the nature of the substituent at the 3-amino position.
Comparative Efficacy of 3-(Benzamido)pyrazine-2-carboxamides
A systematic exploration of 3-acylaminopyrazine-2-carboxamides has revealed that 3-(benzamido)pyrazine-2-carboxamides are particularly potent. The substitution pattern on the benzoyl ring plays a critical role in determining the antimycobacterial activity.
| Compound ID | R Group (Benzamide Substitution) | MIC (µg/mL) vs. M. tuberculosis H37Rv[3] | Selectivity Insight |
| 1 | 4'-CF3 | 1.95 | High activity, lipophilic group favored at 4' position. |
| 2 | 4'-Cl | 3.91 | Demonstrates the importance of a 4'-halo substitution. |
| 3 | 4'-Br | 3.91 | Similar activity to the 4'-chloro derivative. |
| 4 | 4'-I | 7.81 | Activity decreases with the larger halogen. |
| 5 | 4'-F | 15.62 | The least active of the 4'-halo derivatives. |
| 6 | 2'-CF3 | > 500 | Inactive, highlighting the critical role of 4'-substitution. |
| 7 | 3'-CF3 | > 500 | Inactive, further supporting the 4'-substitution requirement. |
As evidenced by the data, a clear SAR emerges where a lipophilic substituent at the 4'-position of the benzamide ring is highly favorable for antimycobacterial activity.[3] Conversely, substitutions at the 2' or 3' positions lead to a dramatic loss of efficacy.[3]
Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing
The following protocol outlines the Microplate Alamar Blue Assay (MABA) used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]
1. Preparation of Compound Dilutions:
-
Stock solutions of the test compounds are prepared in DMSO.
-
A serial two-fold dilution is performed in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve final concentrations ranging from 1.95 to 500 µg/mL.
2. Inoculum Preparation:
-
Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted 1:20 to obtain the final inoculum.
3. Incubation:
-
100 µL of the bacterial inoculum is added to each well of the microplate containing the diluted compounds.
-
The plates are sealed and incubated at 37°C for 7 days.
4. Alamar Blue Addition and Reading:
-
After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
The plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow for MIC determination using MABA.
Part 2: Pan-FGFR Inhibitors for Cancer Therapy
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of various cancers.[4][5] The this compound scaffold has been successfully utilized in a scaffold hopping strategy to develop potent pan-FGFR inhibitors.[4]
FGFR Signaling Pathway and Inhibitor Intervention
FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[4] The developed inhibitors act as ATP-competitive agents, blocking the kinase activity of FGFRs and thereby inhibiting downstream signaling.
Caption: Inhibition of the FGFR signaling pathway.
Comparative Efficacy of Novel FGFR Inhibitors
Through rational design and SAR studies, compound 18i emerged as a lead candidate with potent pan-FGFR inhibitory activity.[4]
Table 2: In Vitro Kinase and Cellular Proliferation Inhibitory Activity of Compound 18i
| Target | Biochemical IC50 (nM)[4] | Cellular Antiproliferative IC50 (µM)[4] | Cancer Cell Line[4] |
| FGFR1 | 25 | 26.69 | NCI-H520 |
| FGFR2 | 150 | 1.88 | SNU-16 |
| FGFR3 | 480 | 3.02 | KMS-11 |
| FGFR4 | - | 2.34 | SW-780 |
| - | - | 12.58 | MDA-MB-453 |
Compound 18i demonstrates potent inhibition of FGFRs 1, 2, and 3 at the biochemical level and effectively suppresses the proliferation of various cancer cell lines with FGFR alterations.[4] Notably, it exhibits sub-micromolar to low micromolar antiproliferative activity across a panel of cell lines.[4]
Experimental Protocol: FGFR Kinase Inhibition Assay
The following protocol describes a typical in vitro kinase assay to determine the IC50 values of the inhibitors.
1. Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the FGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
The luminescence signal is inversely proportional to the kinase activity.
4. Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for FGFR kinase inhibition assay.
Conclusion
The this compound scaffold has proven to be a highly productive starting point for the development of inhibitors against diverse and critical therapeutic targets. The 3-(benzamido)pyrazine-2-carboxamide derivatives show significant promise as antimycobacterial agents, with clear structure-activity relationships guiding further optimization. In parallel, scaffold hopping from this core has yielded potent pan-FGFR inhibitors with demonstrated anticancer activity. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in the fields of infectious disease and oncology, facilitating the continued exploration and development of this versatile chemical class.
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Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Pallabothula, V. S. K., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available at: [Link]
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Jand'ourek, O., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
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Pallabothula, V. S. K., et al. (2022). A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie. Available at: [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives
In the intricate world of drug discovery, the specificity of a molecule is paramount. While a compound may exhibit potent activity against its intended target, off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and potential toxicity.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of a promising class of compounds: 3-Amino-5-methylpyrazine-2-carboxylic acid derivatives. These scaffolds are prevalent in medicinal chemistry, forming the core of molecules targeting a range of enzymes and receptors.[2][3] Understanding their selectivity profile is a critical step in advancing them from promising hits to viable clinical candidates.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to provide a practical, in-depth look at the why and how of cross-reactivity assessment. We will explore the underlying principles of experimental design, detail robust protocols, and present data in a comparative format to facilitate informed decision-making in your drug discovery pipeline.
The Rationale: Why Scrutinize the Pyrazine Scaffold?
The this compound core is a versatile scaffold in medicinal chemistry.[2][3] Its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[3][4] The pyrazine ring system is a key feature in molecules designed to target a variety of enzymes, including kinases.[5] This inherent potential for broad biological activity necessitates a thorough cross-reactivity investigation to ensure that the observed therapeutic effect is indeed due to the modulation of the desired target.
This guide will compare three hypothetical, yet representative, derivatives to illustrate the process:
-
Derivative A: A lead compound with high affinity for Target X.
-
Derivative B: An analog with a modification intended to improve potency.
-
Derivative C: A second-generation analog designed for enhanced selectivity.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is crucial for a meaningful cross-reactivity study. The following workflow outlines a tiered strategy, starting with broad screening and moving towards more focused, quantitative analysis.[6]
Figure 1: A tiered workflow for assessing the cross-reactivity of drug candidates. This systematic approach ensures efficient use of resources by progressively focusing on the most relevant off-target interactions.
Methodologies and Comparative Data
Part 1: Broad Kinase Panel Screening
Given the pyrazine scaffold's prevalence in kinase inhibitors, a broad kinase panel is an essential primary screen.[5][7] This provides a wide-angle view of potential off-target interactions across the kinome.
Experimental Protocol: Kinase Panel Screen (Example using a commercial service)
-
Compound Preparation: Solubilize Derivatives A, B, and C in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Perform a primary screen at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.[6]
-
Panel Selection: Utilize a comprehensive kinase panel covering major branches of the human kinome.
-
Data Acquisition: The percentage of inhibition relative to a control is measured. A variety of assay formats are available, including radiometric, luminescent, or fluorescence-based methods.[8]
-
Hit Criteria: A common threshold for identifying a "hit" in a primary screen is >70% inhibition.[6]
Table 1: Comparative Kinase Panel Screening Results (% Inhibition at 10 µM)
| Kinase Target | Derivative A | Derivative B | Derivative C |
| Target X | 98.2 | 99.5 | 95.7 |
| Kinase 1 | 65.3 | 88.1 | 10.2 |
| Kinase 2 | 48.9 | 75.4 | 5.6 |
| Kinase 3 | 12.1 | 35.8 | 2.1 |
| Kinase 4 | 5.6 | 15.2 | 1.8 |
Interpretation of Results: As illustrated in Table 1, while Derivative B shows a slight increase in potency against the intended Target X, it also exhibits significant off-target activity against Kinase 1 and Kinase 2. In contrast, Derivative C, despite a minor reduction in on-target potency, demonstrates a dramatically improved selectivity profile, with minimal inhibition of the tested off-target kinases.
Part 2: Quantitative IC50 Determination for Off-Target Hits
Following the identification of off-target hits, the next logical step is to quantify the potency of these interactions through dose-response assays to determine the half-maximal inhibitory concentration (IC50).[9]
Experimental Protocol: IC50 Determination via Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at appropriate concentrations. The substrate concentration is typically at or below the Michaelis-Menten constant (Km) to detect various types of inhibitors.[10]
-
Compound Titration: Perform a serial dilution of the hit compounds (Derivatives A and B for Kinase 1 and 2) to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for the optimized reaction time.
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining. Lower luminescence indicates higher kinase activity (and less inhibition).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
Table 2: Comparative IC50 Values (µM)
| Compound | Target X (On-Target) | Kinase 1 (Off-Target) | Kinase 2 (Off-Target) | Selectivity Ratio (Kinase 1 IC50 / Target X IC50) |
| Derivative A | 0.05 | 8.2 | > 20 | 164 |
| Derivative B | 0.03 | 1.5 | 5.8 | 50 |
| Derivative C | 0.08 | > 50 | > 50 | > 625 |
Interpretation of Results: The quantitative data in Table 2 reinforces the initial screening findings. Derivative B's increased on-target potency comes at the cost of a significant drop in selectivity, with a 50-fold selectivity ratio for Kinase 1. Derivative C, however, displays a selectivity ratio of over 625-fold, marking it as a much more specific compound despite its slightly lower on-target potency. This highlights the critical trade-off between potency and selectivity that must be managed during lead optimization.
Visualizing the Selectivity-Potency Relationship
The decision-making process in lead optimization often involves balancing multiple parameters. A visual representation can aid in the simultaneous evaluation of on-target potency and off-target selectivity.
Figure 2: A conceptual plot illustrating the trade-off between on-target potency and selectivity for the three derivatives. The ideal candidate would be located in the top-right quadrant, exhibiting both high potency and high selectivity.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of this compound derivatives. The tiered workflow, from broad panel screening to quantitative IC50 determination, allows for the efficient identification and characterization of off-target interactions.
Our analysis of hypothetical Derivatives A, B, and C reveals a common challenge in drug discovery: the optimization of one property, such as potency, can negatively impact another, like selectivity. Derivative C, with its superior selectivity profile, represents the most promising candidate for further development, even with a slight compromise in on-target activity. This underscores the principle that a "cleaner" compound is often a more viable one.
Future studies should expand upon this foundation by:
-
Employing Orthogonal Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to off-target proteins and determine binding kinetics and thermodynamics.[8]
-
Cellular Target Engagement Assays: Moving into a more biologically relevant context, cell-based assays can confirm whether the observed off-target interactions translate to effects within a living system.[11]
-
Broader Panel Screening: Depending on the intended therapeutic area, screening against other target classes, such as G-protein coupled receptors (GPCRs) or ion channels, may be warranted.
By rigorously and systematically evaluating cross-reactivity, researchers can build a comprehensive understanding of their compounds' biological activity, mitigate the risks of late-stage failures, and ultimately develop safer and more effective medicines.[1]
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The Dichotomy of the Petri Dish and the Patient: An In-Depth Comparison of In Vitro and In Vivo Activity of 3-Amino-5-methylpyrazine-2-carboxylic Acid Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous and often unpredictable odyssey. The family of 3-Amino-5-methylpyrazine-2-carboxylic acid and its derivatives represents a compelling case study in this process. Exhibiting a wide spectrum of biological activities in initial screenings, these compounds have garnered significant interest, particularly in the realms of oncology and infectious diseases. This guide provides a critical comparison of their in vitro and in vivo performance, offering insights into the experimental nuances and the often-sobering realities of translating promising laboratory results into tangible clinical efficacy.
The core challenge in drug development lies in bridging the gap between the controlled environment of an in vitro assay and the complex, dynamic biological system of a living organism. For this compound compounds, this is no different. While they may exhibit potent activity against isolated enzymes or cultured cells, their performance in vivo is contingent on a host of pharmacokinetic and pharmacodynamic factors. This guide will dissect these factors, providing a framework for a more holistic evaluation of this promising class of molecules.
In Vitro Activity: The Promise of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, and the addition of an amino and a carboxylic acid group at positions 3 and 2, respectively, along with a methyl group at position 5, creates a molecule with diverse biological potential. In vitro studies have been instrumental in elucidating the primary mechanisms of action and identifying the most promising derivatives.
Antimicrobial Activity: A New Frontier Against Ancient Foes
A significant body of research has focused on the antitubercular potential of 3-aminopyrazine-2-carboxamide derivatives. These compounds are structurally related to pyrazinamide, a cornerstone of tuberculosis therapy. The in vitro evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against various strains of Mycobacterium tuberculosis.
One study systematically synthesized a series of N-substituted 3-aminopyrazine-2-carboxamides and evaluated their in vitro activity against M. tuberculosis H37Rv.[1][2][3] The results, summarized in the table below, highlight the sensitivity of the antimycobacterial activity to the nature of the substituent on the carboxamide nitrogen.
| Compound | Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |
| 17 | 2,4-dimethoxyphenyl | 12.5 |
| 20 | 4-trifluoromethylphenyl | >50 |
| 10 | Propyl | >50 |
| 16 | 4-methoxyphenyl | >50 |
| Pyrazinamide (control) | 6.25 |
Data synthesized from Bouz et al. (2019).[1][2][3]
These findings underscore the importance of the N-substituent in modulating the antitubercular activity. The 2,4-dimethoxyphenyl derivative 17 emerged as the most potent in this series, albeit still less active than the standard drug, pyrazinamide.[1][2][3]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 3-amino-pyrazine-2-carboxamide scaffold has also been explored for its anticancer properties. A recent study focused on designing derivatives as inhibitors of the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4][5] The in vitro efficacy of these compounds was assessed by their ability to inhibit FGFR kinases and to curb the proliferation of cancer cell lines with FGFR abnormalities.
The lead compound, 18i , demonstrated potent pan-FGFR inhibitory activity and significant antiproliferative effects against a panel of cancer cell lines.[4][5]
| Cell Line | Cancer Type | IC50 of 18i (µM) |
| NCI-H520 | Lung Cancer | 26.69 |
| SNU-16 | Gastric Cancer | 1.88 |
| KMS-11 | Myeloma | 3.02 |
| SW-780 | Bladder Cancer | 2.34 |
| MDA-MB-453 | Breast Cancer | 12.58 |
Data from Zheng et al. (2024).[4][5]
These in vitro results are promising and suggest that with further optimization, 3-amino-pyrazine-2-carboxamide derivatives could be developed into effective anticancer agents.
The In Vivo Challenge: From Promise to Preclinical Reality
While in vitro assays provide a crucial first look at the potential of a compound, the true test of its therapeutic viability lies in its in vivo performance. This is where the complexities of absorption, distribution, metabolism, excretion, and toxicity (ADMET) come into play.
Unfortunately, detailed in vivo efficacy and pharmacokinetic data for the most promising in vitro hits from the this compound family are not extensively available in the public domain. However, we can draw valuable insights from related studies and preclinical development paradigms.
A study on transition metal complexes of 3-aminopyrazine-2-carboxylic acid reported significant anticancer activity against Ehrlich ascites tumour cells (EAC) in albino mice.[6] While specific data on dosage and tumor growth inhibition were not detailed, this finding provides a proof-of-concept for the in vivo anticancer potential of this scaffold.[6]
More informative is the journey of an aminopyrazine series of selective PI3Kγ inhibitors.[7] After demonstrating promising in vitro activity, the compounds faced challenges with poor solubility, leading to low oral bioavailability. This necessitated a scaffold hop to an aminopyridine core to improve pharmacokinetic properties. The optimized compound progressed to in vivo studies and showed good efficacy in a rat model of airway inflammation. However, subsequent toxicology studies revealed unexpected inflammatory cell infiltrates in cardiovascular tissue, ultimately halting its development.[7] This case highlights the critical role of in vivo ADMET studies in identifying potential liabilities that are not apparent from in vitro experiments.
Experimental Protocols: A Glimpse into the Methodologies
To appreciate the data and the challenges, it is essential to understand the experimental workflows.
A standardized method for determining the MIC of a compound against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading: After further incubation, the color change from blue to pink, indicating bacterial growth, is visually assessed or measured using a spectrophotometer. The MIC is the lowest concentration of the compound that prevents this color change.
Caption: Workflow for in vivo efficacy testing in a mouse TB model.
Bridging the Gap: The Path Forward
The discrepancy between in vitro potency and in vivo efficacy is a multifaceted issue. For this compound compounds, several factors could contribute to this:
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or rapid excretion can prevent the compound from reaching its target at a sufficient concentration for a sustained period.
-
Toxicity: The compound may exhibit off-target effects that cause toxicity at concentrations required for efficacy.
-
Target Engagement: The in vitro target may not be as critical in the context of a whole organism, or the compound may not be able to access the target in its native environment.
To improve the chances of translating in vitro success into in vivo efficacy, a multi-pronged approach is necessary:
-
Early ADMET Profiling: In vitro ADMET assays should be conducted early in the discovery process to identify potential liabilities.
-
Structure-Activity and Structure-Property Relationships: A balanced optimization of both potency and pharmacokinetic properties is crucial.
-
Mechanism of Action Studies: A thorough understanding of the compound's mechanism of action can help in designing more relevant in vivo studies and anticipating potential off-target effects.
Conclusion
The this compound scaffold holds considerable promise as a source of novel therapeutic agents. The available in vitro data demonstrates potent antimicrobial and anticancer activities. However, the path to clinical application is paved with the challenges of in vivo validation. A systematic and integrated approach that considers both in vitro potency and in vivo pharmacokinetics and safety is essential for the successful development of these compounds. As researchers, our ability to navigate the complex interplay between the petri dish and the patient will ultimately determine the therapeutic legacy of this intriguing class of molecules.
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Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link] [4][5]2. Abdel-Rahman, L. H., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link] [6]3. Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link] [1][2][3]4. Novartis Institutes for Biomedical Research. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(17), 13076-13095. [Link] [7]5. Working Group for New TB Drugs. Pyrazinamide Analogs. [Link] [8]6. Clinicaltrials.eu. Pyrazinamide – Application in Therapy and Current Clinical Research. [Link] [9]7. Xu, A. Y., et al. (2024). Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized, Controlled Clinical Trial. American Journal of Respiratory and Critical Care Medicine. [Link] [10][11]8. Zhang, Y., et al. (2018). Identification of drug candidates that enhance pyrazinamide activity from a clinical compound library. Emerging Microbes & Infections, 7(1), 1-4. [Link] [12]9. Jandourek, O., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 11(11), 1689. [Link] [13]10. Pethe, K., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(6), 558-563. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 3-Amino-5-methylpyrazine-2-carboxylic Acid
Introduction: The Critical Role of Purity in Drug Development
3-Amino-5-methylpyrazine-2-carboxylic acid is a pivotal building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced therapeutic agents, including potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] In the rigorous landscape of drug development, the purity of such an intermediate is not a mere quality metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). Uncharacterized impurities, even in trace amounts, can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the API.
This guide provides a comprehensive comparison of the primary analytical techniques for the purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing a self-validating analytical workflow that combines orthogonal techniques to ensure the highest degree of confidence in product quality.
Comparative Overview of Core Analytical Techniques
The selection of an analytical strategy is contingent on the specific purity question being asked. Are we looking for gross contamination, trace impurities, isomeric purity, or an absolute measure of the primary component? Each technique offers a unique lens through which to view the sample.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection.[2] | Exploits the magnetic properties of atomic nuclei for structural elucidation and absolute quantification against a standard.[3] | Measures heat flow into a sample during a controlled temperature scan to detect melting point depression by impurities.[4][5] |
| Primary Application | Quantification of non-volatile and thermally labile impurities; primary purity assay. | Detection of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Absolute purity determination, structural confirmation, and identification/quantification of impurities without specific reference standards. | Assessment of total eutectic impurities in highly pure (>98%) crystalline materials.[6] |
| Detects Isomers? | Yes, with appropriate column and method development. | Potentially, but positional isomers of pyrazines can have similar mass spectra, requiring retention index comparison.[7] | Yes, provides distinct signals for different isomers, enabling clear identification and quantification. | No, measures the collective thermal effect of all soluble impurities. |
| Identifies Unknowns? | Limited (requires MS detector). | Yes (based on mass spectral library matching). | Yes (via structural elucidation from chemical shifts and coupling constants). | No. |
| Sample Prep | Simple dissolution in mobile phase. | May require derivatization for non-volatile analytes. | Simple dissolution in a deuterated solvent with an internal standard. | Minimal; requires only a small amount of solid sample. |
| Destructive? | Yes. | Yes. | No.[3] | Yes (sample is melted). |
A Validated Workflow for Comprehensive Purity Analysis
A robust purity assessment strategy should not rely on a single method. An integrated approach, leveraging orthogonal techniques, provides a more complete and trustworthy picture of the sample's composition.
Caption: Integrated workflow for purity assessment of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle & Causality: HPLC is the workhorse for purity determination in pharmaceuticals due to its high resolution and applicability to a wide range of compounds. For this compound, a reverse-phase method is ideal. The molecule possesses both polar (amino, carboxylic acid) and non-polar (pyrazine ring, methyl group) characteristics, allowing for effective retention and separation from more or less polar impurities on a non-polar stationary phase like C18. The acidic mobile phase ensures the carboxylic acid and amino groups are protonated, leading to sharp, symmetrical peaks.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is MS-compatible and ensures protonation of the analyte for good peak shape.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Reference Standard Preparation: Accurately weigh ~10 mg of certified this compound reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample at the same concentration (0.1 mg/mL) as the reference standard.
-
System Suitability Test (SST): Perform five replicate injections of the reference standard. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Analysis & Calculation: Inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Strengths & Limitations:
-
Strength: Excellent for separating non-volatile impurities and potential isomers. Highly reproducible and quantifiable.
-
Limitation: A UV detector may not see impurities that lack a chromophore. It cannot definitively identify unknown peaks without a mass spectrometer detector.
Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy
Principle & Causality: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[3] Unlike chromatography, which provides relative purity, qNMR is a primary ratio method that is independent of the analyte's chemical structure, making it a powerful orthogonal technique. For our target molecule, the distinct aromatic proton on the pyrazine ring is an excellent candidate for quantification.
Detailed Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid (certified reference material). Causality: Maleic acid is highly pure, stable, non-volatile, and has sharp singlets in a region that does not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically D1 > 30s) to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved proton signal from the analyte (e.g., the aromatic CH at ~8.5 ppm) and a signal from the internal standard (maleic acid olefinic protons at ~6.3 ppm).
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (Analyte: 1H, IS: 2H)
-
M = Molar mass (Analyte: 153.14 g/mol , IS: 116.07 g/mol )[9]
-
m = mass weighed
-
P = Purity of the internal standard (e.g., 99.9%)
-
Strengths & Limitations:
-
Strength: Provides absolute purity without needing a reference standard of the analyte itself.[3] Simultaneously confirms structure and quantifies impurities like residual solvents and water. Non-destructive.
-
Limitation: Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification if the sample is very impure.
Method 3: Differential Scanning Calorimetry (DSC)
Principle & Causality: DSC determines purity by analyzing the melting endotherm of a crystalline sample. According to the van't Hoff equation, soluble impurities lower and broaden the melting point of a pure substance.[5] By measuring the heat flow required to melt the sample as a function of temperature, the concentration of total eutectic impurities can be calculated. This provides a valuable measure of the bulk purity of the crystalline solid.
Detailed Experimental Protocol: DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized, dried crystalline material into an aluminum DSC pan. Crimp the pan with a lid.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Heat the sample at a slow, constant rate (e.g., 2 °C/min) to a temperature well past the melting point. Causality: A slow heating rate allows for thermal equilibrium and better resolution of the melting transition.
-
-
Data Analysis:
-
The software integrates the melting peak to determine the heat of fusion (ΔH).
-
The purity is calculated based on the shape of the leading edge of the melting curve using the van't Hoff model.
-
Strengths & Limitations:
-
Strength: Rapid and requires a very small amount of sample. Provides a good measure of the total purity of the main crystalline component.[10]
-
Limitation: Cannot identify individual impurities.[6] Only applicable to thermally stable, crystalline compounds that exhibit a sharp melting point.[6] Not suitable for amorphous materials or compounds that decompose upon melting. The accuracy decreases significantly for samples with purity below ~98 mol%.
Method 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[2] The sample is vaporized and separated in a gas-phase column before being fragmented and detected by a mass spectrometer. This method is not ideal for the primary purity assessment of the non-volatile, polar this compound itself without derivatization. However, it is an excellent complementary technique for quantifying volatile impurities that HPLC might miss, such as residual synthesis solvents (e.g., Toluene, Methanol).[11]
Workflow Diagram: GC-MS for Residual Solvents
Caption: Workflow for residual solvent analysis by GC-MS.
Strengths & Limitations:
-
Strength: Unmatched sensitivity and specificity for identifying volatile organic compounds.
-
Limitation: Not suitable for the parent compound without derivatization. Positional isomers of pyrazine-based impurities may be difficult to distinguish by mass spectra alone.[2][7]
Conclusion: An Integrated, Multi-Pronged Approach
No single analytical technique can provide a complete and infallible assessment of purity for a synthesized compound like this compound. A scientifically rigorous and trustworthy evaluation hinges on an integrated approach that combines a primary chromatographic separation with orthogonal confirmatory methods.
For routine quality control, HPLC-UV serves as the primary tool for quantifying the main component and known impurities. However, to build a truly robust data package, this must be supplemented. Quantitative NMR offers an elegant, non-destructive method to determine absolute purity and confirm the structure, while GC-MS is essential for monitoring volatile residual solvents. For highly pure, crystalline final products, DSC provides a rapid and valuable confirmation of bulk purity. By thoughtfully combining these techniques, researchers and drug developers can ensure the quality and integrity of their materials, paving the way for successful and reproducible downstream applications.
References
- Attygalle, A. B., J. Chromatogr A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- C-Therm. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.
- LabRulez. (n.d.). Purity Determination by Differential Scanning Calorimetry (DSC).
- Creative Biolabs. (n.d.). Purity Determination by DSC.
- ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
- SIELC Technologies. (2018). 3-Aminopyrazine-2-carboxylic acid.
- National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
- Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- PubChem. (n.d.). This compound.
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Comparative Analysis of a Novel Pyrazine-Based Compound Against Clinically Relevant FGFR Inhibitors
A Senior Application Scientist's Guide to Benchmarking Novel FGFR-Targeted Therapeutics
Introduction: The Rationale for Novel FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and angiogenesis.[1][2][3] Genetic aberrations such as gene amplification, mutations, and chromosomal translocations involving FGFRs are well-established oncogenic drivers in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[1][2][4] This has made the FGFR family a compelling target for cancer therapy, leading to the development and approval of several targeted inhibitors.[4][5]
While approved drugs like Pemigatinib, Erdafitinib, and Infigratinib have shown significant clinical benefit, challenges such as acquired resistance via gatekeeper mutations and off-target toxicities persist.[5][6][7] This necessitates the continued discovery of novel chemical scaffolds that offer improved potency, selectivity, or the ability to overcome known resistance mechanisms.
Recent research has explored diverse chemical structures for FGFR inhibition. A 2024 study highlighted the potential of a 3-amino-pyrazine-2-carboxamide core as a promising scaffold for developing new FGFR inhibitors.[8] Inspired by this research, this guide outlines a comprehensive benchmarking strategy for a hypothetical novel inhibitor, which we will call Pyrazinib , derived from a 3-Amino-5-methylpyrazine-2-carboxylic acid scaffold. We will compare its performance against two well-established, clinically approved pan-FGFR inhibitors: Pemigatinib and Erdafitinib .
This guide is designed for drug development professionals and cancer researchers, providing not just protocols, but the strategic rationale behind each experimental step in the preclinical evaluation pipeline.
The FGFR Signaling Cascade: A Target for Inhibition
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and the subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules, triggering downstream cascades. The two most critical pathways for cancer proliferation driven by FGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.
-
The PI3K-AKT Pathway: Primarily promotes cell survival and growth.
Effective FGFR inhibitors block the ATP-binding pocket of the kinase domain, preventing autophosphorylation and shutting down these downstream signals.
Caption: The preclinical benchmarking workflow for novel inhibitors.
Phase 1: Biochemical Potency Assessment
Objective: To determine the direct inhibitory activity of Pyrazinib on the kinase activity of isolated FGFR isoforms (FGFR1, 2, 3, and 4) and compare it to our benchmarks.
Causality: This is the foundational experiment. A cell-free biochemical assay isolates the inhibitor and the target kinase from all other biological variables. It directly measures the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50), providing the cleanest measure of intrinsic potency. We use a pan-FGFR panel to understand both potency and isoform selectivity.
Data Summary: Comparative Biochemical IC50 Values
The following table presents published biochemical IC50 values for our comparators alongside hypothetical, yet plausible, data for our novel compound, Pyrazinib.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Pyrazinib (Hypothetical) | 1.1 | 0.9 | 2.5 | 45.0 |
| Pemigatinib | 0.4 [9] | 0.4 [9] | 1.0 [9] | >100 [6][9] |
| Erdafitinib | 1.2 [10][11] | 2.5 [10][11] | 3.0 [10][11] | 5.7 [10][11] |
Protocol: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity. [12][13][14]
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of Pyrazinib, Pemigatinib, and Erdafitinib in 100% DMSO, starting at a 100µM concentration.
-
Prepare the kinase reaction buffer as specified by the assay kit manufacturer (e.g., Cisbio HTRF KinEASE).
-
Prepare solutions of recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a universal biotinylated substrate peptide, and ATP at 2X the final desired concentration in the reaction buffer.
-
-
Assay Plate Setup (384-well low volume plate):
-
Add 2 µL of the serially diluted inhibitor compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 4 µL of the 2X enzyme/substrate solution to all wells.
-
Initiate the kinase reaction by adding 4 µL of the 2X ATP solution. The final ATP concentration should be at or near the Km for the specific FGFR isoform being tested to ensure competitive binding can be accurately measured.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the HTRF detection mix, containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm / 620nm) * 10,000.
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Phase 2: Cellular Potency and Target Engagement
Objective: To verify that the biochemical potency of Pyrazinib translates into anti-proliferative activity in cancer cells dependent on FGFR signaling and to confirm on-target activity by measuring the inhibition of downstream signaling.
Causality: A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. We use a cell line with a known FGFR genetic alteration (e.g., an FGFR2 fusion) that makes it dependent on FGFR signaling for survival. This provides a more biologically relevant measure of potency. Western blotting provides the definitive proof that the observed anti-proliferative effect is due to the inhibition of the intended target.
Data Summary: Comparative Cellular Anti-Proliferative IC50 Values
| Compound | Cell Line (FGFR Alteration) | Cellular IC50 (nM) |
| Pyrazinib (Hypothetical) | SNU-16 (FGFR2 Amplified) | 15 |
| Pemigatinib | PDC-DUC18828 (FGFR2 Fusion) | 4 [15] |
| Erdafitinib | KATO III (FGFR expressing) | 22.1 [16] |
Protocol 2a: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells. [17]
-
Cell Seeding:
-
Seed SNU-16 cells (a gastric cancer cell line with FGFR2 amplification) into a 96-well clear-bottom white plate at a density of 5,000 cells/well in 90 µL of appropriate growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of Pyrazinib and comparators in growth medium.
-
Add 10 µL of the diluted compounds to the wells. Include wells with vehicle control (DMSO at the same final concentration).
-
Incubate the plate for 72 hours.
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50.
-
Protocol 2b: Western Blot for p-FGFR and p-ERK
This protocol verifies that the inhibitor blocks the signaling pathway at the intended nodes. [18][19][20][21]
-
Cell Culture and Treatment:
-
Seed SNU-16 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 6 hours to reduce basal signaling.
-
Treat cells with Pyrazinib, Pemigatinib, or Erdafitinib at various concentrations (e.g., 0, 10, 50, 250 nM) for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [18]Keep samples on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes.
-
Load 30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Using BSA instead of milk is critical for phospho-antibodies to avoid background from casein. [18] * Incubate the membrane overnight at 4°C with a primary antibody against p-FGFR (Tyr653/654).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
After imaging, strip the membrane using a mild stripping buffer.
-
Re-block and re-probe the same membrane for p-ERK (Thr202/Tyr204), total FGFR, total ERK, and a loading control like β-Actin. Probing for total protein levels is essential to confirm that changes in phosphorylation are not due to changes in total protein expression. [18]
-
Phase 3: In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of Pyrazinib in a living organism using a mouse xenograft model.
Causality: Success in vitro does not always translate to in vivo efficacy. This step is critical to assess the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and overall anti-tumor effect in a complex biological system. [22][23][24]
Protocol: Cell Line-Derived Xenograft (CDX) Mouse Model
This protocol is based on established methodologies for testing FGFR inhibitors in vivo. [22][24][25]
-
Cell Implantation:
-
Harvest SNU-16 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or Nu/Nu).
-
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., Ora-Plus suspension orally).
-
Group 2: Pyrazinib (e.g., 10 mg/kg, daily oral gavage).
-
Group 3: Erdafitinib (e.g., 10 mg/kg, daily oral gavage).
-
-
-
Treatment and Monitoring:
-
Administer the compounds daily for a period of 21-28 days.
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be a pre-determined tumor volume (e.g., 1500 mm³) or the end of the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by plotting the mean tumor volume over time for each group. Statistical significance can be assessed using an appropriate test (e.g., two-way ANOVA).
-
Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-FGFR) or fixed for immunohistochemistry (e.g., Ki-67 for proliferation).
-
Conclusion and Authoritative Grounding
This guide provides a structured, multi-phased approach to benchmarking a novel pyrazine-based FGFR inhibitor, "Pyrazinib," against established clinical compounds. By progressing from direct biochemical assays to complex cellular and in vivo models, researchers can build a comprehensive data package to support further development.
Based on our hypothetical data, Pyrazinib demonstrates potent, selective biochemical activity against FGFR1/2/3 and strong anti-proliferative effects in an FGFR2-dependent cell line. Its profile is competitive with Erdafitinib and Pemigatinib, warranting progression to the critical in vivo xenograft stage. Each protocol described is a self-validating system, incorporating essential controls—such as vehicle treatments, normalization to total protein levels, and the use of both target-dependent and target-independent cell lines (as a counterscreen)—to ensure the trustworthiness and integrity of the results. This rigorous, stepwise evaluation is fundamental to identifying promising new therapeutic candidates for patients with FGFR-driven cancers.
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Cells, "Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation", MDPI. [Link]
-
International Journal of Molecular Sciences, "Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor", MDPI. [Link]
-
Journal of Hematology & Oncology, "FGF/FGFR signaling pathway involved resistance in various cancer types", BioMed Central. [Link]
-
ResearchGate, "FGF/FGFR signaling pathway involved resistance in various cancer types", ResearchGate GmbH. [Link]
-
Frontiers in Molecular Biosciences, "Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression", Frontiers Media S.A. [Link]
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Therapeutic Advances in Medical Oncology, "Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements", SAGE Publications. [Link]
-
Oncohema Key, "Fibroblast Growth Factor Receptor (FGFR) Inhibitors". [Link]
-
Scientific Reports, "Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants", Nature. [Link]
-
Dovepress, "Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib", Dove Medical Press. [Link]
-
Cancer Research, "Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer", American Association for Cancer Research. [Link]
-
Taylor & Francis Online, "Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions". [Link]
-
Journal of Experimental & Clinical Cancer Research, "A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma", BioMed Central. [Link]
-
Cureus, "Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements", Cureus, Inc. [Link]
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Institute of Molecular and Cellular Biology, "FGFR1 Inhibitors". [Link]
-
Journal of Hematology & Oncology, "Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application", BioMed Central. [Link]
-
ResearchGate, "Patient-derived models of FGFR2 fusion-positive ICC are sensitive to FGFR inhibition", ResearchGate GmbH. [Link]
-
International Journal of Molecular Sciences, "Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells", MDPI. [Link]
-
ACS Medicinal Chemistry Letters, "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors", American Chemical Society. [Link]
-
Molecular Oncology, "Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro", Wiley. [Link]
-
Cancers, "In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor", MDPI. [Link]
-
Oncotarget, "Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein", Impact Journals. [Link]
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STAR Protocols, "Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors", Cell Press. [Link]
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ResearchGate, "Xenograft mouse model shows FGFR inhibition efficacy in vivo", ResearchGate GmbH. [Link]
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LI-COR Biosciences, "Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells". [Link]
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The Lown Comprehensive Cancer Center, "Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types". [Link]
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CancerConnect, "Pemazyre (pemigatinib) Treatment for Patients with Advanced Cholangiocarcinoma". [Link]
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Molecular Cancer Research, "FGFR Signaling Promotes the Growth of Triple-Negative and Basal-Like Breast Cancer Cell Lines Both In Vitro and In Vivo", American Association for Cancer Research. [Link]
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Oncogene, "FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer", Nature. [Link]
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Journal of Cellular and Molecular Medicine, "FGF9/FGFR2 increase cell proliferation by activating ERK1/2, Rb/E2F1, and cell cycle pathways in mouse Leydig tumor cells", Wiley. [Link]
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A Senior Application Scientist's Guide to Biological Assay Validation for 3-Amino-5-methylpyrazine-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the robust validation of biological assays is the bedrock upon which credible therapeutic claims are built. This guide provides an in-depth technical comparison of validation strategies for a promising class of heterocyclic compounds: 3-Amino-5-methylpyrazine-2-carboxylic acid and its derivatives. These scaffolds have garnered significant attention for their diverse pharmacological activities, ranging from kinase inhibition in oncology to antimicrobial effects.[1][2][3][4]
This document moves beyond rigid templates to offer a narrative grounded in field-proven insights. We will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system. By grounding our methodologies in authoritative sources and presenting clear, comparative data, this guide aims to equip you with the expertise to confidently validate your assays for this important class of molecules.
The Dichotomy of Discovery: Target-Based vs. Phenotypic Assays
The initial exploration of a new chemical series like the this compound derivatives often begins at a crossroads: should we pursue a known molecular target or cast a wider net with a phenotypic screen? Both approaches are valid and offer distinct advantages and challenges, and the choice profoundly influences the subsequent validation strategy.[5][6]
-
Target-Based Assays: These are hypothesis-driven, focusing on the interaction of a compound with a specific, isolated biological molecule (e.g., an enzyme or receptor).[6] This approach is powerful for establishing a direct mechanism of action (MOA) and is often more straightforward to optimize. For pyrazine derivatives, which have shown potential as kinase inhibitors, a target-based assay might measure the inhibition of a specific kinase like Fibroblast Growth Factor Receptor (FGFR) or Casein Kinase 2 (CK2).[1][7]
-
Phenotypic Assays: These assays measure the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the molecular target.[8][9] Examples include assessing cell viability (cytotoxicity) in cancer cell lines or measuring the inhibition of bacterial growth.[2][3] Phenotypic screening has been highly successful in identifying first-in-class medicines because it is unbiased regarding the mechanism.[9][10]
The optimal strategy often involves a combination of both approaches. A phenotypic screen might identify a hit, which is then subjected to target deconvolution to identify its molecular target. Conversely, a potent hit from a target-based screen must ultimately demonstrate efficacy in a more complex, physiologically relevant cellular model.[8]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and a serial dilution of "Compound X" in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and "Compound X" (or vehicle control). Initiate the reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced.
Validation Workflow:
-
Specificity:
-
Run the assay in the absence of the kinase to ensure there is no background signal.
-
Run the assay with a known, selective inhibitor of the target kinase as a positive control.
-
-
Precision:
-
Repeatability: Run three independent dilution curves of "Compound X" on the same plate. Calculate the IC50 for each curve and the %RSD.
-
Intermediate Precision: Repeat the experiment on three different days with two different analysts. Calculate the mean IC50 and the overall %RSD.
-
-
Accuracy:
-
Use a reference standard with a known IC50. Run the assay and compare the experimentally determined IC50 to the known value.
-
-
Linearity and Range:
-
Generate a dose-response curve with a sufficient number of data points (e.g., 10-12 concentrations) to accurately define the top and bottom plateaus and the linear portion of the curve.
-
-
Robustness:
-
Systematically vary key parameters (e.g., ATP concentration ±10%, incubation time ±5 minutes) and assess the impact on the calculated IC50 value.
-
Assay B: Phenotypic Antimicrobial Susceptibility Assay (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [11]
Caption: Workflow for the Broth Microdilution Antimicrobial Assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [11]2. Compound Dilution: Prepare a stock solution of "Compound X" in a suitable solvent. Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a standard antibiotic) and a negative growth control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Validation Workflow:
-
Specificity:
-
Ensure that the solvent used to dissolve "Compound X" does not inhibit bacterial growth at the concentrations used.
-
Visually inspect the wells for any precipitation of the compound that could be mistaken for turbidity.
-
-
Precision:
-
Repeatability: Perform the MIC determination in triplicate on the same day. The results should be within one two-fold dilution of each other.
-
Intermediate Precision: Repeat the MIC determination on three separate days. The results should remain consistent.
-
-
Accuracy:
-
Run a standard antibiotic with a known MIC range against the same bacterial strain in parallel. The determined MIC for the standard should fall within the expected range.
-
-
Robustness:
-
Assess the impact of slight variations in the starting inoculum concentration (e.g., by a factor of 2) on the final MIC.
-
Evaluate the effect of different batches of MHB on the MIC.
-
Conclusion: A Unified Approach to Trustworthy Data
While the experimental details of a target-based kinase assay and a phenotypic antimicrobial assay differ significantly, the underlying principles of validation remain constant. Both require a systematic approach to demonstrate that they are specific, accurate, precise, and robust for their intended purpose. For this compound derivatives, a comprehensive biological evaluation will likely involve a suite of assays, from initial target-based or phenotypic screens to secondary assays confirming cellular activity and assessing cytotoxicity.
By understanding the "why" behind each validation step and tailoring the experimental design to the specific nature of the assay, researchers can generate high-quality, reproducible data. This rigorous approach is not merely a regulatory hurdle; it is the cornerstone of scientific integrity and the essential foundation for advancing novel chemical entities from the laboratory to the clinic.
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A Head-to-Head Comparison of the Anticancer Potency of 3-Amino-5-methylpyrazine-2-carboxylic Acid Analogs
Introduction: The Rising Prominence of Pyrazine Scaffolds in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrazine derivatives have emerged as a particularly promising class of molecules.[1] Characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, the pyrazine core serves as a versatile scaffold for the design of targeted therapeutics.[2][3] This guide provides a detailed head-to-head comparison of the potency of various analogs derived from 3-Amino-5-methylpyrazine-2-carboxylic acid, a key building block in the synthesis of these bioactive compounds. We will delve into the structure-activity relationships (SAR) that govern their anticancer effects and provide supporting experimental data to inform future drug discovery efforts.
The rationale for focusing on this particular chemical family stems from its proven track record in medicinal chemistry. Pyrazine-containing molecules have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Their ability to interact with various biological targets, including critical enzymes and receptors involved in cancer progression, makes them a fertile ground for the development of next-generation oncology drugs.[6]
Comparative Analysis of Anticancer Potency
The anticancer potency of this compound analogs is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. Below, we present a comparative analysis of two distinct series of analogs, highlighting the impact of structural modifications on their cytotoxic activity.
Series 1: N-Substituted 3-Aminopyrazine-2-carboxamides
In a study exploring the biological activities of N-substituted 3-aminopyrazine-2-carboxamides, a series of analogs with diverse substituents on the carboxamide nitrogen were synthesized and evaluated for their cytotoxicity against the human liver cancer cell line, HepG2.[1][5] The results, summarized in Table 1, reveal a strong dependence of anticancer activity on the nature of the N-substituent.
Table 1: In Vitro Cytotoxicity of N-Substituted 3-Aminopyrazine-2-carboxamide Analogs against HepG2 Cancer Cell Line [1][5]
| Compound ID | R' (Substitution on Phenyl Ring) | IC50 (µM) |
| 16 | 4-Cl | > 250 |
| 17 | 2,4-diOCH₃ | > 50 |
| 20 | 4-CF₃ | 41.4 |
Structure-Activity Relationship (SAR) Insights for Series 1:
The data in Table 1 clearly indicates that the substitution on the N-phenyl ring plays a crucial role in modulating the cytotoxic potential of these analogs.
-
Electron-withdrawing groups appear to enhance potency. The analog with a trifluoromethyl group at the 4-position of the phenyl ring (Compound 20 ) exhibited the highest potency with an IC50 of 41.4 µM.[1][5] In contrast, the analog with a chloro group at the same position (Compound 16 ) was largely inactive.
-
Electron-donating groups may reduce potency. The presence of two methoxy groups (Compound 17 ) resulted in a significant decrease in activity compared to the trifluoromethyl-substituted analog.[1][5]
This initial SAR analysis suggests that electronic effects on the N-phenyl ring are a key determinant of the anticancer activity of this series of compounds.
Series 2: 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors
A separate investigation focused on designing 3-aminopyrazine-2-carboxamide derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver in various cancers.[2][7] A lead compound, 18i , emerged from this study, demonstrating potent pan-FGFR inhibitory activity and significant antiproliferative effects against a panel of cancer cell lines with FGFR abnormalities.[7]
Table 2: In Vitro Antiproliferative Activity of Compound 18i against Various Cancer Cell Lines [7]
| Cell Line | Cancer Type | FGFR Abnormality | IC50 (µM) |
| NCI-H520 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | 26.69 |
| SNU-16 | Stomach Cancer | FGFR2 Amplification | 1.88 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 3.02 |
| SW-780 | Bladder Cancer | FGFR3 S249C Mutation | 2.34 |
| MDA-MB-453 | Breast Cancer | FGFR4 Amplification | 12.58 |
SAR Insights for Series 2:
The development of compound 18i was the result of a systematic SAR exploration. Key findings from this study include:
-
The 3,5-dihydroxyphenyl moiety is crucial for activity. Replacement of a 3,5-dimethoxyphenyl group with a 3,5-dihydroxyphenyl group dramatically improved the inhibitory activity against FGFR1-4.[7]
-
The substituent at the 6-position of the pyrazine ring influences potency. The presence of a methyl group at this position was found to be favorable for activity.
-
The nature of the substituent on the amino group at the 3-position is critical. Compound 18i , which features a methyl-thiomorpholine 1,1-dioxide moiety, displayed superior inhibition potency for FGFR2.[7]
These findings underscore the importance of a multi-pronged approach to SAR, considering substitutions at various positions on the pyrazine-carboxamide scaffold.
Mechanism of Action: Targeting the FGFR Signaling Pathway
The potent anticancer activity of compound 18i is attributed to its ability to inhibit the FGFR signaling pathway.[7] FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[8] The key signaling pathways downstream of FGFR include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[8]
By inhibiting the kinase activity of FGFRs, 3-aminopyrazine-2-carboxamide derivatives like compound 18i can effectively block these pro-cancerous signaling cascades.
Caption: FGFR Signaling Pathway and Inhibition by 3-Aminopyrazine-2-carboxamide Analogs.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is imperative to adhere to standardized experimental protocols. The following sections detail the methodologies for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides and the in vitro cytotoxicity assessment using the MTT assay.
General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
The synthesis of the target compounds generally involves the amidation of a 3-aminopyrazine-2-carboxylic acid derivative with a corresponding amine.
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A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of 3-Amino-5-methylpyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 3-Amino-5-methylpyrazine-2-carboxylic acid, a substituted pyrazine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its heterocyclic nature, coupled with amino and carboxylic acid functional groups, presents a unique analytical challenge. This guide provides an in-depth, experience-driven approach to interpreting the mass spectrometry data of this molecule, empowering researchers to confidently identify and characterize it. We will explore the expected fragmentation patterns under both hard and soft ionization techniques, offering a comparative analysis grounded in the fundamental principles of mass spectrometry.
The Significance of Ionization: A Tale of Two Techniques
The choice of ionization technique is the most critical variable in mass spectrometry, dictating the nature and extent of fragmentation. For a molecule like this compound, with both aromatic and labile protons, comparing data from a hard ionization method like Electron Ionization (EI) and a soft ionization method like Electrospray Ionization (ESI) provides a comprehensive structural picture.
-
Electron Ionization (EI): This technique bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[1][2] While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragment ions serve as a detailed "fingerprint," offering invaluable structural insights.[3]
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal energy input.[4][5] This typically results in the formation of a protonated molecule, [M+H]+, providing a clear determination of the molecular weight.[6] Subsequent fragmentation can be induced in the gas phase through collision-induced dissociation (CID) for further structural analysis.
Predicting the Mass Spectrum: An Educated Hypothesis
Based on the structure of this compound (Molecular Weight: 153.14 g/mol )[7][8], we can anticipate distinct fragmentation patterns for EI-MS and ESI-MS.
Electrospray Ionization (ESI-MS): The Gentle Approach
Under positive ion mode ESI, we expect to observe a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 154.1 . Given the basicity of the pyrazine nitrogens and the amino group, protonation is highly favored. Fragmentation, if induced, would likely involve the neutral loss of common small molecules.
A plausible fragmentation pathway for the [M+H]+ ion of this compound is the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO).
Electron Ionization (EI-MS): The Energetic Disassembly
The EI mass spectrum is anticipated to be more complex, revealing the intricate structural details of the molecule. The molecular ion peak, M+•, at m/z 153.1 may be observed, though its intensity could be low due to the molecule's susceptibility to fragmentation. Aromatic carboxylic acids are known to readily lose hydroxyl (•OH) and carboxyl (•COOH) radicals.[5][9] Furthermore, pyrazine rings can undergo characteristic ring cleavage.
Key predicted fragmentation pathways under EI include:
-
Loss of a hydroxyl radical (•OH): This would result in a fragment at m/z 136.1 .
-
Loss of a carboxyl radical (•COOH): This would lead to a fragment at m/z 108.1 .
-
Decarboxylation (loss of CO₂): This would produce a fragment at m/z 109.1 .
-
Cleavage of the methyl group (•CH₃): This would result in a fragment at m/z 138.1 .
Comparative Analysis with a Structural Analog: 3,5-Dimethylpyrazine-2-carboxylic acid
| Fragment | Predicted m/z for this compound | Observed m/z for 3,5-Dimethylpyrazine-2-carboxylic acid[10] | Proposed Neutral Loss |
| [M+H]+ | 154.1 | 153.1 | - |
| [M+H-H₂O]+ | 136.1 | 135.0 | H₂O |
| [M+H-COOH]+ | 109.1 | 109.0 | COOH |
Experimental Protocol: A Self-Validating Workflow
To acquire high-quality, reproducible mass spectrometry data for this compound, the following detailed protocol is recommended. This workflow is designed to be a self-validating system, ensuring data integrity at each step.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to aid protonation for positive ion mode ESI.
-
Perform serial dilutions to determine the optimal concentration for analysis, typically in the low µg/mL to ng/mL range.
-
For quantitative studies, add a known concentration of an appropriate internal standard.
-
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes. In negative ion mode, expect the deprotonated molecule [M-H]- at m/z 152.1 .
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
Perform tandem MS (MS/MS) on the [M+H]+ and [M-H]- ions to induce fragmentation and confirm structural assignments.
-
-
Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Due to the low volatility of the carboxylic acid and amino groups, derivatization is necessary for GC-MS analysis. A common approach is silylation (e.g., using BSTFA) or esterification of the carboxylic acid.
-
Inject the derivatized sample into the GC-MS system.
-
Use a standard 70 eV electron energy for ionization.
-
Acquire a full scan mass spectrum.
-
Compare the obtained fragmentation pattern with spectral libraries (e.g., NIST, Wiley).
-
Conclusion
The interpretation of mass spectrometry data for a novel compound like this compound requires a methodical and informed approach. By leveraging the complementary nature of soft (ESI) and hard (EI) ionization techniques, researchers can confidently determine the molecular weight and deduce the intricate structural features of the molecule. The predicted fragmentation patterns, supported by data from structural analogs, provide a robust framework for data analysis. Adherence to a rigorous, self-validating experimental protocol will ensure the acquisition of high-quality, reliable data, ultimately accelerating the pace of drug discovery and development.
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Bridging the Gap: A Comparative Guide to Correlating Computational Docking with Experimental Results for 3-Amino-5-methylpyrazine-2-carboxylic acid
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. Computational molecular docking offers a rapid and cost-effective method to predict the binding of small molecules to protein targets, thereby prioritizing candidates for synthesis and testing.[1] However, these in silico predictions are models, not certainties. Their true value is only realized when rigorously validated by experimental data.[2]
This guide provides an in-depth comparison of a computational docking workflow with a gold-standard experimental validation technique—Isothermal Titration Calorimetry (ITC)—using the novel compound 3-Amino-5-methylpyrazine-2-carboxylic acid as a case study. We will explore the causality behind methodological choices, present detailed protocols, and analyze how the data from each approach can be integrated to build a comprehensive understanding of molecular recognition.
For this guide, we will hypothesize a scientifically plausible scenario where this compound is investigated as a potential inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain . This is based on published research demonstrating that the closely related 3-amino-pyrazine-2-carboxamide scaffold is a viable core for potent FGFR inhibitors.[3][4]
Section 1: Experimental Validation via Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered a gold-standard method because it provides a complete thermodynamic profile of the interaction in a single, label-free experiment, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]
Causality in Experimental Design
Choosing ITC for validating a potential kinase inhibitor is deliberate. Kinase-inhibitor interactions are often driven by a complex interplay of hydrogen bonds, hydrophobic interactions, and conformational changes. ITC captures the net energetic result of all these events, offering deeper mechanistic insight than simple affinity measurements.[5] For instance, a favorable binding affinity (low K_D) could be driven by a large enthalpic gain (strong bond formation) or a significant entropic gain (release of ordered solvent molecules), and ITC can distinguish between these scenarios.[6]
Detailed Protocol: ITC Analysis of Compound Binding to FGFR1 Kinase Domain
This protocol outlines the steps to determine the binding thermodynamics of this compound to the FGFR1 kinase domain.
1. Sample Preparation (The Self-Validating System):
- Protein: Recombinantly express and purify the human FGFR1 kinase domain (residues 456-766). Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO) to ensure buffer matching.[7] The final protein concentration should be accurately determined (e.g., by A280 measurement).
- Compound: Synthesize and purify this compound to >97% purity.[8] Prepare a concentrated stock solution in 100% DMSO. Dilute this stock into the final ITC buffer to create the injectant solution.
- Critical Control: The final DMSO concentration in both the protein (cell) and compound (syringe) solutions must be identical.[7] Even minor mismatches can generate significant heats of dilution, confounding the results.[6]
2. ITC Instrument Setup:
- Thoroughly clean the sample cell and syringe of the calorimeter (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) as per the manufacturer's instructions.
- Degas both protein and compound solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
- Set the experimental temperature to a constant 25°C.
3. Data Acquisition:
- Load the FGFR1 kinase domain solution (e.g., 20 µM) into the sample cell.
- Load the compound solution (e.g., 250 µM, a 10-15 fold molar excess) into the injection syringe.[1]
- Perform an initial 0.4 µL injection to be discarded during analysis, followed by 18-20 subsequent injections of 2 µL each.
- Control Experiment: After the main experiment, perform a control titration by injecting the compound solution into the ITC buffer alone. This measures the heat of dilution, which must be subtracted from the primary data for an accurate analysis.[1]
4. Data Analysis:
- Integrate the raw power peaks from the binding experiment.
- Subtract the heats of dilution obtained from the control experiment.
- Plot the resulting heat change per injection against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the K_D, n, ΔH, and ΔS.
Section 2: Computational Prediction via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction using a scoring function.[9][10] We will use AutoDock Vina, a widely used and validated open-source docking program, for this workflow.[11]
Causality in Computational Design
The "central dogma" of docking is that a ligand's predicted pose and score should correlate with its biological activity.[12] The choice of the protein structure is critical. We will use a high-resolution crystal structure of the FGFR1 kinase domain with a co-crystallized inhibitor (PDB ID: 5AM6)[12]. Using a structure that already contains a bound ligand helps to define the target binding site accurately and provides a reference for validating our docking protocol.[13]
Detailed Protocol: Docking this compound into FGFR1
This protocol details the steps for preparing the protein and ligand, running the docking simulation, and analyzing the results.
1. Ligand Preparation:
- Obtain the 2D structure of this compound.
- Convert the 2D structure to a 3D structure using a program like Open Babel.
- Add polar hydrogens and assign Gasteiger charges. This is crucial for accurately calculating electrostatic and hydrogen bonding interactions.
- Define rotatable bonds to allow for conformational flexibility during docking.
- Save the final prepared ligand in the required PDBQT format.[14]
2. Protein Preparation:
- Download the crystal structure of FGFR1 kinase domain (PDB ID: 5AM6) from the RCSB Protein Data Bank.[12]
- Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand using a molecular visualization program like UCSF Chimera or PyMOL.
- Add polar hydrogen atoms to the protein structure.
- Assign partial charges (e.g., Kollman charges).
- Save the prepared receptor in PDBQT format.[14]
3. Defining the Search Space (Grid Box Generation):
- Define a 3D grid box that encompasses the ATP-binding site of FGFR1. The most reliable way to do this is to center the grid on the coordinates of the original, now-removed, co-crystallized ligand.[13]
- The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, improving efficiency. A typical size might be 20 x 20 x 20 Å.
4. Protocol Validation (Self-Validating System):
- Before docking the novel compound, perform a re-docking experiment. Dock the original co-crystallized ligand (from PDB: 5AM6) back into the prepared FGFR1 structure.
- The protocol is considered validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position.[13] This confirms that the chosen parameters can reproduce a known binding mode.
5. Running the Docking Simulation (AutoDock Vina):
- Use the AutoDock Vina command-line interface.[9]
- Specify the prepared receptor file, the prepared ligand file, and the coordinates and dimensions of the grid box in a configuration file.
- Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value (e.g., 32) increases the chance of finding the optimal pose but requires more computational time.[15]
- Execute the simulation. Vina will generate an output file containing the predicted binding poses ranked by their scoring function value (in kcal/mol).[11]
6. Results Analysis:
- The primary output is the binding affinity or docking score . For Vina, more negative values indicate a more favorable predicted interaction.[16]
- Visualize the top-ranked pose in a molecular graphics program. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the key amino acid residues in the FGFR1 binding pocket.
Section 3: Correlating the Data - A Comparative Analysis
The core of this guide is the direct comparison of the quantitative outputs from both workflows. While docking scores and experimental binding affinities both measure the favorability of an interaction, they are not directly equivalent and a perfect correlation is rare.[2][17] Docking scores are approximations of binding free energy derived from simplified mathematical functions, whereas ITC provides a direct measurement of the heat change upon binding.[6][18]
Data Summary Table
Below is a table of hypothetical, yet realistic, data that could be obtained from the described workflows.
| Parameter | Experimental (ITC) | Computational (Docking) | Interpretation |
| Binding Affinity | K_D = 5.2 µM | Docking Score = -8.1 kcal/mol | The ITC result indicates a moderate micromolar binder. The negative Vina score suggests a favorable predicted interaction, qualitatively agreeing with the experimental finding. |
| Stoichiometry (n) | 0.98 | N/A | The ITC result indicates a 1:1 binding ratio, meaning one molecule of the compound binds to one molecule of the FGFR1 kinase domain. Docking assumes a 1:1 ratio. |
| Enthalpy (ΔH) | -9.5 kcal/mol | N/A | The negative enthalpy from ITC shows that the binding is an enthalpically driven, exothermic process, likely dominated by the formation of strong hydrogen bonds. |
| Entropy (TΔS) | -1.2 kcal/mol | N/A | The slightly unfavorable entropy term suggests that the ordering of the ligand in the binding site outweighs the favorable entropy from desolvation. |
| Predicted Interactions | N/A | H-bonds to hinge region (Ala564, Met565); Hydrophobic contact with Val492. | The docked pose provides a structural hypothesis for the observed binding, identifying specific residues that could be mutated to confirm their importance. |
Interpreting the Correlation
-
Qualitative Agreement: In our hypothetical case, the computational prediction (favorable score) aligns with the experimental result (observed binding). This increases confidence that this compound is a genuine binder and that its predicted binding mode is a reasonable starting point for further analysis.
-
Mechanistic Insights: ITC reveals why the binding occurs (enthalpy-driven), while docking proposes how it occurs (specific H-bonds and contacts). This synergy is powerful. The strong hydrogen bonds predicted by docking are consistent with the favorable enthalpy measured by ITC.
-
Limitations and Discrepancies: It is crucial to acknowledge that docking scores are not a substitute for experimental free energies.[18] Scoring functions use approximations and often neglect crucial factors like protein flexibility and the precise role of solvent.[18][19] A compound with a better docking score than another is not guaranteed to have a better K_D. The true power of docking lies in its ability to enrich a list of potential binders and to generate structural hypotheses that can be tested experimentally.[17]
Workflow Visualization
The following diagram illustrates the integrated workflow for correlating computational and experimental data.
Caption: Integrated workflow for computational prediction and experimental validation.
Conclusion
Neither computational docking nor experimental biophysics alone tells the whole story. Molecular docking, when properly validated, serves as a powerful predictive engine, capable of screening vast chemical spaces and generating testable structural models. Isothermal Titration Calorimetry provides the unequivocal, quantitative data that grounds these predictions in physical reality, offering a complete thermodynamic picture of the binding event.
By strategically combining these approaches, researchers can move beyond simple hit identification. This integrated strategy provides a robust framework for understanding the molecular determinants of binding, accelerating the cycle of structure-based drug design and ultimately leading to the development of more potent and selective therapeutics.
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ResearchGate. (n.d.). Correlation between molecular docking results, expressed as a binding affinity and experimental results, T m. ResearchGate. [Link]
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Garen, G., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-5-methylpyrazine-2-carboxylic Acid
For Immediate Reference: Do Not Dispose of 3-Amino-5-methylpyrazine-2-carboxylic acid Down the Drain or in General Waste. This compound requires disposal as hazardous chemical waste. Adherence to the procedures outlined below is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper management and disposal of this compound, synthesized from established safety data for analogous compounds and regulatory standards.
Hazard Identification and Immediate Safety Precautions
This compound is a heterocyclic organic compound. While specific toxicological data for this exact molecule is not extensively published, its structural components—a pyrazine ring, an amino group, and a carboxylic acid—suggest potential hazards that must be respected. Based on data from similar pyrazine derivatives, this compound should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[1] Ingestion may be harmful.[1]
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[1]
Personal Protective Equipment (PPE) Mandates
When handling this compound, including during disposal procedures, the following personal protective equipment is mandatory to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield may also be required. | Protects against splashes and airborne particles of the compound. |
| Hand | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact and potential absorption. |
| Body | A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or suit is advised. | Protects clothing and underlying skin from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling fine powders or generating dust.[1] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[3] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[3][4]
Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
Detailed Steps:
-
Waste Identification and Segregation :
-
Identify the waste as this compound.
-
This compound should be segregated as a nitrogenous organic solid waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible materials to avoid mixing with include strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.
-
The container must be clearly labeled with a "Hazardous Waste" sticker.[5]
-
The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.[6]
-
-
Waste Accumulation :
-
Place the waste into the designated container. If it is a solid, carefully transfer it to avoid creating dust. If it is in solution, use a funnel to prevent spills.
-
Keep the container closed at all times except when adding waste.[7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of the laboratory personnel.[7]
-
-
Spill Management :
-
In the event of a small spill, wear appropriate PPE.
-
Absorb the spilled material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[5][8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.
-
-
Final Disposal :
-
Once the waste container is full (typically around 90% capacity to prevent overfilling), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5]
-
Complete all necessary paperwork, such as a hazardous waste manifest, to ensure a proper "cradle-to-grave" tracking of the waste.[7][10]
-
Regulatory Compliance
All laboratory personnel handling hazardous chemicals must be trained on the facility's specific Chemical Hygiene Plan (CHP), as required by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[11][12][13] This plan should include detailed procedures for waste disposal.
Disposal of this chemical must adhere to the regulations set forth by:
-
The Environmental Protection Agency (EPA) : Governs the disposal of hazardous waste under RCRA.[3]
-
The Occupational Safety and Health Administration (OSHA) : Ensures worker safety during the handling and disposal process.[11][14]
-
State and Local Authorities : May have more stringent regulations than federal guidelines.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
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Personal protective equipment for handling 3-Amino-5-methylpyrazine-2-carboxylic acid
An Essential Guide to Personal Protective Equipment for Handling 3-Amino-5-methylpyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents with diligence is the cornerstone of laboratory safety and scientific integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 6761-50-8). By understanding the rationale behind each safety protocol, you can build a self-validating system of protection that ensures both personal safety and the integrity of your research.
Hazard Assessment: The Foundation of Safe Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough assessment of close structural analogs provides a clear and consistent hazard profile. The primary and most severe hazard identified is the risk of serious eye damage.
-
3-Aminopyrazine-2-carboxylic acid (CAS 5424-01-1): Classified under GHS with hazard statement H318, "Causes serious eye damage." This indicates a risk of irreversible damage upon contact.
-
5-Methylpyrazine-2-carboxylic acid (CAS 5521-55-1): Also classified as causing serious eye damage.
This classification (H318) is critical; it signifies that contact can lead to tissue damage in the eye or serious physical decay of vision. Therefore, personal protective equipment selection is driven by the need to eliminate any possibility of eye contact. Secondary hazards include potential skin irritation and respiratory irritation from inhaling the fine powder.[1]
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the identified risks. The following equipment is mandatory when handling this compound in its solid powder form.
Eye and Face Protection: The First Line of Defense
Given the high risk of severe eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles: At a minimum, tight-fitting chemical splash goggles that completely seal the area around the eyes must be worn.[2] This provides protection from splashes, mists, and airborne powder.[2]
-
Face Shield: When transferring larger quantities (>1 liter of a solution) or when there is a heightened risk of splashing or aerosolization, a face shield must be worn in addition to chemical splash goggles.[3] A face shield provides a secondary barrier, protecting the entire face.
Hand Protection: Preventing Dermal Exposure
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are the recommended standard for handling this compound. Always inspect gloves for tears or punctures before use.[4]
-
Glove Hygiene: Contaminated gloves should be removed promptly without touching the skin or clean surfaces. Never reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding Skin and Clothing
-
Laboratory Coat: A professional lab coat must be worn to protect the skin and personal clothing from contamination. Ensure the coat is fully buttoned.[1]
Respiratory Protection: Engineering Controls First
-
Primary Control: The primary method for avoiding inhalation of the powder is to use engineering controls. All handling of the solid chemical, especially weighing and transferring, should be conducted within a certified chemical fume hood or a powder containment hood.
-
Secondary Control: If engineering controls are not feasible, a risk assessment must be performed. The minimum respiratory protection required would be an N95-rated dust mask or a half-mask respirator with appropriate particulate filters.[4]
Operational Plan: A Step-by-Step Protocol for Weighing
This protocol provides a self-validating workflow for safely weighing this compound.
Preparation:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials: Place a weigh boat, spatula, the chemical container, and a waste container for contaminated items inside the fume hood.
-
Don PPE: Before approaching the fume hood, don your lab coat, chemical splash goggles, and nitrile gloves.
Execution: 4. Work Within the Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood. 5. Handle with Care: Use a spatula to carefully transfer the powder to the weigh boat. Avoid pouring directly from the container to minimize dust generation.[4] 6. Seal Immediately: Securely close the primary chemical container as soon as the transfer is complete. 7. Clean Up: Gently wipe down the spatula and any minor residue on the work surface with a damp cloth, placing the cloth in the designated hazardous waste container.
Post-Operation: 8. Waste Segregation: Ensure the weigh boat and any contaminated gloves are disposed of in a clearly labeled hazardous waste container.[1] 9. Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) before leaving the laboratory. 10. Wash Hands: Immediately wash hands thoroughly with soap and water.
Data Presentation: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Preparing Solutions (<1L) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Transferring Solutions (>1L) | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Required) |
| Handling Spills | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | N95 Respirator (Minimum) |
Safe Handling Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
